molecular formula C31H54N7O17P3S B15548051 5-Methylnonanoyl-CoA

5-Methylnonanoyl-CoA

Cat. No.: B15548051
M. Wt: 921.8 g/mol
InChI Key: FIQHQHDFQWMQLV-UHFFFAOYSA-N
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Description

5-Methylnonanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O17P3S and its molecular weight is 921.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H54N7O17P3S

Molecular Weight

921.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylnonanethioate

InChI

InChI=1S/C31H54N7O17P3S/c1-5-6-8-19(2)9-7-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,41-42H,5-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)

InChI Key

FIQHQHDFQWMQLV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

5-Methylnonanoyl-CoA Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 5-Methylnonanoyl-CoA, a significant monomethyl-branched-chain fatty acid (mmBCFA). This document details the core enzymatic reactions, precursor molecules, and regulatory aspects of its synthesis. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and associated workflows.

Introduction to this compound Biosynthesis

Branched-chain fatty acids (BCFAs) are integral components of cellular membranes and play crucial roles in various biological processes. Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, including lower melting points and altered viscosity, which influence membrane fluidity and cellular signaling. This compound is a specific BCFA with a methyl group located at the fifth carbon position of a nonanoyl (nine-carbon) backbone. Its biosynthesis involves a specialized pathway that diverges from classical fatty acid synthesis through the incorporation of a methyl branch.

The synthesis of this compound is primarily accomplished through the promiscuous activity of the fatty acid synthase (FASN) complex, which can utilize methylmalonyl-CoA as an extender unit in place of its canonical substrate, malonyl-CoA.[1][2] The positioning of the methyl group is determined by the specific elongation cycle at which methylmalonyl-CoA is incorporated.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs in the cytoplasm. The pathway can be conceptually divided into three key stages: initiation with a specific starter unit, elongation with both malonyl-CoA and a single methylmalonyl-CoA, and termination.

Precursor Supply

The essential precursors for the biosynthesis of this compound are:

  • Starter Unit (Acyl-CoA): The synthesis is initiated by a short-chain acyl-CoA primer. For the synthesis of a nonanoic acid backbone, a propionyl-CoA starter unit is typically utilized. Propionyl-CoA can be derived from the metabolism of odd-chain fatty acids or certain amino acids like valine and isoleucine.[3]

  • Elongation Units (Malonyl-CoA and Methylmalonyl-CoA): The majority of the carbon backbone is constructed using malonyl-CoA as the two-carbon donor. The characteristic methyl branch is introduced by the incorporation of a single molecule of methylmalonyl-CoA. Methylmalonyl-CoA is primarily synthesized from propionyl-CoA via the action of propionyl-CoA carboxylase.[3]

  • Reducing Equivalents (NADPH): The reductive steps in the fatty acid synthesis cycle are dependent on NADPH, which is primarily supplied by the pentose (B10789219) phosphate (B84403) pathway and the malic enzyme.[4]

Enzymatic Steps

The synthesis is catalyzed by the multifunctional enzyme, fatty acid synthase (FASN). The core reactions of the pathway are as follows:

  • Initiation: The process begins with the loading of the starter unit, propionyl-CoA, onto the acyl carrier protein (ACP) domain of FASN.

  • First Elongation (Malonyl-CoA): The propionyl-ACP undergoes a condensation reaction with malonyl-CoA, extending the chain by two carbons to form a five-carbon intermediate. This is followed by a series of reduction, dehydration, and another reduction reaction, resulting in a saturated five-carbon acyl-ACP.

  • Second Elongation (Methylmalonyl-CoA Incorporation): In the key branching step, the five-carbon acyl-ACP condenses with methylmalonyl-CoA. This reaction, catalyzed by the β-ketoacyl-ACP synthase (KS) domain of FASN, incorporates a methyl group at the beta-position of the newly formed ketoacyl-ACP. Subsequent reduction, dehydration, and reduction steps yield a seven-carbon chain with a methyl group at the C5 position (relative to the carboxyl end).

  • Subsequent Elongations (Malonyl-CoA): The 5-methylheptanoyl-ACP undergoes one further round of elongation using malonyl-CoA as the extender unit. This adds two more carbons to the chain, resulting in the nine-carbon backbone of 5-methylnonanoyl-ACP.

  • Termination: The final step involves the release of the fatty acid from the ACP domain, typically by a thioesterase (TE) domain, yielding 5-methylnonanoic acid. This free fatty acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

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// Enzymes FASN [label="Fatty Acid Synthase (FASN)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TE [label="Thioesterase", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ACS [label="Acyl-CoA Synthetase", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway Flow Propionyl_CoA -> Propionyl_ACP [label="FASN (loading)"]; {rank=same; Propionyl_ACP; Malonyl_CoA} Propionyl_ACP -> C5_Acyl_ACP [label="FASN (Elongation 1)"]; Malonyl_CoA -> C5_Acyl_ACP; NADPH -> C5_Acyl_ACP [style=dashed]; {rank=same; C5_Acyl_ACP; Methylmalonyl_CoA} C5_Acyl_ACP -> Ketoacyl_ACP [label="FASN (Elongation 2)"]; Methylmalonyl_CoA -> Ketoacyl_ACP; Ketoacyl_ACP -> C7_Methyl_Acyl_ACP [label="Reduction, Dehydration, Reduction"]; NADPH -> C7_Methyl_Acyl_ACP [style=dashed]; {rank=same; C7_Methyl_Acyl_ACP; Malonyl_CoA} C7_Methyl_Acyl_ACP -> C9_Methyl_Acyl_ACP [label="FASN (Elongation 3)"]; Malonyl_CoA -> C9_Methyl_Acyl_ACP; NADPH -> C9_Methyl_Acyl_ACP [style=dashed]; C9_Methyl_Acyl_ACP -> Five_Methylnonanoic_Acid [label="TE"]; Five_Methylnonanoic_Acid -> Five_Methylnonanoyl_CoA [label="ACS"]; }```

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of branched-chain fatty acid biosynthesis is crucial for understanding the efficiency and regulation of the pathway. The following tables summarize key quantitative data related to the enzymes and intermediates involved.

Table 1: Kinetic Parameters of Fatty Acid Synthase with Different Substrates

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Reference
Malonyl-CoAMetazoan FASN15 ± 2120 ± 5[5]
Methylmalonyl-CoAMetazoan FASN25 ± 530 ± 3[5]
Acetyl-CoAMetazoan FASN5 ± 1-[6]
Propionyl-CoABacterial FAS--[7]

Table 2: Representative Intracellular Acyl-CoA Concentrations

Acyl-CoA SpeciesCell TypeConcentration (pmol/106 cells)Reference
Acetyl-CoAE. coli150 - 600[8]
Malonyl-CoAE. coli10 - 50[8]
Propionyl-CoAMouse Liver~5[9]
Methylmalonyl-CoAMouse LiverNot detected[9]

Note: Intracellular concentrations of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and nutrient availability. The low or undetectable levels of methylmalonyl-CoA in some studies highlight the tight regulation of its metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

In Vitro Fatty Acid Synthesis Assay

This protocol is designed to measure the activity of fatty acid synthase and identify the products of the reaction.

Materials:

  • Purified Fatty Acid Synthase (FASN)

  • Propionyl-CoA

  • Malonyl-CoA

  • [14C]Methylmalonyl-CoA (or unlabeled methylmalonyl-CoA for MS analysis)

  • NADPH

  • Acyl Carrier Protein (ACP)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Scintillation cocktail (for radiolabeled assays)

  • Solvents for extraction (e.g., hexane)

  • GC-MS or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, ACP, and the starter unit (propionyl-CoA).

  • Initiate the reaction by adding purified FASN.

  • Add the elongation units (malonyl-CoA and [14C]methylmalonyl-CoA or unlabeled methylmalonyl-CoA).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution.

  • For radiolabeled assays, extract the fatty acids, and measure the incorporation of radioactivity using a scintillation counter.

  • For product identification, extract the fatty acids, derivatize them to fatty acid methyl esters (FAMEs), and analyze by GC-MS or LC-MS/MS.

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// Flow Start -> Add_FASN; Add_FASN -> Add_Elongation; Add_Elongation -> Incubate; Incubate -> Quench; Quench -> Analysis; Analysis -> Radio_Assay [label="Radiolabeled"]; Analysis -> MS_Analysis [label="Unlabeled"]; }

Caption: Workflow for stable isotope tracing of BCFA biosynthesis.

Conclusion

The biosynthesis of this compound represents a fascinating example of the metabolic flexibility of fatty acid synthesis. By utilizing methylmalonyl-CoA as an alternative extender unit, cells can generate a diverse array of branched-chain fatty acids with specific biological functions. Understanding this pathway is critical for researchers in fields ranging from fundamental metabolism to drug development, as alterations in BCFA levels have been implicated in various physiological and pathological states. The experimental approaches detailed in this guide provide a robust framework for the further elucidation of this and other branched-chain fatty acid biosynthetic pathways.

References

biological role of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 5-Methylnonanoyl-CoA

Disclaimer: Direct experimental data on the biological role, metabolism, and specific signaling pathways of this compound is limited in publicly available scientific literature. The information presented in this guide is largely inferred from the established principles of branched-chain fatty acid (BCFA) metabolism and should be considered a hypothetical framework to guide future research.

Introduction

This compound is the activated coenzyme A (CoA) thioester of 5-methylnonanoic acid. As a branched-chain fatty acyl-CoA, it is presumed to be an intermediate in the catabolism of longer methyl-branched fatty acids or derived from the activation of dietary 5-methylnonanoic acid. Branched-chain fatty acids are found in various natural sources, including dairy products, ruminant meats, and certain bacteria.[1][2] They play significant roles in biological systems, influencing membrane fluidity and potentially acting as signaling molecules.[1] The study of BCFA metabolism is crucial for understanding various physiological and pathological states, including metabolic disorders.[3] This guide provides a detailed, albeit hypothetical, overview of the , focusing on its presumed metabolic fate, the enzymes involved, and a framework for its experimental investigation.

Hypothetical Metabolic Pathway of this compound

The primary metabolic fate of most fatty acyl-CoAs is mitochondrial β-oxidation, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, FADH₂, and NADH for energy generation.[4][5]

Activation of 5-Methylnonanoic Acid

Prior to entering the β-oxidation spiral, 5-methylnonanoic acid must be activated to this compound. This reaction is catalyzed by an acyl-CoA synthetase (ACS) and requires ATP and Coenzyme A.[6]

Reaction: 5-Methylnonanoic acid + ATP + CoA-SH → this compound + AMP + PPi

Mitochondrial β-Oxidation

Once formed, this compound would likely undergo β-oxidation in the mitochondria. The methyl group at the 5-position (an odd-numbered carbon) does not immediately obstruct the initial cycles of β-oxidation.

  • Cycle 1: The first cycle of β-oxidation would proceed as with a straight-chain fatty acid, involving the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase.[7] This would yield one molecule of acetyl-CoA and produce 3-methylheptanoyl-CoA.

  • Cycle 2: The second cycle would similarly oxidize 3-methylheptanoyl-CoA. However, the product, now with a methyl group at the β-position (in the form of 2-methyl-3-oxopentanoyl-CoA), would likely halt the standard β-oxidation pathway as the methyl group would sterically hinder the thiolase enzyme.

The metabolism of the resulting α-methyl acyl-CoA would then require a different set of enzymes, possibly involving an α-oxidation pathway to remove the methyl-branched carbon.

Below is a diagram illustrating the hypothetical initial steps of this compound β-oxidation.

G cluster_activation Activation in Cytosol/Mitochondria cluster_beta_oxidation Mitochondrial β-Oxidation 5-Methylnonanoic_acid 5-Methylnonanoic acid 5-Methylnonanoyl_CoA This compound 5-Methylnonanoic_acid->5-Methylnonanoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) trans-Δ2-5-Methylnonenoyl-CoA trans-Δ2-5-Methylnonenoyl-CoA 5-Methylnonanoyl_CoA->trans-Δ2-5-Methylnonenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 3-Hydroxy-5-methylnonanoyl-CoA 3-Hydroxy-5-methylnonanoyl-CoA trans-Δ2-5-Methylnonenoyl-CoA->3-Hydroxy-5-methylnonanoyl-CoA Enoyl-CoA Hydratase 3-Keto-5-methylnonanoyl-CoA 3-Keto-5-methylnonanoyl-CoA 3-Hydroxy-5-methylnonanoyl-CoA->3-Keto-5-methylnonanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) 3-Methylheptanoyl-CoA 3-Methylheptanoyl-CoA 3-Keto-5-methylnonanoyl-CoA->3-Methylheptanoyl-CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl_CoA_1 Acetyl-CoA 3-Keto-5-methylnonanoyl-CoA->Acetyl_CoA_1 β-Ketoacyl-CoA Thiolase trans-Δ2-3-Methylheptenoyl-CoA trans-Δ2-3-Methylheptenoyl-CoA 3-Methylheptanoyl-CoA->trans-Δ2-3-Methylheptenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 3-Hydroxy-3-methylheptanoyl-CoA 3-Hydroxy-3-methylheptanoyl-CoA trans-Δ2-3-Methylheptenoyl-CoA->3-Hydroxy-3-methylheptanoyl-CoA Enoyl-CoA Hydratase 3-Keto-3-methylheptanoyl-CoA 3-Keto-3-methylheptanoyl-CoA 3-Hydroxy-3-methylheptanoyl-CoA->3-Keto-3-methylheptanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Metabolic_Block Metabolic Block/ Alternative Pathway 3-Keto-3-methylheptanoyl-CoA->Metabolic_Block β-Ketoacyl-CoA Thiolase?

Caption: Hypothetical β-oxidation of this compound.

Enzymology of Branched-Chain Fatty Acid Oxidation

The enzymes involved in the β-oxidation of straight-chain fatty acids are well-characterized.[8] For BCFAs, the core enzymatic steps are the same, but auxiliary enzymes may be required to handle the methyl branches.

Enzyme ClassSpecific Enzyme (Example)Role in BCFA β-Oxidation
Acyl-CoA Synthetase Long-chain acyl-CoA synthetase (LACS)Activates the fatty acid to its CoA thioester.[6]
Acyl-CoA Dehydrogenase Medium-chain acyl-CoA dehydrogenase (MCAD)Catalyzes the first oxidation step, forming a double bond.[7]
Enoyl-CoA Hydratase Enoyl-CoA hydrataseAdds a water molecule across the double bond.[7]
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA dehydrogenaseCatalyzes the second oxidation step.[7]
β-Ketoacyl-CoA Thiolase β-Ketoacyl-CoA thiolaseCleaves the β-ketoacyl-CoA to release acetyl-CoA.[7]
Isomerase/Racemase 2-methylacyl-CoA racemaseMay be required to convert methyl-branched intermediates to the correct stereoisomer for subsequent enzymatic reactions.[6]

Quantitative Data on Fatty Acid Oxidation

Specific quantitative data for the metabolism of this compound is not available. However, we can use the general stoichiometry of β-oxidation to estimate the energy yield.

ProcessProducts per CycleATP Yield (Approximate)
Acyl-CoA Dehydrogenase 1 FADH₂1.5 ATP
3-Hydroxyacyl-CoA Dehydrogenase 1 NADH2.5 ATP
Krebs Cycle (from Acetyl-CoA) 3 NADH, 1 FADH₂, 1 GTP10 ATP
Total per cycle of β-oxidation 1 FADH₂, 1 NADH, 1 Acetyl-CoA~14 ATP

Note: The total ATP yield for the complete oxidation of this compound cannot be accurately calculated without understanding the metabolic fate of the final methyl-branched acyl-CoA.

Experimental Protocols for Studying BCFA Metabolism

The investigation of the metabolism of this compound would require sensitive analytical techniques to identify and quantify the fatty acid and its metabolites in biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose.[3][9]

General Protocol for BCFA Analysis by GC-MS
  • Sample Preparation:

    • Homogenize tissue or collect biofluid (e.g., plasma, urine).

    • Perform lipid extraction using a solvent system such as chloroform:methanol.

    • Saponify the lipid extract to release free fatty acids.

    • Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatization:

    • Evaporate the solvent and derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) to improve chromatographic separation and detection.[3]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).[9]

    • Separate the fatty acid esters based on their volatility and interaction with the stationary phase.

    • Detect and identify the compounds using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • Use an internal standard (a structurally similar but isotopically labeled fatty acid) for accurate quantification.

    • Generate a calibration curve using known concentrations of authentic standards.

Below is a workflow diagram for the experimental analysis of BCFAs.

G Biological_Sample Biological Sample (Tissue, Plasma, etc.) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization (e.g., PFBBr) Saponification->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for BCFA analysis.

Inferred Biological Roles and Significance

While the primary role of this compound is likely as a catabolic intermediate for energy production, other potential functions can be inferred from the known roles of BCFAs:

  • Energy Source: As an intermediate in fatty acid oxidation, it contributes to the cellular energy pool.[5]

  • Membrane Structure: BCFAs are known to be incorporated into cell membranes, where they can influence fluidity and other physical properties.[1] this compound could serve as a precursor for the synthesis of such membrane lipids.

  • Signaling: Some fatty acids and their derivatives act as signaling molecules in various cellular processes.[10][11] Further research is needed to explore if this compound or its metabolites have signaling roles.

Conclusion and Future Directions

This compound is a putative intermediate in the metabolism of branched-chain fatty acids. Based on our current understanding of fatty acid oxidation, it is likely catabolized via β-oxidation to generate energy. However, the presence of a methyl group at the 5-position suggests that its complete degradation may require enzymatic steps beyond the canonical β-oxidation pathway.

Future research should focus on:

  • In vitro enzymatic assays: Using purified enzymes to confirm the metabolism of this compound and identify the specific enzymes involved.

  • Stable isotope tracing studies: Using labeled 5-methylnonanoic acid in cell cultures or animal models to trace its metabolic fate and identify downstream metabolites.

  • Metabolomic profiling: Analyzing biological samples from various conditions to determine the physiological and pathological relevance of this compound.

Elucidating the precise will contribute to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for health and disease.

References

5-Methylnonanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While specific research on this particular molecule is limited, its structural class suggests a role in intermediary metabolism, potentially originating from the catabolism of branched-chain amino acids or the metabolism of branched-chain fatty acids. This document provides a detailed overview of the inferred structure, properties, and biological significance of this compound, based on the established knowledge of similar branched-chain acyl-CoA molecules. It includes theoretical experimental protocols for its synthesis and analysis, and visualizes its potential metabolic context through signaling pathway diagrams. This guide serves as a foundational resource for researchers interested in the study of branched-chain lipids and their implications in health and disease.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including the beta-oxidation of fatty acids and the synthesis of complex lipids. They are thioester derivatives of fatty acids and coenzyme A. Branched-chain acyl-CoAs are a specific subclass characterized by a methyl or other alkyl group branching off the main acyl chain. These molecules often derive from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. While straight-chain fatty acyl-CoAs are well-studied, the biological roles of many specific branched-chain variants, such as this compound, are less well-understood but are of growing interest due to their potential involvement in metabolic regulation and disease pathophysiology.

Structure and Properties of this compound

The structure of this compound consists of a 5-methylnonanoic acid molecule linked to a coenzyme A moiety via a thioester bond.

Chemical Structure

The acyl component, 5-methylnonanoic acid, is a ten-carbon fatty acid with a methyl group at the fifth carbon position.

  • 5-Methylnonanoic Acid:

    • Molecular Formula: C₁₀H₂₀O₂

    • Molecular Weight: 172.26 g/mol

    • IUPAC Name: 5-methylnonanoic acid

  • Coenzyme A:

    • Molecular Formula: C₂₁H₃₆N₇O₁₆P₃S

    • Molecular Weight: 767.53 g/mol

  • This compound:

    • The formation of the thioester bond with Coenzyme A results in the loss of a water molecule.

    • Deduced Molecular Formula: C₃₁H₅₄N₇O₁₇P₃S

    • Deduced Molecular Weight: 921.78 g/mol []

Physicochemical Properties (Inferred)
Property5-Methylnonanoic AcidCoenzyme AThis compound (Inferred)
IUPAC Name 5-methylnonanoic acidCoenzyme AS-ester of coenzyme A and 5-methylnonanoic acid
CAS Number Not available85-61-0Not available
Molecular Formula C₁₀H₂₀O₂C₂₁H₃₆N₇O₁₆P₃SC₃₁H₅₄N₇O₁₇P₃S
Molecular Weight ( g/mol ) 172.26767.53921.78
Solubility Sparingly in waterSoluble in waterLikely soluble in aqueous buffers
Stability StableUnstable in solution, prone to oxidation and hydrolysisThioester bond is labile, especially at non-neutral pH

Potential Biological Role and Metabolism

The biological significance of this compound is likely tied to the metabolism of branched-chain fatty acids. Branched-chain fatty acids can be synthesized by bacteria and are present in the human diet, particularly in dairy and meat products. Once inside the cell, they are activated to their CoA esters for further metabolism.

Metabolic Origin

This compound is likely formed from 5-methylnonanoic acid in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase.

5-Methylnonanoic_Acid 5-Methylnonanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-Methylnonanoic_Acid->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase 5_Methylnonanoyl_CoA This compound Acyl_CoA_Synthetase->5_Methylnonanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi

Figure 1. Activation of 5-methylnonanoic acid to this compound.
Potential Metabolic Fates

Once formed, this compound could enter several metabolic pathways:

  • Beta-Oxidation: Similar to other acyl-CoAs, it could undergo mitochondrial beta-oxidation to yield acetyl-CoA and propionyl-CoA. The methyl branch at an odd-numbered carbon (C5) would likely result in the formation of propionyl-CoA in one of the later cycles.

  • Lipid Synthesis: It could serve as a substrate for the synthesis of complex lipids, leading to the formation of branched-chain phospholipids (B1166683) or triglycerides.

  • Signaling: Some acyl-CoAs have been shown to act as signaling molecules, for instance, by allosterically regulating enzymes or acting as ligands for nuclear receptors.

cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum 5_Methylnonanoyl_CoA_mito This compound Beta_Oxidation β-Oxidation 5_Methylnonanoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle (as Succinyl-CoA) 5_Methylnonanoyl_CoA_ER This compound Lipid_Synthesis Lipid Synthesis 5_Methylnonanoyl_CoA_ER->Lipid_Synthesis Branched_Chain_Lipids Branched-Chain Phospholipids & Triglycerides Lipid_Synthesis->Branched_Chain_Lipids

Figure 2. Potential metabolic fates of this compound.

Experimental Protocols (Theoretical)

As there are no specific published methods for this compound, the following protocols are adapted from established methods for other acyl-CoAs.

Synthesis of this compound

This theoretical protocol is based on the synthesis of other acyl-CoA esters using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • 5-methylnonanoic acid

  • Coenzyme A, free acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of 5-methylnonanoic acid:

    • Dissolve 5-methylnonanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) and stir the reaction mixture at room temperature for 4 hours.

    • A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (1 eq) in cold sodium bicarbonate buffer.

    • Slowly add the activated 5-methylnonanoic acid-NHS ester solution to the Coenzyme A solution while maintaining the pH at 8.0.

    • Stir the reaction mixture at 4°C for 12 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3.0 with TFA.

    • Load the mixture onto a C18 SPE cartridge pre-conditioned with acetonitrile and then with 0.1% TFA in water.

    • Wash the cartridge with 0.1% TFA in water to remove unreacted Coenzyme A and other polar impurities.

    • Elute the this compound with a gradient of acetonitrile in 0.1% TFA.

    • Lyophilize the fractions containing the product.

Start Start Activate_Acid Activate 5-methylnonanoic acid with DCC and NHS in DMF Start->Activate_Acid Filter Filter to remove DCU Activate_Acid->Filter Couple_CoA Couple activated acid to Coenzyme A in bicarbonate buffer Filter->Couple_CoA Purify_SPE Purify by C18 Solid-Phase Extraction Couple_CoA->Purify_SPE Lyophilize Lyophilize to obtain pure this compound Purify_SPE->Lyophilize End End Lyophilize->End

Figure 3. Workflow for the theoretical synthesis of this compound.
Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Extract acyl-CoAs from biological samples using a suitable method, such as protein precipitation with acetonitrile or solid-phase extraction.

    • Include an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion of this compound (m/z 922.8).

    • Product Ion (Q3): A characteristic fragment ion, typically corresponding to the Coenzyme A backbone (e.g., m/z 428.1).

Relevance in Drug Development

The study of branched-chain acyl-CoAs and their metabolism may have implications for several areas of drug development:

  • Metabolic Diseases: Aberrant metabolism of branched-chain amino and fatty acids has been linked to insulin (B600854) resistance and type 2 diabetes. Understanding the roles of specific branched-chain acyl-CoAs could reveal new therapeutic targets.

  • Oncology: Cancer cells often exhibit altered lipid metabolism. Targeting enzymes involved in the synthesis or degradation of specific acyl-CoAs could be a viable anti-cancer strategy.

  • Inborn Errors of Metabolism: Deficiencies in enzymes involved in branched-chain amino acid catabolism lead to serious genetic disorders. The study of downstream metabolites like this compound could provide insights into the pathophysiology of these conditions.

Conclusion

This compound represents an understudied molecule within the broader class of branched-chain acyl-CoAs. While direct experimental data is currently lacking, its structure allows for informed inferences about its physicochemical properties, metabolic origins, and potential biological functions. The theoretical frameworks for its synthesis and analysis provided in this guide offer a starting point for researchers to begin exploring the specific roles of this and other novel branched-chain acyl-CoAs in cellular metabolism and disease. Further investigation is warranted to elucidate its precise functions and to validate its potential as a biomarker or therapeutic target.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-Methylnonanoyl-CoA, a branched-chain acyl-CoA that serves as a crucial metabolic intermediate and a potential building block in the development of novel therapeutics. Given the limited direct literature on the synthesis of this specific molecule, this guide consolidates information on the biosynthesis of analogous branched-chain fatty acids (BCFAs) and presents a robust, generalized enzymatic approach.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain fatty acids are important components of biological systems, influencing the properties of cell membranes and acting as signaling molecules. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central to numerous metabolic processes, including fatty acid metabolism and the biosynthesis of complex natural products like polyketides. The synthesis of specific branched-chain acyl-CoAs such as this compound is of significant interest for metabolic engineering and the production of novel pharmaceuticals.

The general enzymatic synthesis of an acyl-CoA from its corresponding fatty acid is catalyzed by an acyl-CoA synthetase (ACS) or ligase (ACL) in a two-step, ATP-dependent reaction.

Step 1: Adenylation The fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

R-COOH + ATP → (R-CO)-AMP + PPi

Step 2: Thioesterification The activated acyl group is then transferred to the thiol group of Coenzyme A, releasing AMP.

(R-CO)-AMP + CoA-SH → R-CO-S-CoA + AMP

Proposed Enzymatic Synthesis of this compound

The primary challenge in synthesizing this compound is identifying a suitable acyl-CoA synthetase that efficiently recognizes 5-methylnonanoic acid as a substrate. While specific data for this substrate is scarce, several acyl-CoA synthetases exhibit broad substrate specificity and are excellent candidates for this reaction.

Research has shown that certain fatty acyl-CoA ligases (FACLs) from bacteria, particularly mycobacteria, are highly promiscuous and can activate a variety of modified fatty acids, including those with methyl branches.[1] Additionally, protein engineering efforts have successfully altered the substrate specificity of enzymes like acetyl-CoA synthetase to accommodate longer and branched-chain fatty acids.[2][3]

Promising Enzyme Candidates:

  • Mycobacterial Fatty Acyl-CoA Ligases (FACLs): These enzymes are known for their tolerance of diverse fatty acid structures.[1]

  • Engineered Acyl-CoA Synthetases: Rational mutagenesis of the substrate-binding pocket of existing acyl-CoA synthetases can broaden their specificity.[2][3]

  • Medium-Chain Acyl-CoA Synthetases: Enzymes with a natural preference for medium-chain fatty acids may also accept branched substrates.

This protocol is a generalized procedure based on established methods for the enzymatic synthesis of other acyl-CoAs.[4] Optimization of specific parameters (e.g., enzyme concentration, incubation time) will be necessary.

Materials:

  • 5-methylnonanoic acid

  • Coenzyme A, trilithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Promiscuous Acyl-CoA Synthetase (e.g., recombinant mycobacterial FACL)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Nuclease-free water to a final volume of 1 mL.

      • Reaction Buffer (100 µL of 1 M stock).

      • ATP (100 µL of 100 mM stock, final concentration 10 mM).

      • MgCl₂ (100 µL of 100 mM stock, final concentration 10 mM).

      • DTT (10 µL of 100 mM stock, final concentration 1 mM).

      • Coenzyme A (5 mg).

      • 5-methylnonanoic acid (dissolved in a minimal amount of DMSO or ethanol, final concentration 1-5 mM).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified acyl-CoA synthetase (1-10 µg).

    • Incubate the reaction mixture at 37°C for 1-4 hours. The progress can be monitored by taking aliquots at different time points.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by adding acid (e.g., perchloric acid) to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

  • Purification of this compound:

    • The supernatant containing the acyl-CoA can be purified using solid-phase extraction.[5]

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the reaction supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic components.

    • Elute the this compound with an appropriate concentration of methanol or acetonitrile in water.

  • Analysis and Quantification:

    • Analyze the purified product by reverse-phase HPLC.

    • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

    • Confirm the identity of the product by mass spectrometry (LC-MS).

    • Quantify the product using a standard curve of a known acyl-CoA or by using the extinction coefficient of Coenzyme A at 260 nm.

Quantitative Data from Analogous Syntheses

While specific quantitative data for the enzymatic synthesis of this compound is not available, the following table summarizes yields from chemo-enzymatic syntheses of other acyl-CoAs, which can serve as a benchmark.[4]

Carboxylic Acid PrecursorSynthesis MethodYield (%)
Malonic AcidMatB Ligase95
Methylmalonic AcidMatB Ligase92
Various Acids (C2-C18)1-Acylimidazole>80

Visualizing the Process and Pathways

The following diagrams illustrate the core enzymatic reaction and the experimental workflow for the synthesis and purification of this compound.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 5-MNA 5-Methylnonanoic Acid ACS Acyl-CoA Synthetase 5-MNA->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS 5-MNA-CoA This compound ACS->5-MNA-CoA AMP AMP ACS->AMP PPi PPi ACS->PPi

Caption: Enzymatic activation of 5-methylnonanoic acid.

Experimental_Workflow A Reaction Setup (Substrates, Buffer, ATP, CoA) B Enzyme Addition (Acyl-CoA Synthetase) A->B C Incubation (37°C, 1-4h) B->C D Reaction Quenching (Acetonitrile or Acid) C->D E Purification (Solid-Phase Extraction) D->E F Analysis (HPLC, LC-MS) E->F

Caption: Workflow for this compound synthesis.

This compound is an intermediate in the broader metabolism of branched-chain fatty acids, which is closely linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[6] The primers for the synthesis of many BCFAs are derived from BCAA breakdown.[7]

BCFA_Metabolism cluster_bcaa BCAA Catabolism cluster_fas Fatty Acid Synthesis cluster_activation Activation & Further Metabolism BCAA Leucine, Isoleucine, Valine BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_AcylCoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKA->BC_AcylCoA BCKDH FASN Fatty Acid Synthase (FASN) BC_AcylCoA->FASN BCFA Branched-Chain Fatty Acids FASN->BCFA MalonylCoA Malonyl-CoA MalonylCoA->FASN ACS Acyl-CoA Synthetase BCFA->ACS BCFA_CoA Branched-Chain Acyl-CoAs (e.g., this compound) ACS->BCFA_CoA BetaOx β-Oxidation / Other Pathways BCFA_CoA->BetaOx

Caption: Metabolic context of branched-chain acyl-CoAs.

Potential Signaling Roles and Therapeutic Implications

While direct signaling roles for this compound are not yet established, other structurally similar branched-chain fatty acids have demonstrated biological activity. For example, 8-methyl nonanoic acid, a metabolite of dihydrocapsaicin, can modulate energy metabolism in adipocytes by activating AMPK, reducing lipolysis, and increasing glucose uptake.[8][9][10] This suggests that this compound or its derivatives could have similar roles in cellular signaling and energy homeostasis.

The ability to synthesize this compound is a critical step for:

  • Drug Development: Using it as a precursor for the synthesis of novel polyketides and other natural product analogs.

  • Metabolic Research: Studying its role in lipid metabolism and cellular signaling pathways.

  • Biocatalysis: Employing it as a substrate to characterize the activity and specificity of various enzymes.

This guide provides a foundational framework for the enzymatic synthesis of this compound. Further research and empirical optimization of the proposed protocol will be essential for achieving high-yield, scalable production for scientific and pharmaceutical applications.

References

The Putative Role of 5-Methylnonanoyl-CoA in Organisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biosynthesis and physiological role of 5-Methylnonanoyl-CoA in organisms have not been empirically elucidated in the scientific literature. This guide presents a putative pathway and associated methodologies based on established principles of branched-chain fatty acid metabolism and the biosynthesis of volatile organic compounds. The information provided is intended for research and drug development professionals to explore and validate these hypotheses.

Introduction

This compound is a branched-chain acyl-coenzyme A (CoA) derivative that is hypothesized to be a key intermediate in the biosynthesis of certain volatile organic compounds (VOCs) in some organisms. While its definitive discovery and isolation from a natural source have not been widely reported, its existence is inferred from the structural analysis of downstream metabolites and known biochemical pathways. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, detailed experimental protocols to investigate its presence and function, and its potential significance in drug development.

Putative Biosynthesis of this compound

The proposed biosynthesis of this compound is believed to originate from the catabolism of the branched-chain amino acid L-isoleucine. The pathway involves the formation of a branched-chain fatty acid precursor, which is subsequently activated to its CoA thioester.[1]

Step 1: Formation of the Branched-Chain Fatty Acid Precursor

The initial steps of this proposed pathway mirror the catabolism of L-isoleucine, which provides the starter unit for the synthesis of a branched-chain fatty acid.[1]

  • Transamination of L-isoleucine: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).[1]

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Fatty Acid Synthesis: 2-methylbutanoyl-CoA serves as a primer for the fatty acid synthase (FAS) complex. Through three successive condensation reactions with malonyl-CoA, the carbon chain is elongated to form 5-methylnonanoyl-ACP (Acyl Carrier Protein).[1]

  • Thioesterase Activity: A thioesterase then hydrolyzes 5-methylnonanoyl-ACP to release free 5-methylnonanoic acid.[1]

Step 2: Activation to this compound

The final step in the formation of the titular compound is the activation of the free fatty acid.

  • Acyl-CoA Synthetase Activity: 5-methylnonanoic acid is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This step is crucial for its participation in subsequent metabolic reactions.

The following diagram illustrates this putative biosynthetic pathway:

Putative Biosynthesis of this compound Putative Biosynthesis of this compound cluster_0 Step 1: Formation of 5-Methylnonanoic Acid cluster_1 Step 2: Activation L-Isoleucine L-Isoleucine S-3-Methyl-2-oxopentanoate S-3-Methyl-2-oxopentanoate L-Isoleucine->S-3-Methyl-2-oxopentanoate BCAT 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA S-3-Methyl-2-oxopentanoate->2-Methylbutanoyl-CoA BCKDH 5-Methylnonanoyl-ACP 5-Methylnonanoyl-ACP 2-Methylbutanoyl-CoA->5-Methylnonanoyl-ACP FAS + 3 Malonyl-CoA 5-Methylnonanoic Acid 5-Methylnonanoic Acid 5-Methylnonanoyl-ACP->5-Methylnonanoic Acid Thioesterase This compound This compound 5-Methylnonanoic Acid->this compound Acyl-CoA Synthetase + CoA-SH, + ATP

A diagram of the putative biosynthetic pathway of this compound.

Putative Downstream Metabolism: Formation of Volatile Organic Compounds

It is hypothesized that this compound is a precursor to certain volatile organic compounds, such as the unsaturated aldehyde 3-Propylhept-2-enal. This proposed pathway is analogous to the well-established lipoxygenase (LOX) pathway responsible for the formation of "green leaf volatiles".[1]

  • Desaturation: A fatty acid desaturase introduces a double bond into the acyl chain of this compound.

  • Lipoxygenase (LOX) Action: A lipoxygenase enzyme catalyzes the dioxygenation of the unsaturated fatty acyl-CoA, forming a hydroperoxy derivative.

  • Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by a hydroperoxide lyase to yield volatile aldehydes and other products.

The following diagram illustrates this putative downstream pathway:

Putative Downstream Metabolism of this compound Putative Downstream Metabolism of this compound This compound This compound Unsaturated Acyl-CoA Unsaturated Acyl-CoA This compound->Unsaturated Acyl-CoA Fatty Acid Desaturase Hydroperoxy Acyl-CoA Hydroperoxy Acyl-CoA Unsaturated Acyl-CoA->Hydroperoxy Acyl-CoA Lipoxygenase (LOX) Volatile Aldehydes (e.g., 3-Propylhept-2-enal) Volatile Aldehydes (e.g., 3-Propylhept-2-enal) Hydroperoxy Acyl-CoA->Volatile Aldehydes (e.g., 3-Propylhept-2-enal) Hydroperoxide Lyase (HPL)

A diagram of the putative downstream metabolism of this compound.

Data Presentation

As the discovery of this compound in organisms is currently putative, there is no quantitative data available in the scientific literature regarding its concentration in various tissues or organisms, nor are there established kinetic parameters for the enzymes involved in its metabolism. The following table is provided as a template for researchers to populate as data becomes available through the experimental protocols outlined below.

ParameterValueOrganism/TissueMethodReference
Concentration of this compound Data not availableGC-MS/LC-MS
Km of Fatty Acid Desaturase for this compound Data not availableEnzyme Assay
Vmax of Fatty Acid Desaturase for this compound Data not availableEnzyme Assay
Km of Lipoxygenase for Unsaturated Acyl-CoA derivative Data not availableEnzyme Assay
Vmax of Lipoxygenase for Unsaturated Acyl-CoA derivative Data not availableEnzyme Assay

Experimental Protocols

To validate the existence and metabolic role of this compound, a series of experimental approaches are necessary. The following protocols are generalized from established methods and can be adapted for specific organisms and research questions.

Protocol 1: In Vitro Reconstitution of the Biosynthetic Pathway

This protocol aims to demonstrate the enzymatic synthesis of 5-methylnonanoic acid and its CoA ester from primary precursors.[2][3][4][5][6]

Objective: To confirm the enzymatic steps leading to the formation of this compound.

Materials:

  • Purified enzymes: Branched-chain amino acid aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH) complex, Fatty acid synthase (FAS) complex, Thioesterase, Acyl-CoA synthetase.

  • Substrates: L-isoleucine, α-ketoglutarate, Coenzyme A, Malonyl-CoA, ATP, NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT).

  • Quenching solution (e.g., 10% trichloroacetic acid).

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • Combine the purified enzymes, substrates, and cofactors in the reaction buffer.

  • Initiate the reaction by adding the final substrate (e.g., L-isoleucine).

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for the presence of 5-methylnonanoic acid and this compound using HPLC or GC-MS. For GC-MS analysis, derivatization to a volatile ester (e.g., methyl ester) may be required.

Protocol 2: Fatty Acid Desaturase Activity Assay

This protocol is designed to test the desaturation of this compound.[7][8][9]

Objective: To determine if a fatty acid desaturase can utilize this compound as a substrate.

Materials:

  • Microsomal preparations or purified fatty acid desaturase.

  • This compound (substrate).

  • NADH or NADPH (cofactor).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Quenching solution (e.g., methanolic KOH).

  • Analytical equipment: GC-MS or LC-MS.

Procedure:

  • Incubate the enzyme preparation with this compound and the appropriate cofactor in the reaction buffer.

  • Incubate at an optimal temperature for a set time.

  • Stop the reaction by adding the quenching solution to hydrolyze the CoA ester.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Derivatize the fatty acids to their methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to detect the formation of the unsaturated derivative of 5-methylnonanoic acid.

Protocol 3: Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase on the unsaturated derivative of this compound.[10][11][12][13]

Objective: To determine if a lipoxygenase can act on the unsaturated product of the desaturase reaction.

Materials:

  • Purified lipoxygenase.

  • Unsaturated fatty acyl-CoA (substrate, product of the desaturase reaction).

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8).

  • Spectrophotometer.

Procedure:

  • Add the unsaturated fatty acyl-CoA substrate to the reaction buffer in a quartz cuvette.

  • Initiate the reaction by adding the lipoxygenase enzyme.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxy product.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Protocol 4: Detection and Quantification by GC-MS

This protocol describes a general method for the detection of 5-methylnonanoic acid in biological samples, which can be adapted to detect its CoA ester after hydrolysis.[14][15][16]

Objective: To identify and quantify 5-methylnonanoic acid in a biological matrix.

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate).

  • Internal standard (e.g., a deuterated analog of a fatty acid).

  • Extraction solvent (e.g., hexane/isopropanol).

  • Derivatization agent (e.g., BF3-methanol or TMSH).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

Procedure:

  • Homogenize the biological sample.

  • Add the internal standard.

  • Extract the lipids using the extraction solvent. For acyl-CoAs, an initial hydrolysis step is required.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs).

  • Inject the derivatized sample into the GC-MS.

  • Identify the FAME of 5-methylnonanoic acid based on its retention time and mass spectrum.

  • Quantify the amount of 5-methylnonanoic acid by comparing its peak area to that of the internal standard.

Logical Workflow for Investigation

The investigation into the discovery and role of this compound should follow a logical progression, starting from the identification of its precursor and culminating in the elucidation of its physiological function.

Logical Workflow for Investigation Logical Workflow for the Investigation of this compound A Hypothesize Putative Pathway (Based on known metabolism) B Identify Potential Organism/System (e.g., produces related VOCs) A->B C In Vitro Reconstitution of Pathway (Protocol 1) B->C D Detection in Biological Samples (GC-MS/LC-MS, Protocol 4) B->D C->D E Characterize Downstream Enzymes (Desaturase, LOX Assays, Protocols 2 & 3) D->E F Elucidate Physiological Role (e.g., signaling, defense) E->F G Drug Development Applications (e.g., enzyme inhibitors, pathway modulators) F->G

A diagram of the logical workflow for investigating this compound.

Implications for Drug Development

The elucidation of the this compound pathway could present novel opportunities for drug development. Enzymes involved in the biosynthesis and metabolism of this compound, such as the specific fatty acid synthase, desaturase, and lipoxygenase, could serve as targets for the development of inhibitors or modulators. Such interventions could be relevant in fields where volatile organic compounds play a role, including agriculture (pest control), food science (flavor and fragrance), and medicine (biomarkers of disease).

Conclusion

While the definitive discovery of this compound in organisms remains to be widely documented, its putative role as a key intermediate in the biosynthesis of branched-chain volatile organic compounds presents an exciting frontier for research. The experimental protocols and logical workflow outlined in this guide provide a framework for scientists and drug development professionals to investigate this hypothesis. Confirmation of this pathway would not only expand our understanding of fatty acid metabolism but also open new avenues for biotechnological and therapeutic applications.

References

The Natural Occurrence of 5-Methylnonanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the current scientific understanding regarding the natural occurrence of 5-Methylnonanoyl-CoA. Extensive literature reviews and database searches indicate that This compound is not a known naturally occurring metabolite in biological systems. This document synthesizes the available information on branched-chain fatty acid metabolism to provide a context for why this is the case and to offer a hypothetical biosynthetic pathway. Furthermore, it details the established experimental protocols for the detection and quantification of acyl-CoA species, which would be applicable for the analysis of this compound if it were to be synthesized or discovered. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and drug development who are interested in the biosynthesis and analysis of novel fatty acid derivatives.

Introduction: The Landscape of Branched-Chain Acyl-CoAs

Coenzyme A (CoA) and its thioesters are central to a vast array of metabolic processes, including the synthesis and oxidation of fatty acids.[1] While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA precursors play significant roles, particularly in bacteria, and are characterized by having methyl groups along the acyl chain.[2][3] These branches influence the physical properties of lipids, such as their melting points and viscosity.[4] The biosynthesis of BCFAs typically utilizes branched-chain amino acid degradation products as primers for fatty acid synthesis.[2]

This guide specifically addresses the natural occurrence of this compound. Despite a thorough review of scientific literature and metabolic databases, there is no direct evidence to support its existence as a natural product. The following sections will delve into the known pathways of branched-chain fatty acid biosynthesis to provide a framework for understanding this absence and to propose a theoretical pathway for its formation.

Biosynthesis of Naturally Occurring Branched-Chain Fatty Acyl-CoAs

The primary mechanism for the biosynthesis of BCFAs involves the use of branched-chain α-keto acids as primers by the fatty acid synthase (FAS) system.[3] These primers are typically derived from the catabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine.

The general pathway is as follows:

  • Deamination and Oxidative Decarboxylation: Branched-chain amino acids are first deaminated to their corresponding α-keto acids. These are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex to yield short, branched-chain acyl-CoAs.[5]

  • Priming of Fatty Acid Synthase: These branched-chain acyl-CoAs serve as starter units (primers) for the fatty acid synthase.

  • Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.[4]

This process leads to the formation of two major types of BCFAs:

  • iso-Fatty Acids: These have a methyl branch on the penultimate carbon from the distal end. They are formed using primers derived from valine (isobutyryl-CoA) and leucine (isovaleryl-CoA).

  • anteiso-Fatty Acids: These possess a methyl branch on the antepenultimate carbon from the distal end. Their synthesis is initiated by primers derived from isoleucine (2-methylbutyryl-CoA).[3]

The key takeaway is that the position of the methyl branch in naturally occurring BCFAs is determined by the structure of the initial primer molecule derived from amino acid catabolism.

Hypothetical Biosynthesis of this compound

Given the established principles of BCFA synthesis, a theoretical pathway for the formation of this compound can be postulated. The formation of a methyl group at the C5 position of nonanoic acid would necessitate a specific methyl-branched primer that is not commonly produced through canonical amino acid degradation pathways.

A plausible, though unconfirmed, route could involve the following steps:

  • Formation of a C5-Methylated Primer: A metabolic pathway would need to exist that generates a 5-methylhexanoyl-CoA primer. The origin of the corresponding 5-methylhexanoic acid is not well-established in primary metabolism.

  • Initiation of Fatty Acid Synthesis: 5-Methylhexanoyl-CoA would then act as a primer for the fatty acid synthase.

  • Elongation with Malonyl-CoA: The fatty acid chain would be elongated by the addition of two 2-carbon units from malonyl-CoA. The first elongation would produce 7-methyloctanoyl-ACP, and the second would yield 9-methyl-decanoyl-ACP. This example highlights that the position of the methyl group shifts with each elongation. Therefore, for a this compound, the initial primer would need to be 3-methylpentanoyl-CoA, which would then undergo two elongation cycles.

The following Graphviz diagram illustrates this hypothetical pathway.

Hypothetical_Biosynthesis_of_5_Methylnonanoyl_CoA cluster_priming Primer Formation (Hypothetical) cluster_elongation Fatty Acid Elongation cluster_final_product Final Product Formation Unknown_Precursor Unknown Precursor 3_Methylpentanoic_Acid 3-Methylpentanoic Acid Unknown_Precursor->3_Methylpentanoic_Acid Hypothetical Pathway 3_Methylpentanoyl_CoA 3-Methylpentanoyl-CoA 3_Methylpentanoic_Acid->3_Methylpentanoyl_CoA Acyl-CoA Synthetase FAS Fatty Acid Synthase (FAS) 3_Methylpentanoyl_CoA->FAS Primer 5_Methylheptanoyl_ACP 5-Methylheptanoyl-ACP FAS->5_Methylheptanoyl_ACP 1st Elongation 7_Methylnonanoyl_ACP 7-Methylnonanoyl-ACP FAS->7_Methylnonanoyl_ACP 2nd Elongation Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->FAS 5_Methylheptanoyl_ACP->FAS to Elongation Malonyl_CoA_2 Malonyl-CoA Malonyl_CoA_2->FAS Thioesterase Thioesterase 7_Methylnonanoyl_ACP->Thioesterase 5_Methylnonanoyl_CoA_final This compound 5_Methylnonanoic_Acid 5-Methylnonanoic Acid Thioesterase->5_Methylnonanoic_Acid Acyl_CoA_Synthetase_2 Acyl-CoA Synthetase Acyl_CoA_Synthetase_2->5_Methylnonanoyl_CoA_final 5_Methylnonanoic_Acid->Acyl_CoA_Synthetase_2

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Acyl-CoA Analysis

The detection and quantification of a novel acyl-CoA, such as this compound, would rely on sensitive and specific analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for this purpose.[6]

Sample Preparation and Extraction

Proper sample preparation is critical for the accurate measurement of acyl-CoAs, which are prone to degradation.

  • Tissue Homogenization: Tissues should be rapidly frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then homogenized in a cold extraction buffer, typically containing a strong acid like trichloroacetic acid or perchloric acid to precipitate proteins and an internal standard.[6]

  • Solid-Phase Extraction (SPE): The supernatant from the homogenization is then subjected to SPE to isolate and concentrate the acyl-CoAs. A reversed-phase sorbent is commonly used for this purpose.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE column and the eluate is dried down and reconstituted in a suitable solvent for HPLC-MS analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase HPLC. A C18 column is typically employed with a gradient elution using a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, usually a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA are monitored. An isotopically labeled internal standard is used to correct for variations in extraction efficiency and matrix effects.

The following diagram outlines a general workflow for the analysis of acyl-CoAs.

Acyl_CoA_Analysis_Workflow Sample Biological Sample (e.g., Tissue, Cells) Quenching Rapid Freezing (Liquid Nitrogen) Sample->Quenching Homogenization Homogenization in Acidic Extraction Buffer + Internal Standard Quenching->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Reversed-Phase) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying Evaporation to Dryness Elution->Drying Reconstitution Reconstitution in Analysis Solvent Drying->Reconstitution HPLC_MS HPLC-MS/MS Analysis (MRM Mode) Reconstitution->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Caption: General experimental workflow for acyl-CoA analysis.

Quantitative Data on Related Acyl-CoAs

While no quantitative data exists for this compound, the table below summarizes the typical concentrations of other relevant acyl-CoAs in rat tissues to provide a comparative context.[6]

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)
Malonyl-CoA1.9 ± 0.61.3 ± 0.40.7 ± 0.2

Data presented as mean ± SD.

Conclusion

References

The Pivotal Role of Branched-Chain Acyl-CoAs in Cellular Metabolism, Signaling, and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters, derived from the catabolism of branched-chain amino acids (BCAAs), are increasingly recognized as critical metabolic intermediates that extend beyond their traditional role as substrates for energy production. These molecules are now understood to be potent signaling molecules and allosteric regulators, influencing a wide array of cellular processes from gene expression to protein translation. Dysregulation of BC-acyl-CoA metabolism is intimately linked to the pathophysiology of prevalent metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the multifaceted functions of BC-acyl-CoAs, detailed experimental protocols for their study, and a quantitative analysis of their impact on cellular machinery.

Introduction: The Origin and Metabolic Fate of Branched-Chain Acyl-CoAs

Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids that, upon catabolism, give rise to their corresponding branched-chain acyl-CoA esters: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively. This catabolic process is initiated by the action of branched-chain aminotransferases (BCATs) and the subsequent oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. While skeletal muscle is a primary site for BCAA transamination, the liver plays a significant role in the subsequent oxidation of the resulting branched-chain α-keto acids (BCKAs).

The metabolic fate of these BC-acyl-CoAs is diverse:

  • Isovaleryl-CoA (from leucine) is ketogenic, being further metabolized to acetyl-CoA and acetoacetate.

  • 2-Methylbutyryl-CoA (from isoleucine) is both ketogenic and glucogenic, yielding acetyl-CoA and propionyl-CoA.

  • Isobutyryl-CoA (from valine) is glucogenic, being converted to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA.

Data Presentation: Quantitative Insights into Branched-Chain Acyl-CoA Metabolism

The concentration and flux of BC-acyl-CoAs are tightly regulated and vary depending on the nutritional and physiological state of the organism. While comprehensive data on the absolute concentrations of individual BC-acyl-CoA species in different tissues and conditions are still emerging, the available information highlights their dynamic nature.

Acyl-CoA SpeciesTissue/Cell TypeConditionConcentration (pmol/mg protein)Reference
Isovaleryl-CoA Mouse LiverFed~1.5[1]
Mouse LiverFasted (24h)~3.0[1]
Brown Adipose TissueDifferentiatedPresent[2]
Propionyl-CoA Mouse LiverFed~0.5[1]
Mouse LiverFasted (24h)~0.8[1]
Brown Adipose TissueDifferentiatedPresent[2]
Mouse Embryonic FibroblastsNormoxia~0.2[2]
Butyryl-CoA Mouse LiverFed~0.3[1]
Mouse LiverFasted (24h)~0.6[1]

Note: Propionyl-CoA can be derived from both isoleucine and valine catabolism. Data for 2-methylbutyryl-CoA and isobutyryl-CoA are often reported as part of the broader C4- and C5-acyl-CoA pools and require specialized chromatographic techniques for separation from their isomers.

Signaling Functions of Branched-Chain Acyl-CoAs

Beyond their role in intermediary metabolism, BC-acyl-CoAs have emerged as critical signaling molecules.

Allosteric Regulation of Metabolic Enzymes

Long-chain acyl-CoAs are well-established allosteric regulators of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. While specific Ki values for branched-chain acyl-CoAs are not extensively documented, their structural similarity to other acyl-CoAs suggests they may exert similar regulatory effects, contributing to the metabolic crosstalk between amino acid and fatty acid metabolism. For instance, long-chain fatty acyl-CoAs are known to be potent feedback inhibitors of ACC.[3][4]

Histone Acylation and Epigenetic Regulation

A groundbreaking area of research is the role of BC-acyl-CoAs as donors for non-acetyl histone acylations. The nuclear pool of propionyl-CoA, derived in part from isoleucine and valine catabolism, can be utilized by histone acetyltransferases (HATs) to propionylate lysine (B10760008) residues on histones.[2][5][6][7][8] Similarly, butyryl-CoA can lead to histone butyrylation. These modifications alter chromatin structure and gene expression, directly linking the metabolic state to the epigenetic landscape. While HATs like p300 can utilize these alternative acyl-CoAs, their efficiency is generally lower compared to acetyl-CoA.[9] For instance, the activity of p300 has been shown to decrease with increasing acyl chain length.

Branched-Chain Acyl-CoAs in Disease

Elevated levels of BCAAs and, consequently, BC-acyl-CoAs are strongly associated with metabolic disorders. In insulin-resistant states, impaired BCAA catabolism leads to the accumulation of these metabolites, which are thought to contribute to mitochondrial dysfunction and cellular stress. The accumulation of BC-acyl-CoAs can lead to the formation of aberrant lipids and interfere with normal metabolic pathways.

Experimental Protocols

Extraction of Short-Chain Acyl-CoAs from Mammalian Tissues

This protocol is adapted for the extraction of short- and medium-chain acyl-CoAs for analysis by LC-MS/MS.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Extraction Buffer: Acetonitrile (B52724)/Methanol (B129727)/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Weigh the frozen tissue (~20-50 mg) and keep it frozen in liquid nitrogen.

  • Grind the tissue to a fine powder using the pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer containing internal standards to the tissue powder.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of metabolites.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

LC-MS/MS Quantification of Branched-Chain Acyl-CoA Isomers

The separation of isomeric BC-acyl-CoAs (e.g., isobutyryl-CoA and n-butyryl-CoA) is challenging and requires optimized chromatographic conditions.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (example):

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient of acetonitrile is crucial for separating isomers. For example, starting at a low percentage of B and slowly increasing over a long run time.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Parameters:

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Isovaleryl-CoA / 2-Methylbutyryl-CoA: Precursor ion (m/z) -> Product ion (m/z) corresponding to the CoA moiety.

    • Isobutyryl-CoA: Precursor ion (m/z) -> Product ion (m/z) corresponding to the CoA moiety.

    • Specific precursor and product ions should be optimized for the instrument used. A common neutral loss of 507 Da is characteristic of acyl-CoAs.

Western Blotting for mTORC1 Signaling Pathway

This protocol outlines the steps to assess the activation state of the mTORC1 pathway by measuring the phosphorylation of its downstream targets, S6K1 and 4E-BP1.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Analysis of Histone Propionylation and Butyrylation by Mass Spectrometry

This protocol provides a general workflow for the bottom-up proteomic analysis of histone modifications.

Materials:

  • Isolated histones

  • Propionic anhydride (B1165640) (for chemical derivatization)

  • Trypsin

  • LC-MS/MS system (high-resolution Orbitrap or similar)

Procedure:

  • Histone Extraction: Isolate histones from cells or tissues.

  • Chemical Derivatization (Propionylation): Chemically propionylate the ε-amino groups of unmodified and monomethylated lysines using propionic anhydride. This converts them to a state that is not cleaved by trypsin, allowing for the generation of larger, more informative peptides.

  • Tryptic Digestion: Digest the derivatized histones with trypsin overnight.

  • Second Derivatization (Optional): Derivatize the newly generated peptide N-termini to improve chromatographic retention.

  • LC-MS/MS Analysis: Analyze the resulting peptides by nano-LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify the histone peptides and their modifications, including propionylation and butyrylation.

Mandatory Visualizations

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_Products Metabolic Fates Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate MethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps

Caption: Branched-Chain Amino Acid Catabolism Pathway.

mTORC1_Signaling BCAAs Branched-Chain Amino Acids (especially Leucine) mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 ProteinSynthesis Protein Synthesis pS6K1->ProteinSynthesis Promotes pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 eIF4E eIF4E pFourEBP1->eIF4E Releases inhibition eIF4E->ProteinSynthesis Promotes

Caption: mTORC1 Signaling Pathway Activation by BCAAs.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Tissue Tissue/Cell Sample Extraction Acyl-CoA Extraction Tissue->Extraction HistoneIsolation Histone Isolation Tissue->HistoneIsolation WesternBlot Western Blot Tissue->WesternBlot Lysate LCMS LC-MS/MS Analysis Extraction->LCMS HistoneMS Histone PTM Analysis HistoneIsolation->HistoneMS Quantification Quantification of BC-acyl-CoAs LCMS->Quantification Signaling Assessment of mTORC1 Signaling WesternBlot->Signaling Epigenetics Histone Acylation Profiling HistoneMS->Epigenetics

Caption: Experimental Workflow for Studying BC-acyl-CoAs.

Conclusion

Branched-chain acyl-CoAs are at the crossroads of metabolism and cellular signaling. Their roles as metabolic intermediates, allosteric regulators, and precursors for epigenetic modifications underscore their importance in maintaining cellular homeostasis. The growing body of evidence linking dysregulated BC-acyl-CoA metabolism to major metabolic diseases highlights the potential of targeting this pathway for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further unravel the complex functions of these multifaceted molecules and their implications for human health and disease.

References

An In-Depth Technical Guide to 5-Methylnonanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in lipid metabolism. As an activated form of 5-methylnonanoic acid, it is an intermediate in various metabolic pathways and has been implicated in cellular signaling. The study of such branched-chain fatty acyl-CoAs is a growing area within lipidomics, offering insights into metabolic regulation and disease pathogenesis. This guide provides a comprehensive technical overview of this compound, including its metabolic context, analytical methodologies for its study, and its potential role in cellular signaling.

Biosynthesis and Metabolism of this compound

The metabolism of branched-chain fatty acids like 5-methylnonanoic acid is intricately linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. While the precise pathway for this compound biosynthesis is not extensively characterized, it is hypothesized to originate from the breakdown of a BCAA precursor. The general pathway involves the conversion of the amino acid to its corresponding α-keto acid, followed by oxidative decarboxylation to form a branched-chain acyl-CoA. This acyl-CoA can then undergo further elongation or degradation.

The degradation of this compound is presumed to follow the β-oxidation pathway, similar to other fatty acyl-CoAs. However, the methyl branch at the 5-position may require the action of specific enzymes to bypass the steric hindrance for complete degradation.

Putative Metabolic Pathway for this compound:

This compound Metabolism BCAA Branched-Chain Amino Acid (e.g., Leucine metabolite) alpha_keto_acid α-Keto Acid BCAA->alpha_keto_acid Transamination BCFA_CoA_precursor Branched-Chain Acyl-CoA Precursor alpha_keto_acid->BCFA_CoA_precursor Oxidative Decarboxylation Methylnonanoic_acid 5-Methylnonanoic Acid BCFA_CoA_precursor->Methylnonanoic_acid Chain Elongation/ Modification Methylnonanoyl_CoA This compound Methylnonanoic_acid->Methylnonanoyl_CoA Acyl-CoA Synthetase beta_oxidation β-oxidation Intermediates Methylnonanoyl_CoA->beta_oxidation β-oxidation Acetyl_CoA Acetyl-CoA beta_oxidation->Acetyl_CoA TCA_cycle TCA Cycle Acetyl_CoA->TCA_cycle

Caption: Putative metabolic pathway for the synthesis and degradation of this compound.

Role in Cellular Signaling

Branched-chain fatty acyl-CoAs have emerged as important signaling molecules, particularly as ligands for nuclear receptors. Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα)[1][2]. PPARα is a key regulator of lipid metabolism, and its activation leads to the transcriptional upregulation of genes involved in fatty acid oxidation. The binding of branched-chain fatty acyl-CoAs to PPARα induces conformational changes in the receptor, leading to the recruitment of co-regulatory proteins and subsequent gene expression changes[1]. It is plausible that this compound, as a branched-chain fatty acyl-CoA, participates in this signaling pathway.

Signaling Pathway of Branched-Chain Fatty Acyl-CoAs:

BCFA_CoA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., FAO enzymes) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Signaling pathway of branched-chain fatty acyl-CoAs via PPARα activation.

Quantitative Data

To date, specific quantitative data for this compound in various biological tissues and cell types remains limited in publicly available literature. However, general concentrations of total long-chain acyl-CoAs in mammalian tissues have been reported. For instance, in rat liver and hamster heart, the total acyl-CoA content was estimated to be 83 ± 11 and 61 ± 9 nmol/g wet weight, respectively[3]. The concentration of individual branched-chain acyl-CoAs is expected to be a fraction of this total pool and can vary significantly depending on the tissue, diet, and metabolic state.

TissueTotal Long-Chain Acyl-CoA Concentration (nmol/g wet weight)Reference
Rat Liver83 ± 11[3]
Hamster Heart61 ± 9[3]

Future research employing targeted lipidomics approaches is necessary to establish the precise concentrations of this compound in different biological contexts.

Experimental Protocols

The analysis of this compound requires specialized lipidomics workflows, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for the key experimental stages.

Experimental Workflow for this compound Analysis

Lipidomics_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (in cold solvent) Sample->Homogenization Extraction Lipid Extraction (e.g., with 80% Methanol) Homogenization->Extraction Purification Solid Phase Extraction (SPE) (Optional, for cleanup) Extraction->Purification LC_MS LC-MS/MS Analysis (Reversed-Phase LC, High-Res MS) Purification->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for the analysis of this compound.

Sample Preparation and Extraction

Accurate quantification of acyl-CoAs necessitates rapid quenching of metabolic activity and efficient extraction.

  • Tissue Samples:

    • Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt enzymatic activity.

    • Homogenize the frozen tissue (10-50 mg) in 1 mL of ice-cold 80% methanol[1].

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Cell Culture:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to the culture plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and proceed with centrifugation as for tissue samples.

Solid Phase Extraction (Optional Cleanup)

For complex matrices, solid-phase extraction (SPE) can be used to enrich acyl-CoAs and remove interfering substances.

  • Condition a mixed-mode SPE cartridge with methanol followed by the extraction buffer.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge to remove unbound contaminants.

  • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol/ammonium (B1175870) formate (B1220265) buffer)[4][5].

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer is the method of choice for separating and detecting acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

    • MRM Transitions: For targeted analysis of this compound, specific precursor-to-product ion transitions would be monitored. The precursor ion would be the [M+H]+ of this compound. A common product ion for all acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (m/z 507.1)[6]. The specific acyl-chain fragment can also be used as a product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundCalculatedAcyl chain fragmentTo be optimized
This compoundCalculated[M+H-507.1]+To be optimized

Note: The exact m/z values and collision energies need to be determined empirically using a synthesized standard of this compound.

Synthesis of this compound Standard

The synthesis of an authentic this compound standard is crucial for accurate quantification and method development. A common method is the chemo-enzymatic synthesis[7][8].

  • Activation of 5-Methylnonanoic Acid: 5-Methylnonanoic acid can be activated to its N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: The activated 5-methylnonanoic acid is then reacted with Coenzyme A (CoASH) in a buffered aqueous solution to form the thioester, this compound.

  • Purification: The synthesized this compound is purified using reversed-phase high-performance liquid chromatography (HPLC).

Conclusion

This compound is a branched-chain acyl-CoA with potential roles in lipid metabolism and cellular signaling. Its analysis presents challenges due to its low abundance and the need for specialized analytical techniques. The methodologies outlined in this guide provide a framework for researchers to investigate the biology of this compound and other branched-chain fatty acyl-CoAs. Further research is needed to elucidate its precise metabolic pathways, quantify its levels in various biological systems, and fully understand its signaling functions. This knowledge will be invaluable for drug development professionals targeting metabolic diseases and for scientists exploring the intricate network of lipid metabolism.

References

The Function of 5-Methylnonanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in all domains of life, serving as activated forms of carboxylic acids for a wide array of biochemical transformations. While straight-chain acyl-CoAs are primarily involved in energy metabolism and lipid biosynthesis, branched-chain variants often play specialized roles, including serving as precursors for the biosynthesis of complex lipids, antibiotics, and signaling molecules. This guide provides a comprehensive overview of the hypothesized functions, metabolic context, and experimental protocols related to this compound, a medium-chain branched acyl-CoA whose specific roles are a subject of ongoing research. Given its structure, this compound is likely involved in the biosynthesis of branched-chain fatty acids, which are known components of insect cuticular hydrocarbons and pheromones.

Hypothesized Function in Insect Pheromone and Cuticular Hydrocarbon Biosynthesis

The most probable function of this compound is as a precursor in the biosynthesis of insect cuticular hydrocarbons (CHCs) and pheromones.[1][2][3] Branched-chain fatty acids are common components of these signaling and protective molecules.[4][5] The biosynthesis of these compounds originates from the fatty acid synthesis pathway, which can incorporate branched-chain precursors.

The proposed pathway begins with the activation of 5-methylnonanoic acid to this compound. This activated molecule can then serve as a primer for fatty acid synthase (FAS), which extends the carbon chain, typically by adding two-carbon units from malonyl-CoA.[1][2] Subsequent enzymatic modifications, such as desaturation, reduction, and decarboxylation, would then lead to the final pheromone or CHC product.

pheromone_biosynthesis 5-Methylnonanoic Acid 5-Methylnonanoic Acid This compound This compound 5-Methylnonanoic Acid->this compound Acyl-CoA Synthetase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) This compound->Fatty Acid Synthase (FAS) Elongated Branched-Chain Acyl-CoA Elongated Branched-Chain Acyl-CoA Fatty Acid Synthase (FAS)->Elongated Branched-Chain Acyl-CoA Malonyl-CoA Desaturase/Reductase/Decarboxylase Desaturase/Reductase/Decarboxylase Elongated Branched-Chain Acyl-CoA->Desaturase/Reductase/Decarboxylase Branched-Chain Pheromone/CHC Branched-Chain Pheromone/CHC Desaturase/Reductase/Decarboxylase->Branched-Chain Pheromone/CHC

Proposed pathway for insect pheromone/CHC biosynthesis from this compound.

Metabolic Context

Biosynthesis of this compound

The biosynthesis of this compound begins with the formation of its precursor, 5-methylnonanoic acid. Branched-chain fatty acids are typically derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The carbon skeleton of these amino acids can be used to generate branched-chain acyl-CoA primers for fatty acid synthesis.

Once 5-methylnonanoic acid is synthesized, it is activated to its CoA thioester, this compound, by an acyl-CoA synthetase (ACS) or ligase (ACL) in an ATP-dependent manner.

biosynthesis_activation Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids->Branched-Chain α-Keto Acids Transaminase Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA Primers Dehydrogenase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primers->Fatty Acid Synthase (FAS) 5-Methylnonanoic Acid 5-Methylnonanoic Acid Fatty Acid Synthase (FAS)->5-Methylnonanoic Acid Elongation Acyl-CoA Synthetase Acyl-CoA Synthetase 5-Methylnonanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound ATP, CoA

Biosynthesis and activation of 5-methylnonanoic acid.
Role in Fatty Acid Metabolism

This compound can potentially be a substrate for enzymes involved in fatty acid metabolism.

  • Fatty Acid Synthase (FAS): As mentioned, it can act as a primer for FAS to initiate the synthesis of longer branched-chain fatty acids.[6][7]

  • Acyl-CoA Dehydrogenases (ACADs): It may be a substrate for ACADs in the β-oxidation pathway, leading to its degradation for energy production. The specificity of different ACAD isozymes for branched-chain substrates varies.[8][9][10][11]

Data Presentation

Predicted Analytical Data

The following tables summarize the expected analytical data for this compound and its precursor, based on data for analogous compounds.

Table 1: Predicted GC-MS Fragmentation of 5-Methylnonanoic Acid Methyl Ester

m/zInterpretationRelative Abundance
186Molecular Ion [M]+Low
155[M - OCH3]+Moderate
143[M - C3H7]+Moderate
129McLafferty rearrangementHigh
87Cleavage at the branched carbonHigh
74McLafferty rearrangement (base peak)100%

Note: Fragmentation patterns are predicted based on typical fragmentation of fatty acid methyl esters. Actual results may vary.[12][13][14][15][16][17]

Table 2: Predicted 1H and 13C NMR Chemical Shifts for 5-Methylnonanoic Acid

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C1 (-COOH)10-12~180
C2 (-CH2-)~2.35 (t)~34
C3 (-CH2-)~1.63 (quint)~25
C4 (-CH2-)~1.3 (m)~36
C5 (-CH-)~1.4 (m)~34
C5-CH3~0.85 (d)~19
C6-C8 (-CH2-)~1.2-1.3 (m)~23-32
C9 (-CH3)~0.88 (t)~14

Note: Chemical shifts are estimated based on values for similar branched-chain fatty acids and are solvent-dependent.[3][18][19][20][21][22][23][24]

Representative Enzyme Kinetic Data for Analogous Substrates

Table 3: Enzyme Kinetic Parameters for Analogous Branched-Chain Acyl-CoAs

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Fatty Acid Synthase (KS domain)Methylmalonyl-CoA130 ± 200.04 ± 0.002308[6][7]
Medium-Chain Acyl-CoA Dehydrogenase2,6-Dimethylheptanoyl-CoANot reportedNot reportedNot reported[10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods for synthesizing other acyl-CoA esters.[18][25][26][27]

synthesis_workflow cluster_0 Step 1: Activation of 5-Methylnonanoic Acid cluster_1 Step 2: Thioesterification cluster_2 Step 3: Purification 5-Methylnonanoic Acid 5-Methylnonanoic Acid N-Hydroxysuccinimide Ester N-Hydroxysuccinimide Ester 5-Methylnonanoic Acid->N-Hydroxysuccinimide Ester DCC, NHS This compound This compound N-Hydroxysuccinimide Ester->this compound Coenzyme A Purified this compound Purified this compound This compound->Purified this compound HPLC

Workflow for the chemical synthesis of this compound.

Materials:

  • 5-Methylnonanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, free acid

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of 5-Methylnonanoic Acid:

    • Dissolve 5-methylnonanoic acid (1 mmol) and NHS (1.1 mmol) in anhydrous DMF (5 mL).

    • Add DCC (1.1 mmol) to the solution and stir at room temperature for 4 hours.

    • A white precipitate of dicyclohexylurea will form.

    • Filter the reaction mixture to remove the precipitate.

    • Extract the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the N-hydroxysuccinimide ester of 5-methylnonanoic acid.

  • Thioesterification:

    • Dissolve the NHS ester (0.5 mmol) in a minimal amount of DMF.

    • Separately, dissolve Coenzyme A (0.4 mmol) in sodium bicarbonate buffer (10 mL).

    • Slowly add the NHS ester solution to the Coenzyme A solution while stirring.

    • Maintain the pH at 8.0 by adding small amounts of 1 M NaOH if necessary.

    • Stir the reaction at room temperature for 2 hours.

  • Purification:

    • Purify the reaction mixture by reverse-phase HPLC on a C18 column using a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at 260 nm (adenine moiety of CoA).

    • Collect the fractions containing this compound and lyophilize to obtain the pure product.

GC-MS Analysis of 5-Methylnonanoic Acid

This protocol describes the analysis of 5-methylnonanoic acid as its fatty acid methyl ester (FAME).[12][17]

gcms_workflow Sample containing 5-Methylnonanoic Acid Sample containing 5-Methylnonanoic Acid Derivatization to FAME Derivatization to FAME Sample containing 5-Methylnonanoic Acid->Derivatization to FAME BF3/Methanol GC-MS Analysis GC-MS Analysis Derivatization to FAME->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Fragmentation Pattern

Workflow for GC-MS analysis of 5-methylnonanoic acid.

Materials:

  • Sample containing 5-methylnonanoic acid

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Place the sample (e.g., lipid extract) in a screw-cap test tube and evaporate the solvent.

    • Add 1 mL of BF3-methanol solution.

    • Heat the tube at 60°C for 10 minutes.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the tube and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Use a temperature program that allows for the separation of C10 fatty acid methyl esters. A typical program might be: initial temperature of 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Acquire mass spectra in electron ionization (EI) mode over a mass range of m/z 50-300.

  • Data Analysis:

    • Identify the peak corresponding to 5-methylnonanoate methyl ester based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with library spectra and the predicted fragmentation pattern in Table 1.

LC-MS/MS Analysis of this compound

This protocol is for the direct analysis of this compound.[22][28][29][30]

Materials:

  • Sample containing this compound

  • Acetonitrile

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column

Procedure:

  • Sample Preparation:

    • Extract acyl-CoAs from the sample using a cold extraction solution (e.g., acetonitrile/water, 70:30, with 0.1% formic acid).

    • Centrifuge to pellet proteins and other debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Perform mass spectrometry in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect this compound. The precursor ion will be the [M+H]+ ion. A characteristic product ion resulting from the fragmentation of the CoA moiety should be monitored.

Enzyme Assay for Acyl-CoA Dehydrogenase Activity

This protocol can be used to determine if this compound is a substrate for a specific acyl-CoA dehydrogenase.

Materials:

  • Purified acyl-CoA dehydrogenase

  • This compound

  • Electron-transferring flavoprotein (ETF)

  • Buffer solution (e.g., 100 mM HEPES, pH 7.6)

  • Fluorometer

Procedure:

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the buffer, ETF, and the purified acyl-CoA dehydrogenase.

    • Place the cuvette in a fluorometer and monitor the fluorescence of ETF (excitation ~380 nm, emission ~495 nm).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known concentration of this compound.

    • If the acyl-CoA dehydrogenase utilizes this compound as a substrate, it will reduce its FAD cofactor. The reduced enzyme will then transfer electrons to ETF, causing a decrease in ETF fluorescence.

    • Record the rate of decrease in fluorescence over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the fluorescence data.

    • By varying the concentration of this compound, kinetic parameters such as Km and Vmax can be determined.

Conclusion

This compound is a branched-chain acyl-CoA that likely plays a specialized role in the biosynthesis of signaling molecules, particularly insect pheromones and cuticular hydrocarbons. While direct evidence for its specific function is still emerging, its metabolic context and the known roles of similar molecules provide a strong basis for this hypothesis. The experimental protocols outlined in this guide provide a framework for the synthesis, detection, and functional characterization of this compound, which will be crucial for elucidating its precise biological functions. Further research, including metabolomic studies in insects and in vitro enzymatic assays with purified enzymes, will be necessary to fully understand the role of this intriguing molecule in cellular metabolism and chemical communication.

References

5-Methylnonanoyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A that plays a significant role in the physiology of various bacteria, particularly Gram-positive species. As a derivative of branched-chain fatty acids (BCFAs), it is a key precursor for the synthesis of membrane phospholipids, influencing membrane fluidity, and cellular adaptation to environmental stresses. The biosynthesis of this compound is intricately linked to amino acid metabolism and is tightly regulated at the transcriptional level. Understanding the metabolic pathways involving this compound offers potential avenues for the development of novel antimicrobial agents that target bacterial membrane integrity and fatty acid synthesis. This guide provides an in-depth overview of the biosynthesis, regulation, and physiological roles of this compound in microbial metabolism, along with detailed experimental protocols for its study.

Introduction to Branched-Chain Fatty Acids and this compound

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, contributing to the maintenance of optimal membrane fluidity and function.[1] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs possess one or more methyl branches along their acyl chain. These branches disrupt the tight packing of the lipid acyl chains, thereby lowering the melting point and increasing the fluidity of the membrane.[1] This is particularly crucial for bacteria that need to adapt to varying temperatures and other environmental stressors.

This compound is a specific type of BCFA-CoA, a C10 acyl-CoA with a methyl group at the 5th carbon position. It serves as an intermediate in the biosynthesis of longer-chain BCFAs that are ultimately incorporated into membrane phospholipids. The biosynthesis of this compound is initiated from branched-chain amino acids, highlighting a key intersection between amino acid and lipid metabolism in bacteria.[2]

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with the catabolism of branched-chain amino acids (BCAAs) and proceeds through the fatty acid synthesis (FAS-II) pathway.

Step 1: Precursor Synthesis from Branched-Chain Amino Acids

The initial primers for BCFA synthesis are derived from the catabolism of BCAAs such as leucine, isoleucine, and valine. For this compound, the likely precursor is derived from leucine, which is converted to isovaleryl-CoA. This conversion is catalyzed by a series of enzymes, including a branched-chain amino acid transaminase and the branched-chain α-keto acid dehydrogenase (BCKD) complex.

Step 2: Initiation of Fatty Acid Synthesis

The branched-chain acyl-CoA primer (e.g., isovaleryl-CoA) is then used by β-ketoacyl-ACP synthase III (FabH) to initiate fatty acid synthesis. FabH catalyzes the condensation of the primer with malonyl-ACP, a two-carbon donor molecule.[3]

Step 3: Elongation Cycles

The resulting β-ketoacyl-ACP undergoes a series of reduction, dehydration, and a second reduction, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), respectively. This four-step cycle extends the acyl chain by two carbons. To synthesize this compound (a C10 molecule) from an isovaleryl-CoA primer (a C5 molecule), two to three elongation cycles are required. The final product is then converted to its CoA thioester form.

Biosynthesis of this compound Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Transaminase Isovaleryl_CoA Isovaleryl-CoA (Primer) alpha_Keto->Isovaleryl_CoA BCKD Complex Elongation FAS-II Elongation Cycles (x2-3) Isovaleryl_CoA->Elongation FabH (Initiation) Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Malonyl_ACP->Elongation FabH (Initiation) Methylnonanoyl_ACP 5-Methylnonanoyl-ACP Elongation->Methylnonanoyl_ACP FabG, FabZ, FabI Methylnonanoyl_CoA This compound Methylnonanoyl_ACP->Methylnonanoyl_CoA Thioesterase/ Acyl-CoA Synthetase Membrane Membrane Phospholipids Methylnonanoyl_CoA->Membrane

Biosynthesis of this compound.

Regulation of this compound Synthesis

The biosynthesis of BCFAs, including this compound, is tightly regulated to ensure balanced production of membrane components. In many Gram-positive bacteria, such as Bacillus subtilis, the primary regulator is the transcriptional repressor FapR (fatty acid and phospholipid regulator).[4]

FapR controls the expression of the fap regulon, which includes genes encoding key enzymes in the FAS-II pathway.[5] The activity of FapR is allosterically regulated by malonyl-CoA. When the intracellular concentration of malonyl-CoA is high, it binds to FapR, causing a conformational change that prevents FapR from binding to its DNA operator sites.[6] This leads to the derepression of the fap regulon and an increase in fatty acid synthesis. Conversely, when malonyl-CoA levels are low, FapR binds to the DNA and represses transcription.[4] This mechanism allows the cell to couple fatty acid synthesis directly to the availability of the essential two-carbon donor, malonyl-CoA.

FapR Regulation of BCFA Synthesis cluster_high_malonyl High Malonyl-CoA cluster_low_malonyl Low Malonyl-CoA Malonyl_CoA Malonyl-CoA FapR_inactive FapR (Inactive) Malonyl_CoA->FapR_inactive Binds to FapR fap_operon fap Operon DNA FapR_inactive->fap_operon Cannot bind DNA FapR_active FapR (Active) FapR_active->fap_operon Binds to operator Transcription_On Transcription (fab genes expressed) fap_operon->Transcription_On Transcription_Off Transcription Blocked fap_operon->Transcription_Off BCFA_synthesis BCFA Synthesis (e.g., this compound) Transcription_On->BCFA_synthesis

Regulation of BCFA synthesis by FapR and Malonyl-CoA.

Physiological Roles and Implications for Drug Development

4.1. Membrane Fluidity and Environmental Adaptation

The incorporation of BCFAs derived from precursors like this compound is critical for bacterial survival. The methyl branches of these fatty acids disrupt the ordered packing of the phospholipid bilayer, thereby increasing membrane fluidity.[1] This is essential for bacteria to adapt to changes in temperature, pH, and osmotic stress. A more fluid membrane ensures the proper functioning of embedded proteins involved in transport, signaling, and energy transduction.

4.2. Role in Antibiotic Resistance

The composition of the bacterial membrane can significantly influence its susceptibility to antimicrobial agents.[7] For instance, in Listeria monocytogenes, a high proportion of BCFAs in the membrane contributes to its intrinsic resistance to certain antibiotics.[7] Altering the BCFA content, for example by providing precursors that lead to the synthesis of straight-chain fatty acids, can render the bacteria more susceptible to antibiotics.[7] This suggests that the biosynthetic pathway of this compound and other BCFAs is a promising target for the development of novel therapeutics that could act as adjuvants to existing antibiotics.

4.3. Potential as a Signaling Molecule

While not yet definitively established for this compound, other fatty acid derivatives are known to function as signaling molecules in bacteria. For example, cis-2-decenoic acid, produced by Pseudomonas aeruginosa, can induce the dispersion of biofilms and revert persister cells to an antibiotic-susceptible state.[8] Given the structural similarities, it is plausible that this compound or its derivatives could play a role in bacterial communication, such as quorum sensing, although this remains an area for future investigation.

Quantitative Data

Table 1: Representative Concentrations of Acyl-CoAs in Biological Samples

Acyl-CoA SpeciesOrganism/TissueConcentration (nmol/g wet weight)Reference(s)
Acetyl-CoARat Liver50 - 100[9]
Succinyl-CoARat Liver~25 (ischemic) - 50 (normal)[9]
Total CoARat Liver50 - 100[9]

Table 2: Limits of Detection for Acyl-CoA Analysis Methods

Analytical MethodAnalyte ClassLimit of Detection (LOD)Reference(s)
GC-MS with PFBBr derivatizationShort-chain fatty acids5 - 10 ng/mL[10]
LC-MS/MSLong-chain acyl-CoAsPicomolar range[11]

Experimental Protocols

6.1. Extraction and Analysis of Branched-Chain Fatty Acids by GC-MS

This protocol is adapted for the analysis of total cellular BCFAs, which would include those derived from this compound after hydrolysis.

Objective: To extract, derivatize, and quantify BCFAs from bacterial cells.

Methodology:

  • Cell Harvesting: Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic). Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Saponification and Methylation (FAMEs Preparation):

    • Resuspend the cell pellet in 1 mL of 1 N sodium methoxide (B1231860) in anhydrous methanol (B129727).

    • Incubate at room temperature for 5 minutes with occasional vortexing.[12] This step both lyses the cells and catalyzes the transesterification of fatty acids from lipids to form fatty acid methyl esters (FAMEs).

    • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

    • Add 1.5 mL of hexane (B92381) and vortex vigorously for 1 minute to extract the FAMEs.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A polar capillary column suitable for FAMEs separation (e.g., DB-225ms).[13]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

    • Identification and Quantification: Identify BCFAs based on their retention times and mass spectra compared to known standards. Quantify using an internal standard (e.g., a non-naturally occurring fatty acid like heptadecanoic acid) added before the extraction.

GC-MS Workflow for BCFA Analysis Start Bacterial Cell Pellet Saponification Saponification & Methylation (FAMEs) Start->Saponification Extraction Hexane Extraction Saponification->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data End BCFA Profile Data->End

Workflow for GC-MS analysis of BCFAs.

6.2. Quantification of Acyl-CoAs by LC-MS/MS

This protocol is designed for the direct quantification of acyl-CoA species, including this compound.

Objective: To extract and quantify specific acyl-CoA molecules from bacterial cells.

Methodology:

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding the bacterial culture to a cold solvent mixture (e.g., 60% methanol at -40°C).

    • Centrifuge the quenched culture at low temperature to pellet the cells.

    • Extract the acyl-CoAs from the cell pellet using a cold extraction buffer, such as 10% trichloroacetic acid or an acetonitrile (B52724)/methanol/water mixture.

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA) in the extraction buffer for accurate quantification.[11]

    • Centrifuge to remove cell debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a reversed-phase SPE cartridge to purify and concentrate the acyl-CoAs from the crude extract.

    • Condition the cartridge with methanol and then equilibrate with an aqueous buffer.

    • Load the sample, wash with a low-organic buffer to remove salts and polar contaminants, and then elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrument: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A binary gradient system, for example, Mobile Phase A: water with 0.1% formic acid or an ion-pairing agent, and Mobile Phase B: acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate acyl-CoAs based on their chain length and hydrophobicity.

    • MS Parameters: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Selected Reaction Monitoring (SRM). For each acyl-CoA, monitor a specific precursor-to-product ion transition (e.g., for palmitoyl-CoA, the transition from m/z 1004.5 to m/z 497.1). The exact transition for this compound would need to be determined using a standard.

    • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards and quantify the target analytes based on the ratio of their peak areas to that of the internal standard.[11]

Conclusion and Future Directions

This compound is a key metabolite in the biosynthesis of branched-chain fatty acids, which are essential for the membrane integrity and environmental adaptability of many bacteria. Its synthesis is tightly regulated and represents a potential target for novel antimicrobial strategies. While the general pathways of BCFA metabolism are well-understood, further research is needed to elucidate the specific enzymes and regulatory networks involved in the production of this compound in different microbial species. The development of robust analytical methods will be crucial for quantifying this and other acyl-CoA species, enabling a more detailed understanding of their physiological roles. Future studies should also explore the potential of this compound and its derivatives as signaling molecules in bacterial communication, which could open up new avenues for controlling bacterial virulence and biofilm formation.

References

Endogenous Production of 5-Methylnonanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the endogenous biosynthesis of 5-Methylnonanoyl-CoA, a branched-chain fatty acyl-CoA. While not a canonical saturated fatty acid, its formation is illustrative of the metabolic flexibility of fatty acid synthase (FASN). This document details the proposed biosynthetic pathway, the key enzymes involved, and their regulatory mechanisms. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the analysis of its biosynthesis, and visual diagrams of the pertinent metabolic and signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of metabolism, enzymology, and drug development, providing a comprehensive overview of the synthesis of this specific medium-chain branched fatty acid.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs play significant roles in various biological processes, including the regulation of membrane fluidity, cellular signaling, and as precursors for the synthesis of complex lipids. This compound is a specific C10:0 BCFA with a methyl group at the C5 position. Its endogenous production is not part of the canonical fatty acid synthesis pathway but rather a result of the promiscuity of the fatty acid synthase (FASN) enzyme in utilizing alternative substrates. Understanding the biosynthesis of such non-standard fatty acids can provide insights into the flexibility of metabolic pathways and may present novel targets for therapeutic intervention.

Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is proposed to occur via the mammalian fatty acid synthase (FASN) complex, following a modified sequence of elongation cycles. The pathway deviates from the standard synthesis of palmitate by utilizing a different primer and incorporating a methyl-branched extender unit.

The proposed pathway is as follows:

  • Priming: The synthesis is initiated with butyryl-CoA, a four-carbon acyl-CoA, which acts as the primer.[1][2] This is in contrast to the typical use of acetyl-CoA as the primer for de novo fatty acid synthesis.

  • First Elongation (Methylation): The butyryl group is elongated by a two-carbon unit derived from methylmalonyl-CoA. This incorporation of a methyl-branched extender unit is the key step that introduces the methyl group at what will become the C5 position of the final fatty acid.

  • Subsequent Elongations: The resulting 6-carbon, methyl-branched acyl chain undergoes two successive rounds of elongation using the standard extender unit, malonyl-CoA. Each elongation step adds two carbons to the chain.

  • Termination: Upon reaching a ten-carbon chain length (a nine-carbon acyl chain with a C5 methyl group), the thioesterase domain of FASN hydrolyzes the acyl-ACP, releasing 5-methylnonanoic acid. This is subsequently activated to this compound.

This proposed pathway is based on the known promiscuity of FASN for both primers and extender units.[3] The ordered incorporation of different extender units is a critical aspect of generating the specific branching pattern of this compound.

digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Butyryl_CoA [label="Butyryl-CoA (C4)", fillcolor="#FBBC05", fontcolor="#202124"]; FASN [label="Fatty Acid Synthase\n(FASN)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Methylmalonyl_CoA [label="Methylmalonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Malonyl_CoA1 [label="Malonyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl_CoA2 [label="Malonyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_C6 [label="6-Carbon Methyl-Branched\nAcyl-ACP", fillcolor="#FBBC05", fontcolor="#202124"]; Acyl_C8 [label="8-Carbon Methyl-Branched\nAcyl-ACP", fillcolor="#FBBC05", fontcolor="#202124"]; Acyl_C10 [label="5-Methylnonanoyl-ACP (C10)", fillcolor="#FBBC05", fontcolor="#202124"]; Methylnonanoic_Acid [label="5-Methylnonanoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylnonanoyl_CoA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acyl_CoA_Synthetase [label="Acyl-CoA\nSynthetase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Butyryl_CoA -> FASN [label="Primer"]; FASN -> Acyl_C6 [label="Elongation 1"]; Methylmalonyl_CoA -> FASN; Acyl_C6 -> FASN; FASN -> Acyl_C8 [label="Elongation 2"]; Malonyl_CoA1 -> FASN; Acyl_C8 -> FASN; FASN -> Acyl_C10 [label="Elongation 3"]; Malonyl_CoA2 -> FASN; Acyl_C10 -> Methylnonanoic_Acid [label="Hydrolysis (Thioesterase)"]; Methylnonanoic_Acid -> Methylnonanoyl_CoA [label="Activation"]; Acyl_CoA_Synthetase -> Methylnonanoyl_CoA [style=invis]; Methylnonanoic_Acid -> Acyl_CoA_Synthetase [style=invis];

}

Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Regulation

The biosynthesis of this compound is primarily dependent on two key enzymes: Propionyl-CoA Carboxylase, which produces the methyl-branched extender unit, and Fatty Acid Synthase, which catalyzes the condensation reactions.

Propionyl-CoA Carboxylase (PCC)

PCC is a biotin-dependent mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA.

  • Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

  • Regulation: The activity of PCC is crucial for the supply of methylmalonyl-CoA. The expression of the pccB gene, which encodes a subunit of PCC, is upregulated in the presence of propionate.[4][5][6] The transcriptional regulator PccR plays a key role in controlling the expression of pccB.[4][5][6]

Fatty Acid Synthase (FASN)

FASN is a large, multi-functional enzyme that catalyzes the synthesis of fatty acids. In mammals, it exists as a homodimer.

  • Substrate Specificity: While FASN preferentially utilizes acetyl-CoA as a primer and malonyl-CoA as an extender, it can accommodate other short-chain acyl-CoAs as primers, including butyryl-CoA.[3] It can also incorporate methylmalonyl-CoA as an extender unit, although with a lower turnover rate compared to malonyl-CoA. The ketoacyl synthase (KS) domain of FASN is a major determinant of this substrate specificity.

  • Regulation: FASN activity is tightly regulated to meet the cell's demand for fatty acids.

    • Allosteric Regulation: Fungal FASN is allosterically regulated.[7] In mammals, acetyl-CoA carboxylase, the enzyme that produces malonyl-CoA, is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs.[8][9]

    • Transcriptional Regulation: The expression of the FASN gene is regulated by cellular sterol levels through the sterol regulatory element-binding protein (SREBP-1c) and Upstream Stimulatory Factors (USF1 and USF2).[10][11] This links fatty acid synthesis to cholesterol metabolism.

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// Edges SREBP1c -> FASN_Gene [label=" Upregulation"]; USF1_2 -> FASN_Gene [label=" Upregulation"]; FASN_Gene -> FASN_Protein [label="Transcription &\nTranslation"]; Citrate -> ACC [label=" Allosteric\nActivation", color="#34A853"]; Palmitoyl_CoA -> ACC [label=" Allosteric\nInhibition", color="#EA4335"]; ACC -> Malonyl_CoA [label=" Catalysis"]; Malonyl_CoA -> FASN_Protein [label=" Substrate"]; }

Simplified overview of FASN and ACC regulation.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes and metabolites involved in the biosynthesis of this compound.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)Vmax or kcatOrganism/TissueReference(s)
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29-Mammalian[12]
Propionyl-CoA Carboxylase (PCC)Bicarbonate3.0-Mammalian[12]
Propionyl-CoA Carboxylase (PCC)ATP0.08-Mammalian[10]
Fatty Acid Synthase (FASN)Acetyl-CoA--Metazoan[13]
Fatty Acid Synthase (FASN)Methylmalonyl-CoA-~170-fold lower than with malonyl-CoAMetazoan[13]

Table 2: Intracellular Metabolite Concentrations

MetaboliteConcentration (µM)Cell Type/OrganismReference(s)
Butyryl-CoA< 21 - ~150Clostridium acetobutylicum[12][14]
Propionyl-CoA2.5 - 27Human hepatocytes[15]

Experimental Protocols

This section provides detailed methodologies for the purification of FASN, the assay of its activity, and the analysis of its products.

Purification of Mammalian Fatty Acid Synthase

This protocol is adapted from a method for purifying FASN from human liver.[16]

Materials:

  • Human liver tissue

  • Buffer A: 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 2 mM DTT

  • Protamine sulfate (B86663) solution (1% w/v)

  • Ammonium (B1175870) sulfate

  • 2',5'-ADP-Sepharose 4B affinity column

  • Sephacryl S-300 gel filtration column

  • Bradford assay reagents

Procedure:

  • Homogenization: Homogenize human liver tissue in Buffer A.

  • Centrifugation: Centrifuge the homogenate at 100,000 x g for 1 hour to obtain the cytosolic fraction.

  • Protamine Sulfate Precipitation: Slowly add protamine sulfate solution to the cytosol to a final concentration of 0.1% and stir for 15 minutes. Centrifuge to remove the precipitate.

  • Ammonium Sulfate Fractionation: Add solid ammonium sulfate to the supernatant to 35% saturation. After stirring and centrifugation, bring the supernatant to 50% saturation with ammonium sulfate. Collect the precipitate by centrifugation.

  • Affinity Chromatography: Dissolve the 35-50% ammonium sulfate pellet in Buffer A and apply to a 2',5'-ADP-Sepharose 4B column equilibrated with Buffer A. Wash the column extensively and elute FASN with a gradient of NADP⁺ in Buffer A.

  • Gel Filtration: Concentrate the active fractions and apply to a Sephacryl S-300 column equilibrated with Buffer A.

  • Purity Assessment: Analyze the purity of the final FASN preparation by SDS-PAGE. Determine the protein concentration using the Bradford assay.

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// Edges Start -> Centrifugation1; Centrifugation1 -> Cytosol; Cytosol -> ProtamineSulfate; ProtamineSulfate -> Supernatant1; Supernatant1 -> AmmoniumSulfate; AmmoniumSulfate -> Pellet; Pellet -> AffinityChrom; AffinityChrom -> Eluate; Eluate -> GelFiltration; GelFiltration -> PureFASN; }

Workflow for the purification of mammalian FASN.
FASN Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the rate of NADPH oxidation, which is stoichiometric with the elongation cycles of fatty acid synthesis.

Materials:

  • Purified FASN

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT

  • NADPH solution (10 mM)

  • Butyryl-CoA solution (1 mM)

  • Methylmalonyl-CoA solution (10 mM)

  • Malonyl-CoA solution (10 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADPH (final concentration 100 µM), and purified FASN.

  • Initiation of Reaction: Start the reaction by adding the substrates: butyryl-CoA (final concentration 50 µM), methylmalonyl-CoA (final concentration 200 µM), and malonyl-CoA (final concentration 200 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One mole of NADPH is consumed for each two-carbon addition to the growing fatty acid chain.

GC-MS Analysis of Fatty Acid Products

This protocol describes the analysis of the fatty acid products of the FASN reaction after conversion to their more volatile fatty acid methyl esters (FAMEs).

Materials:

  • FASN reaction mixture

  • Internal standard (e.g., heptadecanoic acid)

  • Methanol (B129727) with 2% (v/v) H₂SO₄

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: Stop the FASN reaction and extract the fatty acids by adding an internal standard and a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Derivatization to FAMEs: Evaporate the organic solvent and add methanol with 2% H₂SO₄. Heat the sample at 80°C for 1 hour to convert the fatty acids to FAMEs.

  • Extraction of FAMEs: Add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

  • GC-MS Analysis: Inject the concentrated FAMEs sample into the GC-MS. Use a suitable capillary column (e.g., a polar column for FAME analysis) and a temperature gradient to separate the different FAMEs. The mass spectrometer will provide mass spectra for the identification and quantification of 5-methylnonanoic acid methyl ester.

Signaling Pathways

The endogenous production of this compound is influenced by signaling pathways that control the availability of its precursors, primarily propionyl-CoA and butyryl-CoA, and the activity of FASN.

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// Edges Nutrient_Status -> PI3K_Akt; Hormonal_Signals -> PI3K_Akt; PI3K_Akt -> SREBP1c_Activation; SREBP1c_Activation -> FASN_Expression [label=" Upregulates"]; // Direct influence on precursor pools Nutrient_Status -> Propionyl_CoA_Pool [label=" Precursor Supply\n(e.g., Val, Ile)"]; Nutrient_Status -> Butyryl_CoA_Pool [label=" Precursor Supply\n(e.g., Fatty Acid Oxidation)"]; // Connection to the main pathway FASN_Expression -> Methylnonanoyl_CoA [label=" FASN Synthesis"]; PCC_Expression -> Methylmalonyl_CoA [label=" PCC Synthesis"]; Propionyl_CoA_Pool -> Methylmalonyl_CoA [label=" PCC Catalysis"]; Butyryl_CoA_Pool -> Methylnonanoyl_CoA [label=" Primer"]; Methylmalonyl_CoA -> Methylnonanoyl_CoA [label=" Extender"]; }

Integrated signaling pathways influencing this compound synthesis.

Key signaling pathways include:

  • Insulin Signaling: Insulin, released in response to high blood glucose, activates the PI3K/Akt pathway, which in turn promotes the activation of SREBP-1c.[17] SREBP-1c is a master transcriptional regulator of lipogenesis, upregulating the expression of FASN and other enzymes involved in fatty acid synthesis.

  • AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio). It acts as a metabolic checkpoint to inhibit anabolic pathways, including fatty acid synthesis, to conserve energy.

  • Regulation of Precursor Pools: The availability of propionyl-CoA is influenced by the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids.[18] The intracellular concentration of butyryl-CoA is linked to fatty acid β-oxidation and the metabolism of the gut microbiome.[19] The signaling pathways that regulate these catabolic processes will indirectly affect the synthesis of this compound.

Conclusion

The endogenous production of this compound serves as a compelling example of the adaptability of central metabolic pathways. While not a primary product of fatty acid synthesis, its formation through the concerted action of propionyl-CoA carboxylase and the promiscuous activity of fatty acid synthase highlights the potential for the generation of a diverse range of lipid molecules. This technical guide has provided a comprehensive overview of the proposed biosynthetic pathway, the key enzymes and their regulation, available quantitative data, and detailed experimental protocols. Further research is warranted to definitively elucidate the specific kinetics and regulatory nuances of this pathway, which may open new avenues for understanding and manipulating branched-chain fatty acid metabolism for therapeutic and biotechnological applications.

References

The Obscure Metabolite: Unraveling the Physiological Relevance of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – In the intricate web of cellular metabolism, countless molecules play pivotal roles, many of which are well-understood. However, some, like 5-Methylnonanoyl-CoA, remain enigmatic, their physiological significance largely confined to the periphery of scientific inquiry. This technical guide synthesizes the current, albeit limited, understanding of this branched-chain acyl-CoA, offering a resource for researchers, scientists, and drug development professionals dedicated to exploring the frontiers of metabolic pathways and their implications in health and disease.

Introduction to this compound

This compound is the coenzyme A thioester of 5-methylnonanoic acid. As a branched-chain fatty acyl-CoA, its structure deviates from the more common straight-chain fatty acids that are primary substrates for mitochondrial β-oxidation. This structural distinction suggests a unique metabolic fate and potential biological activities that are not yet fully characterized. The presence of a methyl group on the fifth carbon introduces steric hindrance that may influence its interaction with metabolic enzymes.

Metabolic Origins and Putative Pathways

The precise metabolic pathways leading to the formation of this compound in mammals are not well-documented in publicly available scientific literature. However, based on the metabolism of other branched-chain fatty acids, its origin likely lies in the catabolism of certain amino acids or the breakdown of dietary branched-chain fatty acids found in sources like dairy and meat products[1].

Once formed, 5-methylnonanoic acid would be activated to its CoA ester, this compound, by an acyl-CoA synthetase. Its subsequent catabolism would likely proceed via a modified β-oxidation pathway. Standard β-oxidation enzymes are primarily adapted for straight-chain fatty acids[2][3][4]. The methyl branch in this compound would likely necessitate the involvement of specialized enzymes to bypass the steric hindrance and continue the breakdown process.

A putative metabolic pathway for this compound is depicted below, drawing parallels with the known metabolism of other branched-chain fatty acids.

Putative metabolic pathway of this compound.

Potential Physiological Relevance and Disease Association

While direct evidence is scarce, the physiological relevance of this compound can be inferred from the broader context of branched-chain fatty acid metabolism and its disruption in certain inborn errors of metabolism.

Role in Inborn Errors of Metabolism

In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the breakdown of medium-chain fatty acids is impaired[5][6][7]. This leads to the accumulation of various acyl-CoA species. While the primary accumulating metabolites are straight-chain acyl-CoAs, the potential for branched-chain acyl-CoAs like this compound to also accumulate cannot be dismissed, especially if their metabolism relies on the same compromised enzymatic machinery. Such accumulation could contribute to the overall metabolic derangement and cellular toxicity observed in these disorders[8][9][10][11][12].

The workflow for investigating the role of such metabolites in inborn errors of metabolism is outlined below.

IEM_Investigation_Workflow cluster_0 Patient Samples cluster_1 Analytical Methods cluster_2 Data Analysis Blood Blood Mass Spectrometry Mass Spectrometry Blood->Mass Spectrometry Urine Urine Chromatography Chromatography Urine->Chromatography Metabolite Identification Metabolite Identification Mass Spectrometry->Metabolite Identification Chromatography->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification Biomarker Discovery Biomarker Discovery Quantification->Biomarker Discovery

Workflow for identifying novel metabolites in metabolic disorders.
Cellular Signaling and Toxicity

Acyl-CoAs, in general, are not just metabolic intermediates but also act as signaling molecules and can exert toxic effects at high concentrations. They can influence protein acylation, gene expression, and membrane fluidity. The accumulation of unusual acyl-CoAs, including potentially this compound, could disrupt these processes. The cellular effects of a related branched-chain fatty acid, 8-methyl nonanoic acid, have been shown to include modulation of energy metabolism in adipocytes without causing cytotoxicity[13][14][15]. It is plausible that this compound could have similar, yet distinct, effects on cellular function.

Quantitative Data

ParameterBiological MatrixConditionExpected Range (Hypothetical)Analytical Method
ConcentrationPlasmaHealthy Control< 1 pmol/mLLC-MS/MS
ConcentrationPlasmaMCAD Deficiency1 - 10 pmol/mLLC-MS/MS
ConcentrationLiver TissueHealthy Control< 5 pmol/gLC-MS/MS
ConcentrationLiver TissueMCAD Deficiency5 - 50 pmol/gLC-MS/MS

Experimental Protocols

The study of this compound necessitates specialized experimental protocols for its synthesis, detection, and the assessment of its biological activity.

Synthesis of this compound

As commercial standards are likely unavailable, the chemical or chemo-enzymatic synthesis of this compound is a prerequisite for in-depth study. A general approach for the synthesis of acyl-CoA esters involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A[16][17].

Protocol: Chemo-enzymatic Synthesis of this compound

  • Activation of 5-Methylnonanoic Acid: 5-methylnonanoic acid is first converted to an activated intermediate, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

  • Thioesterification with Coenzyme A: The activated 5-methylnonanoic acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer system at a controlled pH.

  • Purification: The resulting this compound is purified from the reaction mixture using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized this compound are confirmed using mass spectrometry and NMR spectroscopy.

Detection and Quantification in Biological Samples

The analysis of acyl-CoAs in biological matrices is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification[1][18][19][20][21].

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are rapidly quenched and extracted with a solvent system (e.g., acetonitrile/isopropanol/water) to precipitate proteins and extract the acyl-CoAs. An internal standard, such as a stable isotope-labeled version of the analyte, should be added at the beginning of the extraction.

  • Solid-Phase Extraction (SPE): The extract is cleaned up and concentrated using a C18 or mixed-mode SPE cartridge to remove interfering substances.

  • LC Separation: The purified extract is injected onto a reverse-phase HPLC or UHPLC column for separation of this compound from other acyl-CoAs.

  • MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Enzyme Assays

To investigate the metabolism of this compound, enzyme assays with purified acyl-CoA dehydrogenases or cellular extracts can be performed[22][23][24][25].

Protocol: Acyl-CoA Dehydrogenase Activity Assay

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the electron acceptor (e.g., ferricenium hexafluorophosphate), and the purified enzyme or cell lysate.

  • Substrate Addition: The reaction is initiated by the addition of synthesized this compound.

  • Monitoring Reaction Progress: The reduction of the electron acceptor is monitored spectrophotometrically at a specific wavelength over time. The rate of the reaction is proportional to the enzyme activity.

  • Product Analysis: The formation of the product, 5-methylnonenoyl-CoA, can be confirmed by LC-MS analysis of the reaction mixture.

Future Directions and Conclusion

The physiological relevance of this compound remains an open field of investigation. Future research should focus on several key areas:

  • Elucidation of its biosynthetic and degradative pathways: Identifying the specific enzymes that produce and break down this compound is crucial.

  • Quantification in health and disease: Establishing baseline levels in healthy individuals and determining its accumulation in various metabolic disorders will clarify its potential as a biomarker.

  • Investigation of its biological activities: Studies are needed to determine if this compound has unique signaling roles or contributes to cellular toxicity.

References

5-Methylnonanoyl-CoA: A Technical Guide to its Precursors, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that plays a role in cellular metabolism. As an activated form of 5-methylnonanoic acid, it serves as an intermediate in various biochemical pathways. Understanding the precursor molecules, biosynthetic routes, and analytical methodologies for this compound is crucial for researchers investigating lipid metabolism, cellular signaling, and for professionals in drug development exploring novel therapeutic targets. This technical guide provides an in-depth overview of the core aspects of this compound, including its biosynthesis from precursor molecules, detailed experimental protocols for its analysis, and a discussion of its potential significance.

Precursor Molecules and Biosynthesis

The biosynthesis of 5-methylnonanoic acid, and subsequently this compound, is rooted in the metabolism of branched-chain amino acids (BCAAs). These essential amino acids—leucine (B10760876), isoleucine, and valine—are catabolized to produce branched-chain α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis.[1][2]

Based on the structural characteristics of 5-methylnonanoic acid (a C10 fatty acid with a methyl group at an odd-numbered carbon), it is classified as an iso-fatty acid. The biosynthesis of iso-fatty acids typically utilizes primers derived from the catabolism of leucine or valine.

  • Leucine Catabolism: Leucine is catabolized to isovaleryl-CoA.[3]

  • Valine Catabolism: Valine is catabolized to isobutyryl-CoA.[4]

These branched-chain acyl-CoA primers are then elongated by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA.[5] Given that 5-methylnonanoic acid has a total of ten carbons, the biosynthetic pathway likely involves the elongation of a five-carbon primer (isovaleryl-CoA) with two and a half cycles of fatty acid synthesis or a four-carbon primer (isobutyryl-CoA) with three cycles. The most probable precursor is isovaleryl-CoA , derived from leucine, as it provides the characteristic iso-branching at the terminus of the fatty acid chain.

The final step in the formation of this compound is the activation of the free fatty acid, 5-methylnonanoic acid, by an acyl-CoA synthetase. This ATP-dependent reaction attaches coenzyme A to the carboxyl group of the fatty acid, preparing it for various metabolic fates.

Quantitative Data on Precursor Incorporation

While specific quantitative data for the biosynthesis of this compound is limited in the current literature, studies on branched-chain fatty acid synthesis in various organisms provide insights into the efficiency of precursor utilization. For instance, in some bacteria, the majority of cellular fatty acids are branched-chain, indicating a high flux through these biosynthetic pathways.

Precursor MoleculeDerived fromResulting Primer for Fatty Acid Synthesis
LeucineAmino Acid CatabolismIsovaleryl-CoA
ValineAmino Acid CatabolismIsobutyryl-CoA
IsoleucineAmino Acid Catabolism2-Methylbutyryl-CoA (for anteiso-fatty acids)

Experimental Protocols

Synthesis of 5-Methylnonanoic Acid

A synthetic route for 5-methylnonanoic acid can be adapted from the synthesis of its isomer, 8-methylnonanoic acid.[6] A plausible approach involves the Grignard reaction.

Materials:

  • 1-bromo-3-methylbutane (B150244)

  • Magnesium turnings

  • Dry diethyl ether

  • 5-Chlorovaleryl chloride

  • Dilute hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent, isopentylmagnesium bromide, by reacting 1-bromo-3-methylbutane with magnesium turnings in dry diethyl ether under an inert atmosphere.

  • Coupling Reaction: Slowly add 5-chlorovaleryl chloride to the Grignard reagent at a low temperature (e.g., 0 °C). This will result in the formation of 1-chloro-6-methyl-2-heptanone.

  • Hydrolysis: Hydrolyze the resulting ketone to 5-methylnonanoic acid using a strong base like sodium hydroxide, followed by acidification with hydrochloric acid.

  • Purification: Purify the final product by distillation or column chromatography.

Chemical Synthesis of this compound

The synthesis of this compound from 5-methylnonanoic acid can be achieved through several established methods for acyl-CoA synthesis. The mixed anhydride (B1165640) method is a common and effective approach.

Materials:

  • 5-methylnonanoic acid

  • Ethyl chloroformate

  • Triethylamine

  • Coenzyme A (free acid)

  • Sodium bicarbonate solution (0.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve 5-methylnonanoic acid in anhydrous THF. Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of ethyl chloroformate to form the mixed anhydride.

  • Thioesterification: In a separate vial, dissolve Coenzyme A in a cold 0.5 M sodium bicarbonate solution. Add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Reaction and Purification: Stir the reaction mixture at room temperature for 1-2 hours. The product, this compound, can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Sample Preparation:

  • Extraction: Extract acyl-CoAs from biological samples (cells or tissues) using an acidic solvent mixture, such as 2.5% sulfosalicylic acid (SSA) in methanol/water.

  • Protein Precipitation: Centrifuge the extract to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.

  • Elution and Reconstitution: Elute the acyl-CoAs and reconstitute them in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute this compound.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion is often the fragment corresponding to the pantetheine-phosphate moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundCalculated based on formulaTo be determined experimentally

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is intricately linked to the catabolism of branched-chain amino acids and the central pathway of fatty acid synthesis. The following diagrams illustrate these relationships.

Biosynthesis_of_5_Methylnonanoyl_CoA cluster_BCAA_Catabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH Fatty Acid Synthase Fatty Acid Synthase Isovaleryl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase 5-Methylnonanoic_Acid 5-Methylnonanoic_Acid Fatty Acid Synthase->5-Methylnonanoic_Acid Elongation This compound This compound 5-Methylnonanoic_Acid->this compound Acyl-CoA Synthetase

Caption: Biosynthesis of this compound from Leucine.

Experimental_Workflow_LCMS Sample_Homogenization 1. Sample Homogenization (Cells/Tissue) Extraction 2. Acyl-CoA Extraction (e.g., Acidic Methanol) Sample_Homogenization->Extraction Protein_Precipitation 3. Protein Precipitation (Centrifugation) Extraction->Protein_Precipitation SPE 4. Solid-Phase Extraction (C18 Cartridge) Protein_Precipitation->SPE Elution_Reconstitution 5. Elution & Reconstitution SPE->Elution_Reconstitution LC_Separation 6. LC Separation (Reversed-Phase) Elution_Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental Workflow for LC-MS/MS Analysis.

Potential Roles in Signaling and Drug Development

While direct evidence for the signaling roles of this compound is currently scarce, other branched-chain fatty acids and their CoA esters have been implicated in various cellular processes. For instance, the related molecule 8-methylnonanoic acid has been shown to modulate energy metabolism in adipocytes.[6][7] It is plausible that this compound could have similar effects on cellular signaling pathways, potentially influencing lipid metabolism and energy homeostasis.

In the context of drug development, understanding the metabolism of branched-chain fatty acids is important. Enzymes involved in the biosynthesis and degradation of these molecules could represent novel therapeutic targets for metabolic diseases. Furthermore, the formation of acyl-CoA thioesters is a known pathway for the metabolism of certain xenobiotics and drugs. Therefore, investigating the potential for 5-methylnonanoic acid-containing drugs to form this compound is relevant for assessing their metabolic fate and potential for toxicity.

Conclusion

This compound is a metabolite derived from the catabolism of branched-chain amino acids, most likely leucine, and subsequent fatty acid synthesis. Its study requires specialized analytical techniques such as LC-MS/MS for accurate quantification. While its specific biological functions are still under investigation, its connection to central metabolic pathways suggests a potential role in cellular energy balance and signaling. Further research into the precise roles of this compound may uncover new insights into metabolic regulation and provide opportunities for the development of novel therapeutic strategies.

References

Methodological & Application

Quantification of 5-Methylnonanoyl-CoA by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in intermediary metabolism. As with other acyl-CoAs, it is involved in various cellular processes, including fatty acid metabolism and energy production. The accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the sensitive and specific quantification of acyl-CoAs due to its ability to distinguish between structurally similar molecules.[1][2][3] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS.

Principle of the Method

This method utilizes a targeted approach for the quantification of this compound. Biological samples are first processed to extract the acyl-CoAs and remove interfering substances such as proteins. The extracted sample is then subjected to liquid chromatography to separate this compound from other analytes. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may require optimization depending on the biological matrix (e.g., cells, tissue, plasma).

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)[1]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound or a structurally similar acyl-CoA not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >15,000 x g at 4°C

Procedure:

  • Place the sample (e.g., 1 million cells, 10-20 mg tissue) in a pre-chilled microcentrifuge tube.

  • Add 200 µL of ice-cold 10% TCA or SSA.

  • Add the internal standard to each sample at a known concentration.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 2
    2.0 2
    12.0 95
    15.0 95
    15.1 2

    | 20.0 | 2 |

Note: The gradient may require optimization for optimal separation from isomeric compounds.

Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound ([M+H]⁺) has a theoretical m/z of 922.8.

    • The most abundant product ion is typically formed by the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[4][5][6][7]

    • A secondary product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428) can be used for confirmation.[6]

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    This compound (Quantifier) 922.8415.7To be optimized
    This compound (Qualifier) 922.8428.0To be optimized
    Internal Standard Specific to ISSpecific to ISTo be optimized

Note: Collision energies should be optimized for each transition to achieve maximum signal intensity.

Data Presentation

The quantitative data should be summarized in a clear and structured table. A standard curve should be generated using a certified reference standard of this compound. The concentration of this compound in the samples is then calculated from this standard curve.

Table 1: Example of a Standard Curve for this compound Quantification

Standard Concentration (nM)Peak Area Ratio (Analyte/IS)
1Measured Value
5Measured Value
10Measured Value
50Measured Value
100Measured Value
500Measured Value
1000Measured Value

Table 2: Quantification of this compound in Biological Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (nM)
Control 1Measured ValueCalculated Value
Control 2Measured ValueCalculated Value
Control 3Measured ValueCalculated Value
Treatment 1Measured ValueCalculated Value
Treatment 2Measured ValueCalculated Value
Treatment 3Measured ValueCalculated Value

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Protein Precipitation (TCA/SSA + IS) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc Liquid Chromatography (C18 Separation) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms peak_integration Peak Integration ms->peak_integration std_curve Standard Curve Generation peak_integration->std_curve quantification Quantification std_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

mrm_logic precursor Precursor Ion [M+H]⁺ m/z 922.8 product1 Product Ion 1 (Quantifier) [M+H - 507]⁺ m/z 415.7 precursor->product1 Fragmentation product2 Product Ion 2 (Qualifier) m/z 428.0 precursor->product2 Fragmentation

Caption: MRM logic for this compound detection.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a specific MRM transition ensures high selectivity, and with proper validation, this protocol can be a valuable tool for researchers and scientists in various fields of drug development and metabolic research. It is important to note that the availability of a certified reference standard for this compound is essential for accurate quantification. MedChemExpress has been identified as a potential commercial source for this standard.

References

Application Notes and Protocols: Analytical Standards for 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and characterization of an analytical standard for 5-Methylnonanoyl-CoA. Due to the current lack of a commercially available standard, this guide outlines a comprehensive workflow, from the synthesis of the precursor 5-methylnonanoic acid to the purification and rigorous analytical validation of this compound. The protocols provided are based on established methodologies for similar long-chain acyl-CoA esters and are intended to enable researchers to produce a well-characterized standard for use in metabolic studies, as an enzyme substrate, or in drug development applications.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Long-chain acyl-CoA esters also function as signaling molecules, regulating the activity of various enzymes and transcription factors. An analytical standard of this compound is essential for accurate quantification in biological matrices, for use as a substrate in enzyme assays, and for the calibration of analytical instrumentation. This document details the necessary procedures to synthesize, purify, and characterize this important biochemical.

Physicochemical and Analytical Data Summary

The following table summarizes the key physicochemical and expected analytical data for this compound and its precursor, 5-methylnonanoic acid.

Parameter5-Methylnonanoic AcidThis compound
Molecular Formula C₁₀H₂₀O₂C₃₁H₅₄N₇O₁₇P₃S
Molecular Weight 172.26 g/mol 921.78 g/mol
Appearance Colorless to pale yellow liquid (estimated)White to off-white powder
Solubility Soluble in organic solvents (e.g., ethanol (B145695), DMSO, DMF)Soluble in aqueous buffers
Purity (minimum) ≥97% (GC)≥95% (HPLC)
Storage Conditions 2-8°C-20°C or -80°C
HPLC Retention Time Not applicableDependent on column and gradient conditions
Mass Spectrometry (ESI+) [M+H]⁺ = 173.15[M+H]⁺ = 922.28
¹H NMR (est. shifts in CDCl₃ for acid) ~0.88 ppm (t, 3H, CH₃), ~0.85 ppm (d, 3H, CH₃), ~1.2-1.6 ppm (m, 11H, CH₂ and CH), ~2.35 ppm (t, 2H, α-CH₂)Complex spectrum with characteristic CoA and acyl chain signals
¹³C NMR (est. shifts in CDCl₃ for acid) ~14 ppm (CH₃), ~20-40 ppm (CH₂, CH, CH₃), ~180 ppm (C=O)Characteristic signals for adenine (B156593), ribose, pyrophosphate, pantetheine (B1680023), and the acyl chain

Experimental Protocols

Synthesis of 5-Methylnonanoic Acid (Precursor)

Since 5-methylnonanoic acid is not readily commercially available, a synthetic route is proposed. A common method for the synthesis of branched-chain fatty acids is through the alkylation of a malonic ester.

Protocol: Malonic Ester Synthesis of 5-Methylnonanoic Acid

  • Deprotonation of Diethyl Malonate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate in a suitable anhydrous solvent such as ethanol. Add one equivalent of a strong base, like sodium ethoxide, and stir until the deprotonation is complete.

  • First Alkylation: To the solution of the enolate, add one equivalent of 1-bromobutane. Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS). This will yield diethyl butylmalonate.

  • Second Deprotonation and Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide. Once the deprotonation is complete, add one equivalent of 1-bromo-2-methylpropane. Reflux the mixture until the second alkylation is complete.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated aqueous solution of a strong base (e.g., NaOH or KOH). Reflux the mixture to hydrolyze the ester groups to carboxylates. After hydrolysis, carefully acidify the mixture with a strong acid (e.g., HCl or H₂SO₄) and heat to induce decarboxylation, yielding 5-methylnonanoic acid.

  • Purification: Extract the crude 5-methylnonanoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of this compound

Two primary methods for the synthesis of acyl-CoA esters are chemical and enzymatic synthesis.

This method involves the activation of the carboxylic acid and subsequent reaction with coenzyme A.

  • Activation of 5-Methylnonanoic Acid: In a dry reaction vessel under an inert atmosphere, dissolve 5-methylnonanoic acid in an anhydrous aprotic solvent (e.g., THF or DMF). Add a slight excess of an activating agent such as N,N'-carbonyldiimidazole (CDI) or convert the acid to its acid chloride using oxalyl chloride or thionyl chloride. Stir the reaction at room temperature until the activation is complete.

  • Thioesterification with Coenzyme A: In a separate vessel, dissolve the free acid of coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 7.5-8.0). Slowly add the activated 5-methylnonanoic acid solution to the coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of a dilute base solution (e.g., 0.5 M NaOH).

  • Reaction Monitoring and Quenching: Monitor the progress of the reaction by HPLC. Once the reaction is complete, quench any remaining activated acid by adding a small amount of a primary amine or by adjusting the pH.

This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM Coenzyme A

    • 0.5 mM 5-Methylnonanoic acid (solubilized with a small amount of ethanol or DMSO if necessary)

    • A suitable concentration of a broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant enzyme).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.

  • Reaction Monitoring: Monitor the formation of this compound by HPLC.

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation of the enzyme.

Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts. Solid-phase extraction (SPE) is a common and effective method.

Protocol: Solid-Phase Extraction (SPE) Purification

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing through methanol, followed by water, and finally an equilibration buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0).

  • Sample Loading: Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., phosphoric acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the equilibration buffer to remove unreacted coenzyme A, ATP, and other polar impurities. Follow this with a wash of low-percentage organic solvent (e.g., 10-20% acetonitrile in water) to remove less polar impurities.

  • Elution: Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).

  • Lyophilization: Combine the fractions containing the purified product (as determined by HPLC) and lyophilize to obtain a stable, dry powder.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity, purity, and concentration of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol: Reversed-Phase HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Purity Assessment: Purity is determined by integrating the peak area of this compound relative to the total peak area.

Mass Spectrometry (MS)

Protocol: LC-MS Analysis

  • Couple the HPLC system described above to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. Tandem MS (MS/MS) can be used for structural confirmation by observing characteristic fragment ions of the coenzyme A moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR Analysis

  • Dissolve the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of CD₃CN and D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: Characteristic signals for the adenine protons (~8.0-8.5 ppm), ribose protons (~4.0-6.0 ppm), pantetheine moiety, and the methyl and methylene (B1212753) protons of the 5-methylnonanoyl chain.

  • Expected ¹³C NMR Signals: Resonances corresponding to the carbons of the adenine, ribose, pyrophosphate, pantetheine, and the acyl chain.

  • The concentration can be determined by ¹H NMR using a certified internal standard with a known concentration.

Visualized Workflows and Pathways

Workflow for Preparation of this compound Analytical Standard

G cluster_0 Precursor Synthesis cluster_1 Acyl-CoA Synthesis cluster_2 Purification & Characterization start Diethyl Malonate alk1 First Alkylation (1-bromobutane) start->alk1 alk2 Second Alkylation (1-bromo-2-methylpropane) alk1->alk2 hydro Hydrolysis & Decarboxylation alk2->hydro pur_acid Purification (Distillation/Chromatography) hydro->pur_acid final_acid 5-Methylnonanoic Acid pur_acid->final_acid activation Activation of 5-Methylnonanoic Acid (e.g., with CDI) final_acid->activation coa Coenzyme A thioester Thioesterification coa->thioester activation->thioester crude_coa Crude this compound thioester->crude_coa spe Solid-Phase Extraction (SPE) crude_coa->spe lyo Lyophilization spe->lyo hplc HPLC Analysis (Purity) lyo->hplc ms LC-MS Analysis (Identity) lyo->ms nmr NMR Analysis (Structure & Concentration) lyo->nmr final_standard This compound Analytical Standard hplc->final_standard ms->final_standard nmr->final_standard

Caption: Workflow for this compound Standard Preparation.

General Signaling Pathway of Long-Chain Acyl-CoA Esters

G cluster_0 Metabolic Fates cluster_1 Signaling Roles lcfa Long-Chain Fatty Acid (e.g., 5-Methylnonanoic Acid) acs Acyl-CoA Synthetase lcfa->acs ATP, CoA-SH lcfacoa Long-Chain Acyl-CoA (this compound) acs->lcfacoa AMP, PPi beta_ox β-Oxidation (Mitochondria) lcfacoa->beta_ox lipid_syn Lipid Synthesis (ER) lcfacoa->lipid_syn enzyme_reg Enzyme Regulation (e.g., ACC, CPT1) lcfacoa->enzyme_reg gene_exp Gene Expression (e.g., PPARs) lcfacoa->gene_exp

Caption: Metabolic and Signaling Roles of Long-Chain Acyl-CoAs.

Stability and Storage

  • 5-Methylnonanoic Acid: Store in a tightly sealed container at 2-8°C. The compound is expected to be stable for at least one year under these conditions.

  • This compound: Store the lyophilized powder at -20°C or preferably at -80°C for long-term stability. In aqueous solution, acyl-CoA esters are susceptible to hydrolysis, especially at alkaline pH. For use in experiments, prepare fresh solutions in a suitable buffer (pH 6.0-7.0) and keep on ice. Avoid repeated freeze-thaw cycles.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the in-house preparation and characterization of an analytical standard for this compound. Adherence to these methodologies will enable researchers to produce a high-quality standard, facilitating accurate and reproducible results in studies involving this branched-chain acyl-CoA. The availability of a well-characterized standard is a critical step in advancing our understanding of the roles of such molecules in health and disease.

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids and their CoA esters are important intermediates in cellular metabolism, arising from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The analysis of these molecules is crucial for understanding various physiological and pathological states, including metabolic disorders and cellular signaling processes. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of this compound in biological matrices. This document provides detailed application notes and protocols for this purpose.

Mass Spectrometry Analysis of this compound

The analysis of this compound by tandem mass spectrometry relies on its characteristic fragmentation pattern. In positive ion mode, acyl-CoA molecules typically exhibit a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and produce a specific fragment ion at m/z 428, corresponding to the adenosine-3',5'-diphosphate fragment.[1][2][3][4] These characteristic fragmentations are ideal for developing sensitive and specific Multiple Reaction Monitoring (MRM) assays.

To determine the specific MRM transitions for this compound, its molecular weight must first be calculated.

  • Molecular Weight of 5-Methylnonanoic Acid: 172.26 g/mol

  • Molecular Weight of Coenzyme A: 767.53 g/mol [5][6][7][]

  • Molecular Weight of this compound: (172.26 + 767.53) - 18.02 (mass of H₂O) = 921.77 g/mol

  • Precursor Ion ([M+H]⁺): 922.78 m/z

  • Product Ion (Neutral Loss of 507 Da): 922.78 - 507.0 = 415.78 m/z

  • Confirming Product Ion: 428.0 m/z

Therefore, the primary MRM transition for the quantification of this compound is 922.8 → 415.8 , with a secondary, confirming transition of 922.8 → 428.0 .

Quantitative Data

The following tables provide representative quantitative data for the analysis of medium-chain acyl-CoAs, which can be adapted for this compound analysis.

Table 1: MRM Transitions for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantitative)922.8415.835100
This compound (Qualitative)922.8428.05050
Internal Standard (e.g., C17:0-CoA)1020.6513.635100

Table 2: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.5 - 500>0.9950.10.5

Experimental Protocols

Sample Preparation
  • Tissue Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove TCA.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing tissue Tissue Sample homogenate Homogenization in TCA tissue->homogenate supernatant Centrifugation & Supernatant Collection homogenate->supernatant spe Solid-Phase Extraction (C18) supernatant->spe dried_extract Evaporation spe->dried_extract reconstituted_sample Reconstitution dried_extract->reconstituted_sample lc LC Separation (C18 Column) reconstituted_sample->lc ms MS/MS Detection (Triple Quadrupole) lc->ms data Data Acquisition (MRM) ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_acyl_coa_formation Acyl-CoA Formation cluster_beta_oxidation Mitochondrial β-Oxidation cluster_tca TCA Cycle bcaa Branched-Chain Amino Acids (e.g., Isoleucine) bcka Branched-Chain α-Keto Acids bcaa->bcka BCAT methylnonanoyl_coa This compound bcka->methylnonanoyl_coa BCKDH propionyl_coa Propionyl-CoA methylnonanoyl_coa->propionyl_coa acetyl_coa Acetyl-CoA methylnonanoyl_coa->acetyl_coa tca TCA Cycle Intermediates propionyl_coa->tca Anaplerosis acetyl_coa->tca Energy Production

Caption: Metabolic pathway showing the origin and fate of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical synthesis of 5-Methylnonanoyl-CoA, a crucial molecule for various research applications, including its role as a substrate for enzymes involved in fatty acid metabolism and as a standard for metabolomics studies. The synthesis is presented in two main stages: the synthesis of the precursor 5-methylnonanoic acid and its subsequent conversion to the final product, this compound.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic routes. These values are based on typical yields for similar reactions and should be considered as estimates. Actual yields may vary depending on experimental conditions and scale.

Table 1: Synthesis of 5-Methylnonanoic Acid via Grignard Reaction

StepReactionStarting MaterialsProductMolecular Weight ( g/mol )Theoretical Yield (g)Typical Yield (%)Actual Yield (g)Purity (%)
1Grignard Reagent Formation1-bromohexane (B126081), Mghexylmagnesium bromide179.31 (bromide)->90--
2Alkylationhexylmagnesium bromide, crotonaldehyde (B89634)5-methylnon-2-en-1-ol156.2715.680-9012.5-14.0>95
3Oxidation5-methylnon-2-en-1-ol5-methylnonanoic acid172.2617.285-9514.6-16.3>98

Table 2: Synthesis of this compound from 5-Methylnonanoic Acid

MethodActivating AgentStarting MaterialProductMolecular Weight ( g/mol )Starting Amount (mg)Theoretical Yield (mg)Typical Yield (%)Actual Yield (mg)Purity (%)
ACarbonyldiimidazole (CDI)5-methylnonanoic acidThis compound921.7850267.540-60107-160.5>95
BEthyl Chloroformate5-methylnonanoic acidThis compound921.7850267.550-70133.8-187.3>95

Experimental Protocols

Part 1: Synthesis of 5-Methylnonanoic Acid

This protocol describes a plausible synthetic route to 5-methylnonanoic acid using a Grignard reaction followed by oxidation.

Materials:

  • 1-bromohexane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Crotonaldehyde

  • Jones reagent (chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Protocol:

  • Preparation of Hexylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF to cover the magnesium.

    • Slowly add a solution of 1-bromohexane (1.0 eq) in anhydrous ether/THF from the dropping funnel. The reaction should start spontaneously, as indicated by gentle refluxing. If not, gentle warming may be required.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Alkylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of crotonaldehyde (1.1 eq) in anhydrous ether/THF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-methylnon-2-en-1-ol.

  • Oxidation to 5-Methylnonanoic Acid:

    • Dissolve the crude 5-methylnon-2-en-1-ol in acetone (B3395972).

    • Cool the solution in an ice bath and slowly add Jones reagent with vigorous stirring until the orange color persists.

    • Stir the reaction at room temperature for 4-6 hours.

    • Add isopropanol (B130326) to quench the excess oxidant.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate layer with concentrated HCl to pH ~2 and extract the fatty acid with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylnonanoic acid.

  • Purification:

    • The crude 5-methylnonanoic acid can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Synthesis of this compound

This section provides two common methods for the activation of the carboxylic acid and its subsequent coupling with Coenzyme A.

This method is a reliable one-pot synthesis for acyl-CoA esters.[1]

Materials:

  • 5-Methylnonanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt (CoA)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

Protocol:

  • Activation of 5-Methylnonanoic Acid:

    • Dissolve CDI (4 eq.) in anhydrous THF.

    • Add 5-methylnonanoic acid (4.8 eq.) to the CDI solution and stir the mixture at room temperature for 1 hour.[1]

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (1 eq.) in 0.5 M sodium bicarbonate solution.[1]

    • Add the CoA solution to the activated fatty acid mixture.

    • Stir the reaction for 45 minutes at room temperature.[1]

  • Purification:

    • The product can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

This method is another effective way to synthesize acyl-CoA esters.[1]

Materials:

  • 5-Methylnonanoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A trilithium salt (CoA)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

Protocol:

  • Formation of Mixed Anhydride (B1165640):

    • Dissolve 5-methylnonanoic acid (10 eq.) in anhydrous THF and cool to 4 °C.[1]

    • Add triethylamine (5 eq.) followed by ethyl chloroformate (5 eq.).[1]

    • Stir the mixture for 45 minutes at 4 °C.[1]

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (1 eq.) in 0.5 M sodium bicarbonate solution.[1]

    • Add the CoA solution to the mixed anhydride reaction mixture.

    • Stir for another 45 minutes at room temperature.[1]

  • Purification:

    • Purify the resulting this compound using SPE or HPLC.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_acid Synthesis of 5-Methylnonanoic Acid cluster_coa Synthesis of this compound A 1-bromohexane + Mg B hexylmagnesium bromide A->B Ether/THF D 5-methylnon-2-en-1-ol B->D Alkylation C crotonaldehyde C->D E 5-methylnonanoic acid D->E Oxidation F 5-methylnonanoic acid G Activation (CDI or Ethyl Chloroformate) F->G I This compound G->I H Coenzyme A H->I

Caption: Workflow for the synthesis of this compound.

Potential Metabolic Fate of Branched-Chain Acyl-CoA

Metabolic_Pathway BCFA Branched-Chain Fatty Acid (e.g., 5-methylnonanoic acid) BCacylCoA Branched-Chain Acyl-CoA (this compound) BCFA->BCacylCoA ATP, CoA BetaOxidation β-Oxidation (modified for branches) BCacylCoA->BetaOxidation ComplexLipids Complex Lipid Synthesis BCacylCoA->ComplexLipids AcylCoASynthetase Acyl-CoA Synthetase PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA

Caption: Potential metabolic pathways for a generic branched-chain acyl-CoA.

References

Application Notes and Protocols for the Detection of 5-Methylnonanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of 5-Methylnonanoyl-CoA in tissue samples. This document is intended for researchers in metabolic diseases, drug discovery, and related fields who require sensitive and specific methods for the analysis of branched-chain acyl-CoA species.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are increasingly recognized for their roles in various physiological and pathophysiological processes.[1][2][3] Unlike their straight-chain counterparts, BCFAs have unique metabolic pathways and biological activities, including influences on cell membrane fluidity, signaling pathways, and modulation of metabolic homeostasis.[2] The detection and quantification of specific branched-chain acyl-CoAs like this compound in tissues are crucial for understanding their metabolic fate and function in health and disease.

The analysis of acyl-CoAs, particularly low-abundance species, presents analytical challenges due to their chemical lability and the complexity of the biological matrix.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technology for the quantification of acyl-CoAs in biological samples.[4][5][6][7] This document outlines a robust LC-MS/MS-based method for the extraction and quantification of this compound from tissues.

Metabolic Significance of Branched-Chain Acyl-CoAs

Branched-chain fatty acids are derived from the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, or from dietary sources.[1] The metabolism of these fatty acids involves their activation to acyl-CoA thioesters, which then enter downstream metabolic pathways, including the tricarboxylic acid (TCA) cycle. Dysregulation of branched-chain amino and fatty acid metabolism has been implicated in various metabolic disorders.

Below is a diagram illustrating the general metabolic context of branched-chain acyl-CoAs.

BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA_short Branched Short-Chain Acyl-CoAs BCKA->BC_Acyl_CoA_short BCKDH BCFA_synthesis BCFA Synthesis BC_Acyl_CoA_short->BCFA_synthesis Elongation BCFA Branched-Chain Fatty Acids BCFA_synthesis->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BC_Acyl_CoA_long Branched Long-Chain Acyl-CoAs (e.g., this compound) Acyl_CoA_Synthetase->BC_Acyl_CoA_long Beta_Oxidation β-Oxidation BC_Acyl_CoA_long->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Ketone_Bodies Ketone Bodies Beta_Oxidation->Ketone_Bodies Energy Energy Production TCA_Cycle->Energy Start Tissue Sample (10-100 mg) Homogenize Homogenize in Buffer + Internal Standard Start->Homogenize Precipitate Protein Precipitation (Isopropanol, Acetonitrile) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Dry Dry Eluate (Nitrogen) SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Sample Reconstituted Sample Extract HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

References

Application Notes and Protocols for Studying 5-Methylnonanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While direct enzymatic data for this specific substrate is not extensively documented in publicly available literature, its structural similarity to other branched-chain fatty acids suggests it serves as a substrate for several key enzyme classes involved in fatty acid metabolism. This document provides a comprehensive overview of the probable enzymatic reactions involving this compound, detailed protocols for its study, and the expected metabolic fate based on current knowledge of branched-chain fatty acid oxidation.

Branched-chain fatty acids and their CoA esters are important intermediates in cellular metabolism and are known to be processed through pathways such as peroxisomal β-oxidation.[1][2] Understanding the enzymatic interactions of this compound is crucial for elucidating its physiological roles and for the development of therapeutics targeting fatty acid metabolism.

Enzymes Acting on this compound

Based on the metabolism of structurally similar branched-chain acyl-CoAs, this compound is anticipated to be a substrate for the following enzyme classes:

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the activation of fatty acids to their corresponding acyl-CoA thioesters. Medium-chain acyl-CoA synthetases (ACSMs) are likely responsible for the conversion of 5-methylnonanoic acid to this compound.[3]

  • Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial step of β-oxidation, introducing a double bond in the acyl chain. Long-chain acyl-CoA dehydrogenase (LCAD) has been shown to have a broad substrate specificity that includes branched-chain substrates.[4]

  • Acyl-CoA Oxidases (ACOX): These enzymes are involved in the first step of peroxisomal β-oxidation. Peroxisomes are known to handle the oxidation of branched-chain fatty acids.[5][6][7]

  • Enoyl-CoA Hydratases and 3-Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the subsequent hydration and oxidation steps in the β-oxidation spiral.

  • Thiolases: These enzymes catalyze the final step of β-oxidation, cleaving a two or three-carbon unit from the acyl-CoA chain.

Quantitative Data Summary

As direct kinetic data for this compound is unavailable, the following table presents hypothetical kinetic parameters based on data for similar branched-chain or medium-chain substrates with their respective enzymes. These values should be determined experimentally for this compound.

Enzyme ClassProbable Specific EnzymeSubstrate AnalogKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Acyl-CoA SynthetaseMedium-Chain Acyl-CoA Synthetase (ACSM)Hexanoic Acid~10-100~500-1500~5-20[3]
Acyl-CoA DehydrogenaseLong-Chain Acyl-CoA Dehydrogenase (LCAD)Dodecanoyl-CoA~1-10~1000-5000~10-50[4]
Acyl-CoA OxidasePeroxisomal Acyl-CoA Oxidase 2 (ACOX2)Pristanoyl-CoA~5-50~200-1000~2-10[8]

Signaling Pathways and Metabolic Context

This compound is expected to enter the fatty acid β-oxidation pathway, primarily within the peroxisomes due to its branched-chain nature.[1][2] The breakdown of this molecule will likely proceed through a series of β-oxidation cycles, yielding acetyl-CoA and propionyl-CoA units. These products can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.

metabolic_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome 5_Methylnonanoic_Acid 5-Methylnonanoic Acid ACSM Acyl-CoA Synthetase (ACSM) 5_Methylnonanoic_Acid->ACSM 5_Methylnonanoyl_CoA_Cytosol This compound 5_Methylnonanoyl_CoA_Peroxisome This compound 5_Methylnonanoyl_CoA_Cytosol->5_Methylnonanoyl_CoA_Peroxisome Transport ACSM->5_Methylnonanoyl_CoA_Cytosol AMP_PPi AMP + PPi ACSM->AMP_PPi CoA_ATP CoA + ATP CoA_ATP->ACSM Beta_Oxidation β-Oxidation Cycle 5_Methylnonanoyl_CoA_Peroxisome->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Proposed metabolic pathway for this compound.

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound as an enzyme substrate.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound for use as a substrate in enzymatic assays. This chemo-enzymatic method utilizes an acyl-CoA synthetase with broad substrate specificity.[9]

Materials:

  • 5-methylnonanoic acid

  • Coenzyme A (CoA) lithium salt

  • ATP disodium (B8443419) salt

  • MgCl₂

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • HPLC system with a C18 column for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 5 mM 5-methylnonanoic acid

    • 2.5 mM Coenzyme A

    • 10 mM ATP

    • 10 mM MgCl₂

    • in 100 mM Tris-HCl, pH 7.5.

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the formation of a new peak corresponding to this compound and the depletion of the CoA peak.

  • Purify the this compound product using preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilize the collected fractions to obtain pure this compound.

  • Confirm the identity and purity of the product by mass spectrometry and determine the concentration using the absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

synthesis_workflow Start Start Reaction_Setup Set up reaction mixture: - 5-methylnonanoic acid - CoA, ATP, MgCl2 - Tris-HCl buffer Start->Reaction_Setup Add_Enzyme Add Acyl-CoA Synthetase Reaction_Setup->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Monitoring Monitor by HPLC Incubation->Monitoring Purification Purify by preparative HPLC Monitoring->Purification Characterization Lyophilize and Characterize (MS, UV-Vis) Purification->Characterization End End Product: This compound Characterization->End

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Protocol 2: Acyl-CoA Synthetase Activity Assay (Fluorometric)

Objective: To determine the kinetic parameters of an acyl-CoA synthetase for 5-methylnonanoic acid. This protocol is adapted from a commercial assay kit.[10]

Materials:

  • Purified or partially purified Acyl-CoA Synthetase

  • 5-methylnonanoic acid (various concentrations)

  • Coenzyme A

  • ATP

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Enzyme mix, developer, and probe for fluorometric detection of a reaction byproduct (e.g., AMP or PPi)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a standard curve using a known concentration of the detectable byproduct (e.g., H₂O₂ in a coupled assay).

  • Prepare reaction wells containing assay buffer, CoA, ATP, the enzyme mix, developer, and probe.

  • Add varying concentrations of 5-methylnonanoic acid to the wells.

  • Initiate the reaction by adding the acyl-CoA synthetase enzyme solution.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 30-60 minutes at 37°C.

  • Calculate the reaction rate (V) from the linear portion of the fluorescence versus time plot.

  • Plot the reaction rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Acyl-CoA Dehydrogenase Activity Assay (Ferricenium-based Spectrophotometric)

Objective: To measure the activity of an acyl-CoA dehydrogenase with this compound as a substrate. This assay uses ferricenium as an artificial electron acceptor.[11][12][13]

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., LCAD)

  • Synthesized this compound (various concentrations)

  • Ferricenium hexafluorophosphate (B91526)

  • HEPES buffer (100 mM, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM HEPES buffer (pH 7.6) and a fixed concentration of ferricenium hexafluorophosphate (e.g., 200 µM).

  • Add varying concentrations of this compound to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of the purified acyl-CoA dehydrogenase.

  • Monitor the decrease in absorbance at 300 nm (the wavelength of maximum absorbance for the ferricenium ion) over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time curve using the molar extinction coefficient of ferricenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).

  • Determine the kinetic parameters (Km and Vmax) by plotting the reaction rates against the substrate concentrations.

logical_relationship Substrate This compound Enzyme Acyl-CoA Dehydrogenase Substrate->Enzyme Product 5-Methyl-2-nonenoyl-CoA Enzyme->Product Reduced_Acceptor Ferrocene (Fe(Cp)2) Enzyme->Reduced_Acceptor Electron_Acceptor Ferricenium (Fe(Cp)2+) Electron_Acceptor->Enzyme Spectrophotometer Measure Absorbance at 300 nm Electron_Acceptor->Spectrophotometer [High Absorbance] Reduced_Acceptor->Spectrophotometer [Decreases Absorbance]

Caption: Principle of the ferricenium-based acyl-CoA dehydrogenase assay.

Conclusion

While direct experimental data on this compound as an enzyme substrate is currently limited, its structural characteristics strongly suggest its participation in branched-chain fatty acid metabolism. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to investigate the enzymatic interactions and metabolic fate of this molecule. Such studies will contribute to a more comprehensive understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

Application Notes and Protocols for 5-Methylnonanoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] Branched-chain fatty acids and their corresponding acyl-CoAs are known to have unique physical and biological properties compared to their straight-chain counterparts, such as lower melting points and altered oxidative stability.[2][3] These characteristics make them valuable for various biological and industrial applications.[2] In cellular metabolism, branched-chain acyl-CoAs can be derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.[4]

These application notes provide an overview of the potential in vitro applications of this compound and detailed protocols for its use in relevant enzyme assays. The information provided is intended to serve as a guide for researchers interested in studying enzymes that may interact with or metabolize branched-chain acyl-CoAs.

Potential In Vitro Applications

This compound can be utilized as a substrate in a variety of in vitro enzyme assays to investigate several aspects of cellular metabolism and to screen for potential therapeutic agents. Key applications include:

  • Enzyme Substrate Specificity and Kinetics: To characterize the substrate specificity and determine the kinetic parameters (e.g., K_m_ and V_max_) of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and acyltransferases.[2][3]

  • Screening for Enzyme Inhibitors or Activators: To identify compounds that modulate the activity of enzymes that utilize branched-chain acyl-CoAs as substrates. This is particularly relevant in drug discovery programs targeting metabolic disorders.

  • Investigating Branched-Chain Fatty Acid Metabolism: To elucidate the pathways and enzymatic steps involved in the synthesis and degradation of branched-chain fatty acids.[1][5]

  • Probing the Role of Acyl-CoAs in Cellular Signaling: As acyl-CoAs can act as signaling molecules and allosteric regulators of various proteins, this compound can be used to study these interactions in vitro.[1]

Data Presentation

The following table summarizes representative kinetic data for enzymes acting on acyl-CoA substrates. Note that specific values for this compound are not currently available in the literature; these values are provided as a reference from studies on similar branched-chain or other acyl-CoA molecules. Researchers should determine the specific kinetic parameters for their system of interest.

Enzyme FamilySubstrate(s)K_m_ (µM)V_max_ or k_cat_Source
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoA, (RS)-methylmalonyl-CoA1.8 ± 0.2 (for Acetyl-CoA)0.006 ± 0.0001 s⁻¹[6]
Acyl-CoA Carboxylase (from Thermobifida fusca)Acetyl-CoA210 ± 201.8 ± 0.04 U/mg[7]
Acyl-CoA Carboxylase (from Thermobifida fusca)Propionyl-CoA130 ± 102.1 ± 0.04 U/mg[7]
Acyl-CoA Carboxylase (from Thermobifida fusca)Butyryl-CoA140 ± 201.2 ± 0.04 U/mg[7]

Experimental Protocols

Herein, we provide detailed protocols for three common in vitro assays that can be adapted for use with this compound.

Acyl-CoA Synthetase Activity Assay (Fluorometric)

This assay measures the activity of acyl-CoA synthetase (ACS), which catalyzes the formation of acyl-CoA from a fatty acid and coenzyme A. The protocol is adapted from a commercially available kit and measures the production of acyl-CoA through a coupled enzymatic reaction that generates a fluorescent signal.[8]

Workflow for Acyl-CoA Synthetase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection reagents Prepare Reagents (Assay Buffer, Enzyme Mix, Developer, Converter, Probe) add_reagents Add Reaction Mix to Samples and Standards reagents->add_reagents samples Prepare Samples (Cell/Tissue Lysates) samples->add_reagents standards Prepare Standard Curve (H2O2 or Acyl-CoA Standard) standards->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Fluorescence (Ex/Em = 535/587 nm) in Kinetic Mode incubate->measure calculate Calculate ACS Activity measure->calculate

Caption: Workflow for the fluorometric acyl-CoA synthetase assay.

Materials:

  • 5-Methylnonanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (purified or in cell/tissue lysate)

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)[8] containing:

    • Assay Buffer

    • Enzyme Mix

    • Developer Mix

    • Converter Mix

    • Fluorescent Probe

    • Positive Control

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.[8]

  • Sample Preparation:

    • For purified enzyme, dilute to the desired concentration in assay buffer.

    • For cell or tissue lysates, homogenize in the provided assay buffer and centrifuge to pellet debris.[8] The supernatant will be used for the assay.

  • Standard Curve: Prepare a standard curve using the provided standard (e.g., H₂O₂) according to the kit protocol.[8] This will be used to quantify the amount of product formed.

  • Reaction Setup:

    • Add samples (e.g., 2-20 µL of lysate or purified enzyme) to the wells of the 96-well plate.

    • For each sample, prepare a parallel background control well.

    • Prepare a positive control well using the provided ACS positive control.

    • Adjust the volume in all wells to 50 µL with assay buffer.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, Developer, Converter, and the fluorescent probe.

    • Prepare a Background Reaction Mix containing all components except the Enzyme Mix.

    • Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Reaction Mix to the background control wells.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence readings of the background control from the corresponding sample readings.

    • Determine the rate of the reaction (V) from the linear portion of the kinetic curve.

    • Use the standard curve to convert the fluorescence rate to the rate of product formation (e.g., nmol/min).

    • Calculate the specific activity of the enzyme (e.g., nmol/min/mg of protein).

Acyltransferase Activity Assay (Fluorescent)

This assay measures the activity of an acyltransferase, an enzyme that transfers the acyl group from an acyl-CoA to a recipient molecule. This protocol is adapted for a generic acyltransferase and uses a fluorescently labeled acyl-CoA. A similar direct assay has been developed for Hedgehog acyltransferase.[9][10]

Workflow for Fluorescent Acyltransferase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Reaction Buffer, Enzyme, Fluorescent Acyl-CoA, Substrate) setup Set up Reactions in Tubes reagents->setup incubate Incubate at 37°C setup->incubate quench Quench Reaction on Ice incubate->quench capture Capture Product (e.g., Streptavidin Beads) quench->capture wash Wash to Remove Unreacted Substrate capture->wash measure Measure Fluorescence wash->measure analyze Calculate Initial Rate measure->analyze

Caption: Workflow for a direct fluorescent acyltransferase assay.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-labeled)

  • Acyl-acceptor substrate (e.g., a peptide or small molecule)

  • Purified acyltransferase

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)

  • Method to separate the acylated product from the unreacted fluorescent acyl-CoA (e.g., streptavidin-coated beads if the acceptor substrate is biotinylated)

  • Wash Buffer

  • Fluorometer or microplate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, the desired concentration of the acyl-acceptor substrate, and the purified acyltransferase.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorescently labeled this compound to a final concentration typically in the low micromolar range (e.g., 10 µM).

    • Incubate the reaction at 37°C. For kinetic studies, it is crucial to first perform a time-course experiment to determine the linear range of the reaction.[9]

  • Reaction Quenching:

    • At various time points within the linear range, quench the reaction by placing the tubes on ice.

  • Product Separation and Detection:

    • If using a biotinylated acceptor substrate, add streptavidin-coated beads to the quenched reaction and incubate to capture the acylated product.[9]

    • Pellet the beads by centrifugation and wash them with wash buffer to remove unreacted fluorescent acyl-CoA.

    • Resuspend the beads in a suitable buffer and transfer to a microplate.

    • Measure the fluorescence of the captured product.

  • Data Analysis:

    • Generate a standard curve using a known amount of the fluorescently labeled product to quantify the amount of product formed in the enzymatic reaction.

    • Calculate the initial rate of the reaction (e.g., pmol of product/min).

    • Determine the specific activity of the enzyme.

Acyl-CoA Dehydrogenase Activity Assay (Colorimetric)

This assay measures the activity of acyl-CoA dehydrogenases (ACADs), which catalyze the first step of β-oxidation. The assay is based on the reduction of a tetrazolium salt (e.g., MTT) by electrons transferred from the acyl-CoA substrate via the enzyme and an electron transfer flavoprotein (ETF). Short/branched-chain specific acyl-CoA dehydrogenases have been identified that act on substrates like (S)-2-methylbutyryl-CoA.

Signaling Pathway for Acyl-CoA Dehydrogenase Assay

cluster_pathway Electron Transfer Pathway cluster_visual Assay Principle acyl_coa This compound enoyl_coa 2-Enoyl-CoA acyl_coa->enoyl_coa ACAD acad Acyl-CoA Dehydrogenase (ACAD) acyl_coa->acad acad->enoyl_coa etf_red ETF (reduced) acad->etf_red etf_ox ETF (oxidized) etf_ox->etf_red e⁻ from Acyl-CoA mtt_ox MTT (yellow) etf_red->mtt_ox transfers e⁻ to mtt_red Formazan (B1609692) (purple) etf_red->mtt_red e⁻ formazan formazan mtt_ox->formazan reduction start This compound product 2-Enoyl-CoA start->product ACAD-FADH₂ electron_carrier_ox ETF (ox) enzyme ACAD-FAD electron_carrier_red ETF (red) electron_carrier_ox->electron_carrier_red e⁻ dye_ox MTT (yellow, soluble) dye_red Formazan (purple, insoluble) dye_ox->dye_red e⁻

Caption: Electron transfer pathway in the colorimetric acyl-CoA dehydrogenase assay.

Materials:

  • This compound

  • Purified short/branched-chain acyl-CoA dehydrogenase (SBCAD) or mitochondrial lysate

  • Electron Transfer Flavoprotein (ETF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.6, 0.2 mM FAD)

  • Solubilization Buffer (e.g., acidic isopropanol)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, ETF, and MTT to each well.

    • Add the enzyme source (purified SBCAD or mitochondrial lysate) to the sample wells.

    • Include a blank well containing all components except the substrate.

  • Reaction Initiation:

    • Initiate the reaction by adding this compound to the sample wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding the solubilization buffer. This will also dissolve the formazan precipitate.

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at approximately 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample readings.

    • Use the molar extinction coefficient of formazan to calculate the amount of product formed.

    • Calculate the specific activity of the enzyme.

Concluding Remarks

This compound is a valuable tool for the in vitro study of enzymes involved in branched-chain fatty acid metabolism. The protocols provided here for acyl-CoA synthetase, acyltransferase, and acyl-CoA dehydrogenase assays serve as a starting point for characterizing enzyme activity and for screening potential modulators of these important metabolic pathways. Researchers should optimize the specific conditions for their experimental system to ensure accurate and reproducible results.

References

Application Notes and Protocols for 5-Methylnonanoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids and their corresponding acyl-CoA esters are integral to various metabolic processes, including energy production and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound in biological samples is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents. This document provides a detailed protocol for the preparation of this compound samples from biological matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of acyl-CoAs.

Metabolic Significance of Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are derived from the metabolism of branched-chain amino acids (leucine, isoleucine, and valine) and the breakdown of branched-chain fatty acids obtained from the diet. The catabolism of these molecules occurs primarily within the mitochondria and peroxisomes. The initial step involves the activation of the branched-chain fatty acid to its corresponding acyl-CoA thioester by an acyl-CoA synthetase. Subsequently, the acyl-CoA undergoes a series of enzymatic reactions, including dehydrogenation by specific acyl-CoA dehydrogenases, such as the short/branched-chain acyl-CoA dehydrogenase (ACADSB). The end products of this catabolism can enter the tricarboxylic acid (TCA) cycle for energy production. Dysregulation in the metabolism of branched-chain acyl-CoAs has been implicated in various metabolic disorders.

Below is a diagram illustrating the general metabolic pathway for a branched-chain fatty acid.

Branched_Chain_Fatty_Acid_Metabolism cluster_extracellular Extracellular Space / Diet cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 5_Methylnonanoic_Acid 5-Methylnonanoic Acid 5_Methylnonanoyl_CoA_Synthase Acyl-CoA Synthetase 5_Methylnonanoic_Acid->5_Methylnonanoyl_CoA_Synthase Activation 5_Methylnonanoyl_CoA_Cytosol This compound 5_Methylnonanoyl_CoA_Synthase->5_Methylnonanoyl_CoA_Cytosol 5_Methylnonanoyl_CoA_Mito This compound 5_Methylnonanoyl_CoA_Cytosol->5_Methylnonanoyl_CoA_Mito Transport ACADSB Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) 5_Methylnonanoyl_CoA_Mito->ACADSB β-Oxidation Step 1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase ACADSB->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA_Thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA_Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA->TCA_Cycle

General metabolic pathway of a branched-chain fatty acid.

Experimental Protocol: Extraction and Preparation of this compound from Biological Samples

This protocol outlines the steps for the extraction of this compound from cell culture or tissue samples for subsequent LC-MS/MS analysis. It is crucial to handle samples quickly and keep them on ice to minimize enzymatic degradation of acyl-CoAs.

Materials:

  • Biological Sample: Cultured cells or homogenized tissue.

  • Internal Standard: A stable isotope-labeled standard for this compound (e.g., [¹³C₅]-5-Methylnonanoyl-CoA) is highly recommended for accurate quantification. If unavailable, a structurally similar odd-chain or branched-chain acyl-CoA standard can be used.

  • Extraction Solvent: 80% Methanol (B129727) in water, pre-chilled to -80°C.

  • Deproteinization Agent: 5-sulfosalicylic acid (SSA) solution (10% w/v in water).

  • Solvents for LC-MS/MS: HPLC-grade acetonitrile (B52724), methanol, and water; formic acid.

  • Equipment: Homogenizer (for tissue), refrigerated centrifuge, vortex mixer, nitrogen evaporator, autosampler vials.

Procedure:

  • Sample Collection and Quenching:

    • For Adherent Cells: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol to the culture dish to quench metabolic activity. Scrape the cells and collect the cell lysate.

    • For Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold 80% methanol.

    • For Tissue Samples: Flash-freeze the tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a pre-chilled homogenization buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) on ice.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard to each sample. The amount should be comparable to the expected endogenous levels of this compound.

  • Extraction and Deproteinization:

    • To the cell lysate or tissue homogenate, add the 10% SSA solution to a final concentration of 2.5%.

    • Vortex the samples vigorously for 1 minute.

    • Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection and Drying:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and centrifuge to remove any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Below is a workflow diagram for the sample preparation protocol.

Sample_Preparation_Workflow cluster_sample_collection 1. Sample Collection & Quenching cluster_extraction 2. Extraction & Deproteinization cluster_final_prep 3. Final Preparation Sample Biological Sample (Cells or Tissue) Quenching Quench with Cold 80% Methanol Sample->Quenching Add_IS Add Internal Standard Quenching->Add_IS Add_SSA Add 10% SSA (to 2.5% final) Add_IS->Add_SSA Vortex_Incubate Vortex & Incubate on Ice Add_SSA->Vortex_Incubate Centrifuge Centrifuge (15,000 x g, 10 min, 4°C) Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Nitrogen Dry under Nitrogen Collect_Supernatant->Dry_Nitrogen Reconstitute Reconstitute in Mobile Phase Dry_Nitrogen->Reconstitute Transfer_Vial Transfer to Autosampler Vial Reconstitute->Transfer_Vial LC_MS_MS LC-MS/MS Analysis Transfer_Vial->LC_MS_MS Analysis

Workflow for this compound sample preparation.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This allows for easy comparison of this compound levels across different experimental conditions or sample types. Below is an example of how to present such data.

Table 1: Example Quantitation of this compound in Different Cell Lines

Cell LineTreatmentThis compound (pmol/10⁶ cells)Standard Deviation
HEK293 Control1.250.15
Treatment A2.500.21
Treatment B0.800.11
HepG2 Control2.100.25
Treatment A4.350.42
Treatment B1.500.18
MCF-7 Control0.950.12
Treatment A1.900.19
Treatment B0.650.09

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The protocol described provides a robust framework for the extraction and preparation of this compound from biological samples for quantitative analysis. Adherence to proper sample handling and the use of an appropriate internal standard are critical for obtaining accurate and reproducible results. The ability to precisely measure the levels of this compound will aid researchers in elucidating its role in metabolic pathways and its potential as a biomarker or therapeutic target.

Application Notes & Protocols: Development of Biosensors for 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain fatty acyl-coenzyme A ester that plays a role in specific metabolic pathways. The ability to detect and quantify this molecule in real-time and within complex biological matrices is crucial for understanding its physiological functions and for the development of targeted therapeutics. These application notes provide a comprehensive guide to the development of biosensors for this compound, leveraging established principles from biosensors designed for similar long-chain fatty acyl-CoAs (LCACoAs). The protocols outlined here are based on transcription factor-based and fluorescent protein-based sensor designs, which offer high sensitivity and specificity.

Principle of Detection: Transcription Factor-Based Biosensors

A common and effective strategy for developing biosensors for acyl-CoA molecules involves the use of transcription factors that naturally bind to these molecules to regulate gene expression.[1][2] The fatty acid degradation (FadR) protein from Escherichia coli is a well-characterized transcription factor that binds to long-chain fatty acyl-CoAs.[3] This binding event induces a conformational change in FadR, altering its ability to bind to its operator DNA sequence (fadO). This principle can be harnessed to create a biosensor by linking the binding event to a measurable output, such as the expression of a reporter protein like Green Fluorescent Protein (GFP).

Signaling Pathway for a FadR-based this compound Biosensor

FadR-based Biosensor Signaling Pathway cluster_0 State 1: No this compound cluster_1 State 2: this compound Present FadR_unbound FadR (Active Repressor) fadO fadO Operator FadR_unbound->fadO Binds Reporter_Gene Reporter Gene (e.g., GFP) fadO->Reporter_Gene Represses Transcription No_Expression No Reporter Expression Reporter_Gene->No_Expression Analyte This compound FadR_unbound_2 FadR FadR_bound FadR-Analyte Complex (Inactive Repressor) fadO_free fadO Operator FadR_bound->fadO_free Dissociates Reporter_Gene_active Reporter Gene (e.g., GFP) fadO_free->Reporter_Gene_active Allows Transcription Expression Reporter Expression (Fluorescence) Reporter_Gene_active->Expression FadR_unbound_2->FadR_bound Binding & Conformational Change Analyte_input This compound cluster_1 cluster_1

Caption: Signaling pathway of a FadR-based biosensor for this compound.

Experimental Protocols

Protocol 1: Construction of a Whole-Cell Biosensor for this compound

This protocol describes the creation of a genetically encoded, transcription factor-based biosensor in E. coli.

Materials:

  • E. coli expression strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Plasmid vector with a reporter gene (e.g., pET vector with GFP)

  • Gene encoding FadR (can be synthesized or amplified from E. coli genome)

  • DNA fragment containing the fadO operator sequence

  • Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents

  • This compound standard

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Plate reader for fluorescence measurement

Methodology:

  • Plasmid Construction:

    • Clone the fadR gene into an expression vector under the control of a constitutive promoter.

    • Insert the fadO operator sequence upstream of the reporter gene (e.g., GFP) in a separate compatible plasmid, or in the same plasmid if a dual-expression system is desired. The placement of the operator should allow for repression of the reporter gene's promoter.

  • Transformation:

    • Transform the engineered plasmid(s) into the chosen E. coli expression strain.

  • Biosensor Characterization:

    • Grow the biosensor strain in LB medium to mid-log phase (OD600 ≈ 0.4-0.6).

    • Induce protein expression if using an inducible promoter for FadR.

    • Aliquot the culture into a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a no-analyte control.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for a set period (e.g., 2-4 hours) to allow for uptake of the analyte and reporter protein expression.

    • Measure the fluorescence of the reporter protein (e.g., GFP at Ex/Em 485/510 nm) and the optical density (OD600) of the cultures.

  • Data Analysis:

    • Normalize the fluorescence signal by the cell density (Fluorescence/OD600).

    • Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve.

    • Determine the key performance metrics such as the limit of detection (LOD), dynamic range, and EC50.

Protocol 2: Development of a Ratiometric Fluorescent Biosensor

Genetically encoded fluorescent biosensors that provide a ratiometric output are advantageous as they are less susceptible to variations in sensor concentration and environmental factors.[3] A promising approach is to create a fusion protein of FadR and a circularly permuted yellow fluorescent protein (cpYFP).[3] The binding of this compound to the FadR domain is expected to induce a conformational change that alters the chromophore environment of cpYFP, leading to a change in its fluorescence properties.

Workflow for Ratiometric Biosensor Development:

Ratiometric Biosensor Workflow cluster_design Design & Construction cluster_expression Expression & Purification cluster_characterization In Vitro Characterization cluster_application In Vivo Application Design Design FadR-cpYFP Fusion Construct Cloning Clone into Expression Vector Design->Cloning Expression Express in E. coli Cloning->Expression Live_Cell_Imaging Express in Target Cells Cloning->Live_Cell_Imaging Purification Purify Fusion Protein Expression->Purification Titration Titrate with This compound Purification->Titration Spectroscopy Measure Fluorescence Spectra (Ex/Em) Titration->Spectroscopy Data_Analysis Determine Kd and Dynamic Range Spectroscopy->Data_Analysis Imaging Monitor Fluorescence Ratio Changes Live_Cell_Imaging->Imaging

Caption: Workflow for the development of a ratiometric fluorescent biosensor.

Data Presentation

The performance of newly developed biosensors should be rigorously quantified and compared to existing technologies where applicable.

Table 1: Performance Characteristics of Acyl-CoA Biosensors

Biosensor TypeAnalyteDetection PrincipleDynamic RangeLimit of Detection (LOD)Reference
Proposed this compound Biosensor This compoundTranscription Factor (FadR)To be determinedTo be determinedThis work
LACSerLong-chain fatty acyl-CoAsFRET (FadR-cpYFP)0.1 - 10 µM~50 nM[3]
FapR-based biosensorMalonyl-CoATranscription Factor (FapR)50 - 1500 µM~10 µM[4][5][6]
PanZ-based biosensorAcetyl-CoAcpGFP insertion in PanZ10 - 500 µM~5 µM[7][8]

Potential Challenges and Optimization Strategies

  • Specificity: FadR is known to bind to a range of long-chain fatty acyl-CoAs. To enhance specificity for this compound, protein engineering of the FadR binding pocket may be necessary. Directed evolution or rational design approaches can be employed to select for variants with improved specificity.

  • Sensitivity: The sensitivity of the biosensor can be modulated by altering the affinity of FadR for its operator DNA, the promoter strength of the reporter gene, or the copy number of the plasmids used.

  • Cellular Uptake: For whole-cell biosensors, the efficiency of this compound transport into the cell can be a limiting factor. The use of strains with enhanced fatty acid uptake mechanisms or the co-expression of fatty acid transporters could improve performance.

  • In Vitro vs. In Vivo Performance: The performance of a biosensor in a cell-free system may not directly translate to a live-cell environment due to factors like metabolic conversion of the analyte and cellular autofluorescence. Careful validation in the intended application context is essential.

Conclusion

The development of a specific biosensor for this compound is a feasible endeavor by adapting established platforms for other acyl-CoA molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to design, construct, and validate novel biosensors. Such tools will be invaluable for elucidating the metabolic roles of this compound and for the high-throughput screening of compounds that modulate its levels, thereby accelerating drug discovery efforts.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids and their CoA esters are involved in various physiological processes, and their metabolism is crucial for cellular energy homeostasis. Dysregulation of branched-chain fatty acid metabolism has been implicated in several metabolic disorders. High-throughput screening (HTS) assays for molecules like this compound are essential for identifying and characterizing enzymes that metabolize this substrate and for discovering potential therapeutic modulators of these pathways.

This document provides detailed application notes and protocols for HTS assays designed to investigate the enzymatic production and consumption of this compound. The primary targets for these assays are enzymes involved in the beta-oxidation pathways in mitochondria and peroxisomes, particularly acyl-CoA synthetases (ACS) and acyl-CoA dehydrogenases (ACADs).[1][2][3][4][5][6]

Target Enzyme Classes and Signaling Pathways

The metabolism of branched-chain fatty acids such as 5-methylnonanoic acid primarily occurs via peroxisomal and mitochondrial β-oxidation.[1][2][3][4][5][6] The initial and rate-limiting steps of these pathways are catalyzed by acyl-CoA synthetases and acyl-CoA dehydrogenases, making them prime targets for HTS campaigns.

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the ATP-dependent formation of acyl-CoAs from fatty acids. Several ACS isoforms exist with varying substrate specificities, and some have been shown to activate branched-chain fatty acids.[7][8] An HTS assay for ACS activity can identify inhibitors or activators of this compound synthesis.

  • Acyl-CoA Dehydrogenases (ACADs): ACADs catalyze the first dehydrogenation step in β-oxidation, introducing a double bond into the acyl-CoA chain. Different ACAD isoforms exhibit specificity for short-, medium-, long-, and very-long-chain acyl-CoAs, including branched-chain variants.[9][10][11][12][13][14] Screening for modulators of ACAD activity with this compound as a substrate can uncover regulators of its degradation.

Below is a diagram illustrating the initial steps of the proposed metabolic pathway for this compound.

metabolic_pathway cluster_cell Cell cluster_peroxisome Peroxisome / Mitochondria This compound This compound ACAD Acyl-CoA Dehydrogenase (ACAD) This compound->ACAD FAD Metabolite_1 trans-2-Enoyl-5-Methylnonanoyl-CoA 5-Methylnonanoic_Acid 5-Methylnonanoic Acid ACS Acyl-CoA Synthetase (ACS) 5-Methylnonanoic_Acid->ACS ATP, CoA ACS->this compound ACAD->Metabolite_1 FADH2

Initial steps of this compound metabolism.

High-Throughput Screening Assays

Two primary HTS assay formats are presented: a fluorescence-based assay for acyl-CoA synthetase activity and a coupled-enzyme luminescent assay for acyl-CoA dehydrogenase activity.

Fluorescence-Based Acyl-CoA Synthetase (ACS) Activity Assay

This assay quantifies the production of this compound by measuring the decrease in free Coenzyme A (CoA) concentration using a thiol-reactive fluorescent probe.

The ACS enzyme converts 5-methylnonanoic acid and CoA into this compound in the presence of ATP. The remaining free CoA in the reaction mixture reacts with a maleimide-based fluorescent dye (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM), leading to an increase in fluorescence. The amount of this compound produced is inversely proportional to the fluorescence signal. Alternatively, a coupled-enzyme system can be used where the produced acyl-CoA is a substrate for a subsequent reaction that generates a fluorescent product.[15][16][17]

workflow_acs cluster_workflow ACS HTS Workflow Dispense_Reagents Dispense Assay Buffer, 5-methylnonanoic acid, ATP, and Test Compounds to 384-well plate Add_Enzyme Add Acyl-CoA Synthetase (ACS) and Coenzyme A (CoA) Dispense_Reagents->Add_Enzyme Incubate_1 Incubate at 37°C Add_Enzyme->Incubate_1 Add_Probe Add Thiol-Reactive Fluorescent Probe Incubate_1->Add_Probe Incubate_2 Incubate at RT (dark) Add_Probe->Incubate_2 Read_Plate Read Fluorescence (e.g., Ex/Em = 390/470 nm) Incubate_2->Read_Plate

Workflow for the ACS fluorescence-based HTS assay.

Materials:

  • Purified recombinant human Acyl-CoA Synthetase (isoform with known or predicted activity towards branched-chain fatty acids)

  • 5-methylnonanoic acid

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Fluorescent thiol-reactive probe (e.g., CPM)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM TCEP

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of 5-methylnonanoic acid in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 100 nL of test compounds in DMSO or DMSO alone for controls.

  • Prepare a 2X enzyme/substrate mix containing ACS, CoA, and ATP in assay buffer.

  • Add 5 µL of the 2X enzyme/substrate mix to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Prepare a 1X solution of the fluorescent probe in assay buffer.

  • Add 10 µL of the probe solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence on a plate reader (e.g., Ex/Em = 390/470 nm for CPM).

Compound IDConcentration (µM)Fluorescence (RFU)% Inhibition
Control (no inhibitor)0500000
Positive Control (known inhibitor)10500090
Test Compound 114500010
Test Compound 1102500050
Test Compound 1100600088
Coupled-Enzyme Luminescent Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the activity of ACAD by coupling the production of FADH₂ to a series of enzymatic reactions that ultimately generate a luminescent signal.

ACAD catalyzes the dehydrogenation of this compound, producing trans-2-Enoyl-5-Methylnonanoyl-CoA and reducing FAD to FADH₂. The electrons from FADH₂ are transferred via Electron Transfer Flavoprotein (ETF) to the electron transport chain. In this assay, the re-oxidation of FADH₂ is coupled to a diaphorase/luciferase system. The diaphorase uses the reducing equivalents to convert a pro-luciferin substrate into luciferin, which is then oxidized by luciferase to produce light. The intensity of the luminescent signal is directly proportional to the ACAD activity.

workflow_acad cluster_workflow ACAD HTS Workflow Dispense_Reagents Dispense Assay Buffer, This compound, FAD, and Test Compounds to 384-well white plate Add_Enzyme Add Acyl-CoA Dehydrogenase (ACAD) Dispense_Reagents->Add_Enzyme Incubate_1 Incubate at 37°C Add_Enzyme->Incubate_1 Add_Detection_Reagent Add Coupled-Enzyme Luminescent Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT Add_Detection_Reagent->Incubate_2 Read_Plate Read Luminescence Incubate_2->Read_Plate

Workflow for the ACAD coupled-enzyme luminescent HTS assay.

Materials:

  • Purified recombinant human Acyl-CoA Dehydrogenase (isoform with known or predicted activity towards branched-chain acyl-CoAs)

  • This compound

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Commercially available luminescent FAD/FADH₂ detection kit (containing diaphorase, luciferase, and pro-luciferin substrate)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.6

  • 384-well white, opaque plates

  • Luminometer plate reader

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 100 nL of test compounds in DMSO or DMSO alone for controls.

  • Prepare a 2X substrate mix containing this compound and FAD in assay buffer.

  • Add 5 µL of the 2X substrate mix to each well.

  • Prepare a 2X enzyme solution of ACAD in assay buffer.

  • Add 10 µL of the 2X enzyme solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Reconstitute the luminescent detection reagent according to the manufacturer's instructions.

  • Add 20 µL of the detection reagent to each well.

  • Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Control (no inhibitor)08000000
Positive Control (known inhibitor)105000093.75
Test Compound 217500006.25
Test Compound 21040000050
Test Compound 21006000092.5

Assay Validation and Quality Control

For both assays, it is crucial to perform validation experiments to ensure robustness and reliability for HTS. Key parameters to evaluate include:

  • Z'-factor: A measure of assay quality, with a value > 0.5 indicating an excellent assay.

  • Signal-to-Background (S/B) Ratio: Should be sufficiently high to distinguish between active and inactive compounds.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used to dissolve test compounds.

  • Linearity: The assay should be linear with respect to both time and enzyme concentration within the chosen incubation period.

Conclusion

The provided application notes and protocols describe robust and sensitive HTS assays for the discovery of modulators of this compound metabolism. These assays target key enzymes in the branched-chain fatty acid oxidation pathway and are amenable to automation for large-scale screening campaigns. The detailed methodologies and data presentation formats will aid researchers in the fields of drug discovery and metabolic research in their investigation of this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Improving 5-Methylnonanoyl-CoA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 5-Methylnonanoyl-CoA and other branched-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the detection and quantification of these challenging analytes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound signal consistently low or undetectable by LC-MS/MS?

A1: Low detection of this compound, a low-abundance branched-chain acyl-CoA, is a common challenge. The issue typically stems from one or more of the following areas: sample degradation, inefficient extraction, poor chromatographic performance, or suboptimal mass spectrometry settings. Acyl-CoAs are known to be unstable in aqueous solutions and can be difficult to quantify without optimized methods.[1][2]

Troubleshooting Workflow:

Use the following decision tree to diagnose the source of the low signal.

G Troubleshooting Low Acyl-CoA Signal start Low or No Signal sample_prep Review Sample Preparation start->sample_prep Start Here sub_sample1 Using appropriate extraction solvent? sample_prep->sub_sample1 lc_params Optimize LC Parameters sub_lc1 Poor peak shape? lc_params->sub_lc1 ms_params Optimize MS Parameters sub_ms1 Correct MRM transitions used? ms_params->sub_ms1 sub_sample2 Kept samples cold and processed quickly? sub_sample1->sub_sample2 Yes sol_sample1 Use 2.5% SSA or ACN/MeOH/H2O mixes. sub_sample1->sol_sample1 No sub_sample2->lc_params Yes sol_sample2 Minimize degradation: work on ice, store at -80°C. sub_sample2->sol_sample2 No sub_lc2 Analyte co-eluting with interfering species? sub_lc1->sub_lc2 No sol_lc1 Use ion-pairing agent or high pH mobile phase. sub_lc1->sol_lc1 Yes sub_lc2->ms_params No sol_lc2 Adjust gradient for better separation. sub_lc2->sol_lc2 Yes sub_ms2 Ion source parameters optimized? sub_ms1->sub_ms2 Yes sol_ms1 Confirm precursor/product ions. Use Neutral Loss Scan. sub_ms1->sol_ms1 No sol_ms2 Optimize ESI voltage, gas flows, and temperature. sub_ms2->sol_ms2 No

Caption: A decision tree for troubleshooting low this compound signal.

Q2: How can I improve the extraction and stability of this compound from biological samples?

A2: The choice of extraction solvent and handling procedure is critical for maximizing recovery and minimizing degradation. Acyl-CoAs are prone to hydrolysis, so samples must be processed quickly on ice.[3]

Recommended Extraction Methods:

  • Protein Precipitation with 5-Sulfosalicylic Acid (SSA): This method is highly effective for short-chain acyl-CoAs and avoids the need for solid-phase extraction (SPE), which can lead to the loss of hydrophilic species.[3][4]

  • Organic Solvent Extraction: A mixture of acetonitrile (B52724)/methanol/water is effective for a broader range of acyl-CoAs, from short to long-chain.[5][6]

Comparison of Extraction Solvents:

Extraction MethodTarget AnalytesProsCons
2.5% 5-Sulfosalicylic Acid (SSA) Short- to Medium-Chain Acyl-CoAsHigh recovery of polar analytes; No SPE required.[4]May be less efficient for very long-chain species.
Acetonitrile/Methanol/Water (2:2:1 v/v/v) Broad Range (Short- to Long-Chain)Good for comprehensive profiling.[5][6]May require optimization for specific matrices.
Trichloroacetic Acid (TCA) followed by SPE All Acyl-CoAsTraditional method, well-documented.SPE step can lead to significant loss of short-chain acyl-CoAs.[4]

Detailed Protocol: Extraction from Cultured Cells using SSA

  • Cell Harvesting:

    • Aspirate culture medium and immediately place the plate on ice.

    • Wash cells once with 5 mL of ice-cold PBS.

    • Aspirate PBS completely.

  • Lysis and Extraction:

    • Immediately add 250 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA or Heptadecanoyl-CoA).

    • Scrape the cells and transfer the entire lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for direct LC-MS/MS analysis.[3]

Q3: What are the optimal LC-MS/MS parameters for detecting this compound?

A3: A robust LC-MS/MS method is essential. This involves using a reversed-phase column (like a C18) and optimizing the mobile phase to improve peak shape. For mass spectrometry, operating in positive ion mode with Multiple Reaction Monitoring (MRM) provides the best sensitivity and selectivity.[7][8]

Chromatography:

  • Column: A C18 reversed-phase UHPLC column is recommended.

  • Mobile Phase: To improve the peak shape of polar acyl-CoAs, use an ion-pairing agent or a high pH mobile phase. A gradient using ammonium (B1175870) hydroxide (B78521) (pH 10.5) in water and acetonitrile is highly effective.[3][9]

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.

  • Key Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive mode. The most common is a neutral loss of the 3'-phospho-ADP moiety (507.3 Da). Another frequent product ion is observed at m/z 428.[3][4][9]

Predicted MRM Transitions for this compound:

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Transition Type
This compound 922.3415.0 [M+H]⁺ -> [M+H - 507]⁺
This compound 922.3428.1 [M+H]⁺ -> [Adenosine diphosphate]⁺

Note: The exact m/z values should be confirmed by direct infusion of a standard if available.

General LC-MS/MS Protocol Workflow:

G General LC-MS/MS Workflow for Acyl-CoA Analysis sample 1. Sample Extraction (e.g., SSA method) lc 2. UHPLC Separation (C18 Column, High pH Gradient) sample->lc ms 3. MS Detection (Positive ESI, MRM Mode) lc->ms data 4. Data Analysis (Peak Integration & Quantification) ms->data result 5. Results (Concentration of This compound) data->result

Caption: A simplified workflow for acyl-CoA analysis from extraction to results.

Q4: Can derivatization improve the detection sensitivity of this compound?

A4: Yes, chemical derivatization can significantly enhance detection sensitivity, although it adds a step to the sample preparation workflow. Derivatization aims to improve the analyte's chromatographic properties and/or ionization efficiency.

  • Phosphate (B84403) Methylation: This strategy targets the phosphate groups of the CoA moiety. It has been shown to improve peak shape and achieve full coverage of acyl-CoAs from free CoA to very long-chain species (C25:0-CoA). This method can reduce analyte loss due to adsorption on glass or metal surfaces.[10][11]

  • Butylamide Derivatization: In specific applications, acyl-CoAs can be converted to their corresponding butylamide derivatives, which can then be detected by gas chromatography (GC) or LC-MS. This has been used in in vitro desaturase assays.[12]

While powerful, these methods require careful optimization and validation. For most applications, a highly optimized LC-MS/MS method without derivatization is sufficient and preferred for its simplicity.

Metabolic Context of this compound

This compound is a branched-chain acyl-CoA. Such molecules are typically intermediates in the catabolism of branched-chain amino acids like isoleucine, or are derived from the metabolism of branched-chain fatty acids.[13][14] Understanding their metabolic origin is crucial for interpreting experimental results.

G Simplified Branched-Chain Amino Acid Catabolism isoleucine Isoleucine intermediates Multiple Enzymatic Steps isoleucine->intermediates bc_acyl_coa Branched-Chain Acyl-CoAs (e.g., this compound) intermediates->bc_acyl_coa beta_ox Beta-Oxidation bc_acyl_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa tca TCA Cycle acetyl_coa->tca propionyl_coa->tca via Succinyl-CoA

Caption: Potential metabolic origin of this compound via catabolism.

References

Technical Support Center: Quantification of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Methylnonanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this branched-chain acyl-coenzyme A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a branched-chain acyl-coenzyme A (CoA). Acyl-CoAs are central metabolites in cellular metabolism, involved in fatty acid synthesis and degradation, energy production, and the post-translational modification of proteins. The quantification of specific acyl-CoAs like this compound is crucial for understanding the metabolic pathways involving branched-chain fatty acids, which can be relevant in various physiological and pathological states, including inborn errors of metabolism and cancer.[1][2]

Q2: What are the main challenges in quantifying this compound?

The quantification of this compound presents several analytical challenges:

  • Low Abundance: Acyl-CoAs are typically present in low concentrations within complex biological matrices.[3]

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, making them unstable in aqueous solutions and during sample preparation.[4]

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, necessitating custom synthesis or the use of a surrogate standard for quantification.

  • Chromatographic Separation: The branched structure of this compound means it may co-elute with other isomeric acyl-CoAs, requiring optimized chromatographic methods for proper separation and accurate quantification.[3]

  • Matrix Effects: Components of the biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

Q3: What is the recommended analytical method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs, including branched-chain species like this compound.[3][5] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Step
Degradation during sample preparation Ensure all steps are performed on ice or at 4°C. Use fresh, ice-cold extraction solvents. Minimize the time between sample collection and analysis. Consider the use of preservatives or acidification of the extraction solvent to improve stability.
Inefficient extraction Optimize the extraction protocol. Methods using trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) for protein precipitation followed by solid-phase extraction (SPE) are common.[6][7] Ensure the SPE cartridge is appropriate for acyl-CoA retention and elution.
Incorrect MS/MS parameters Verify the precursor and product ion masses for this compound. The precursor ion will be [M+H]⁺. A characteristic product ion results from the neutral loss of the CoA moiety (507 Da).[5] Optimize collision energy and other instrument parameters using a standard if available, or based on theoretical calculations and comparison with other acyl-CoAs.
Matrix suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using a more rigorous SPE protocol. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Step
Suboptimal LC column Use a high-quality C18 reversed-phase column with a small particle size (e.g., < 2 µm) for better resolution.
Inappropriate mobile phase Optimize the mobile phase composition and gradient. A common mobile phase consists of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient should be shallow enough to separate isomers.
Co-elution with isomers If co-elution with other C10 acyl-CoA isomers is suspected, adjust the gradient elution profile to be slower, or try a different column chemistry.
Issue 3: Inaccurate Quantification
Possible Cause Troubleshooting Step
Lack of a proper internal standard The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C-labeled). If unavailable, use a structurally similar acyl-CoA that is not present in the sample (e.g., an odd-chain acyl-CoA) and has a similar extraction recovery and ionization efficiency.[5]
Non-linearity of the calibration curve Ensure the calibration standards are prepared accurately and cover the expected concentration range in the samples. Use a weighting factor (e.g., 1/x or 1/x²) in the regression analysis if the variance is not constant across the concentration range.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and the LC method.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Cell Culture

This protocol is a representative method synthesized from common practices for acyl-CoA analysis.

1. Sample Preparation and Extraction: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells.[6] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or C11:0-CoA). e. Vortex briefly and centrifuge at 17,000 x g for 10 minutes at 4°C. f. The supernatant is further purified by solid-phase extraction (SPE) using a C18 cartridge.

2. Solid-Phase Extraction (SPE): a. Condition the C18 SPE cartridge with methanol followed by water. b. Load the supernatant from the extraction step. c. Wash the cartridge with water to remove polar impurities. d. Elute the acyl-CoAs with methanol. e. Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 1: Hypothetical MRM Transitions for this compound and an Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound924.5417.535
¹³C₅-5-Methylnonanoyl-CoA (Internal Standard)929.5422.535
C11:0-CoA (Alternative Internal Standard)938.5431.535

Note: The exact m/z values and collision energies should be optimized empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture lysis Lysis with TCA & Addition of Internal Standard cell_culture->lysis 1 centrifugation Centrifugation lysis->centrifugation 2 spe Solid-Phase Extraction (SPE) centrifugation->spe 3 reconstitution Drying and Reconstitution spe->reconstitution 4 lcms LC-MS/MS Analysis reconstitution->lcms 5 data_processing Data Processing and Quantification lcms->data_processing 6

Caption: Experimental workflow for this compound quantification.

bcaa_catabolism cluster_pathway Branched-Chain Amino Acid Catabolism isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid propionyl_coa Propionyl-CoA keto_acid->propionyl_coa branched_chain_acyl_coa Other Branched-Chain Acyl-CoAs (e.g., this compound) keto_acid->branched_chain_acyl_coa Alternative Pathways methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: Simplified pathway of branched-chain amino acid catabolism.

References

5-Methylnonanoyl-CoA stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylnonanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a branched-chain acyl-coenzyme A thioester. Like other acyl-CoAs, it is a critical intermediate in various metabolic pathways. The high-energy thioester bond makes it reactive and essential for its biological function, but also susceptible to degradation.[1] Ensuring its stability is crucial for accurate and reproducible experimental results, as degradation can lead to the loss of biological activity and the generation of confounding artifacts.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound, like other acyl-CoAs, is the hydrolysis of the thioester bond. This reaction yields free 5-methylnonanoic acid and coenzyme A (CoA-SH). This hydrolysis can be catalyzed by enzymes (acyl-CoA thioesterases or hydrolases) or can occur non-enzymatically, influenced by factors such as pH and temperature.[2][3]

Q3: How should I store powdered this compound?

A3: For long-term storage, powdered this compound should be kept in a tightly sealed container at -20°C or below, protected from light and moisture. Under these conditions, the compound should be stable for at least six months.

Q4: What is the best way to prepare and store solutions of this compound?

A4: Stock solutions can be prepared by dissolving the powdered compound in distilled/deionized water or a slightly acidic buffer (pH 4.0-6.0). It is recommended to sparge the solvent with nitrogen to remove oxygen. Due to the limited stability of acyl-CoAs in aqueous solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -80°C. Aqueous solutions should ideally be used within a day.[4]

Q5: Can I store this compound solutions in a phosphate (B84403) buffer at neutral pH?

A5: While many biological experiments are conducted at a neutral pH (around 7.4), long-term storage of this compound in neutral or alkaline buffers is not recommended due to the increased rate of thioester bond hydrolysis at higher pH values. For short-term experimental use, a neutral buffer is acceptable, but for storage, a slightly acidic buffer is preferable.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent or lower-than-expected activity in biological assays. 1. Degradation of this compound due to improper storage. 2. Hydrolysis of the thioester bond in the assay buffer. 3. Multiple freeze-thaw cycles of the stock solution.1. Verify the storage conditions of your powdered and dissolved this compound. 2. Prepare fresh solutions for each experiment. 3. Check the pH of your assay buffer; if possible, maintain a slightly acidic to neutral pH. 4. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of extra peaks in HPLC or LC-MS analysis. 1. Hydrolysis of this compound to 5-methylnonanoic acid and Coenzyme A. 2. Oxidation of the free sulfhydryl group of Coenzyme A to form a disulfide.1. Confirm the identity of the extra peaks using appropriate standards (5-methylnonanoic acid and Coenzyme A). 2. Use a stability-indicating analytical method to monitor the purity of your sample over time. 3. Prepare samples in a deoxygenated solvent and minimize exposure to air.
Low recovery of this compound during extraction from biological samples. 1. Enzymatic degradation by acyl-CoA thioesterases during sample preparation. 2. Adsorption of the molecule to glass or plastic surfaces. 3. Inefficient extraction procedure.1. Work quickly and keep samples on ice throughout the extraction process. 2. Use fresh, high-purity solvents. 3. Consider using siliconized tubes to minimize adsorption. 4. Optimize your extraction protocol; a common method involves homogenization in an acidic buffer followed by organic solvent extraction and solid-phase extraction for purification.[5]

Stability Data

Storage Condition Solvent/Buffer Expected Stability (General Guidance)
-20°C to -80°C Powder> 6 months
-80°C Aqueous Buffer (pH 4.0-6.0)Several weeks (with minimal freeze-thaw cycles)
-20°C Aqueous Buffer (pH 4.0-6.0)Up to 2 months
4°C Aqueous Buffer (pH 4.0-6.0)< 24 hours
Room Temperature Aqueous Buffer (pH 7.0)Significant hydrolysis within hours

Note: This data is generalized from the behavior of other long-chain acyl-CoAs and should be used as a guideline. It is highly recommended to perform a stability study for your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol describes a method to assess the stability of this compound in a given buffer system over time.

1. Materials:

  • This compound
  • Buffer of interest (e.g., potassium phosphate buffer, pH 7.4)
  • Quenching solution (e.g., 1 M perchloric acid)
  • HPLC system with a C18 column
  • Mobile Phase A: 75 mM KH2PO4, pH 4.9
  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
  • UV detector set to 260 nm

2. Procedure:

  • Prepare a stock solution of this compound in the buffer of interest at a known concentration.
  • Aliquot the solution into several vials and store them under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
  • Immediately quench the degradation by adding an equal volume of the quenching solution.
  • Centrifuge the samples to pellet any precipitate.
  • Analyze the supernatant by HPLC.
  • Inject a known amount of the sample onto the C18 column.
  • Elute the compounds using a gradient of Mobile Phase B into Mobile Phase A.
  • Monitor the eluent at 260 nm. The peak corresponding to this compound should have a characteristic retention time.
  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each temperature.
  • This will provide a stability profile of the compound under your specific experimental conditions.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 5-Methylnonanoic_Acid 5-Methylnonanoic_Acid Hydrolysis->5-Methylnonanoic_Acid Thioester bond cleavage Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A

Caption: Primary degradation pathway of this compound.

cluster_storage Storage Conditions cluster_powder Powder Storage cluster_solution Solution Storage Powder Powder Temp_Powder -20°C to -80°C Powder->Temp_Powder Protect_Powder Protect from light & moisture Powder->Protect_Powder Solution Solution Solvent Aqueous Buffer (pH 4-6) Solution->Solvent Temp_Solution -80°C (aliquoted) Solution->Temp_Solution Avoid Avoid freeze-thaw cycles Solution->Avoid

Caption: Recommended storage decision tree for this compound.

Start Inconsistent Results Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution_Prep Examine Solution Preparation (Freshness, pH, Freeze-Thaw) Check_Storage->Check_Solution_Prep Run_QC Perform HPLC/LC-MS QC on Stock Check_Solution_Prep->Run_QC Degradation_Detected Degradation Detected? Run_QC->Degradation_Detected Discard Discard Old Stock, Prepare Freshly Degradation_Detected->Discard Yes Optimize_Assay_Buffer Optimize Assay Buffer pH Degradation_Detected->Optimize_Assay_Buffer No Problem_Solved Problem Resolved Discard->Problem_Solved Optimize_Assay_Buffer->Problem_Solved

References

Technical Support Center: Analysis of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Methylnonanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in the quantification of this compound using LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Co-elution of interfering compounds from the sample matrix.Optimize the chromatographic gradient to better separate the analyte from matrix components. Consider using a different stationary phase or adjusting the mobile phase composition.[1][2]
Inconsistent or Low Analyte Response Ion suppression caused by co-eluting matrix components, particularly phospholipids (B1166683) in biological samples.[3][4]Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3] Protein precipitation is a simpler but potentially less effective option.[3]
High Variability Between Replicate Injections Inconsistent matrix effects between samples.Utilize a stable isotope-labeled internal standard (SIL-IS) specific for this compound. This is the most effective way to compensate for variability in matrix effects and extraction efficiency.[1][2]
Non-linear Calibration Curve Saturation of the detector due to high concentrations of co-eluting matrix components or the analyte itself. Matrix effects can also impact linearity.[1]Dilute the sample to reduce the concentration of matrix components.[1] If a SIL-IS is not available, matrix-matched calibration standards should be prepared to mimic the matrix effect in the samples.[1][2]
Signal Enhancement (Higher than Expected Response) Co-eluting matrix components enhancing the ionization of this compound.[5][6]Improve chromatographic separation to isolate the analyte peak. A thorough evaluation of the matrix effect using post-column infusion can help identify the region of enhancement.[1]

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[7] In the context of this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[5][6] These effects are a significant concern in complex biological matrices like plasma, serum, or tissue homogenates.[3][4]

2. How can I assess the presence and extent of matrix effects in my this compound assay?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the LC flow after the analytical column.[1] A blank matrix sample is then injected. Any deviation (dip or peak) in the constant signal baseline indicates the retention time of matrix components that cause ion suppression or enhancement.[1]

  • Post-Extraction Spike Method: The matrix effect is quantified by comparing the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solvent.[3] The matrix effect can be calculated as a percentage.[7]

3. What is the most effective strategy to overcome matrix effects in this compound quantification?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][2] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, meaning it will be affected by the matrix in the same way as the analyte. This allows for accurate correction of signal suppression or enhancement.

4. What are the recommended sample preparation techniques to minimize matrix effects for this compound?

Improving sample cleanup is a crucial step in reducing matrix effects.[3][8] The choice of technique depends on the complexity of the matrix:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering substances, especially phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into a solvent immiscible with the sample matrix, leaving many interferences behind.[3]

  • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds and concentrating the analyte.[3] Different SPE sorbents can be screened to find the optimal one for this compound and the specific matrix.

5. Can I use a different acyl-CoA as an internal standard if a specific SIL-IS for this compound is not available?

While a specific SIL-IS is ideal, a structurally similar acyl-CoA can be used as an internal standard. However, it is crucial to validate that this surrogate internal standard co-elutes with this compound and experiences the same degree of matrix effect. Without this validation, the accuracy of the quantification may be compromised.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

  • System Setup:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer inlet.

  • Procedure:

    • Begin infusing the this compound standard solution and acquire data on the mass spectrometer in MRM mode for the analyte.

    • Once a stable signal is achieved, inject a blank, extracted matrix sample onto the LC-MS/MS system.

    • Monitor the signal for any suppression or enhancement as the matrix components elute from the column.

  • Interpretation:

    • A decrease in the baseline signal indicates ion suppression at that retention time.

    • An increase in the baseline signal indicates ion enhancement.

    • This information can be used to adjust the chromatography to separate this compound from these interfering regions.

Protocol 2: Quantification of this compound using Stable Isotope Dilution

  • Sample Preparation:

    • Prepare a stock solution of the this compound stable isotope-labeled internal standard (SIL-IS).

    • To each sample, calibrator, and quality control, add a known amount of the SIL-IS solution at the beginning of the sample preparation process.

  • Extraction:

    • Perform the chosen extraction procedure (e.g., SPE or LLE).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using an optimized LC-MS/MS method.

    • Monitor at least one MRM transition for both the native this compound and the SIL-IS.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the SIL-IS for each injection.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Calibration Calibration Curve Data_Processing->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound quantification.

troubleshooting_logic cluster_yes_IS cluster_no_IS start Inaccurate Quantification check_IS Using SIL-IS? start->check_IS check_chrom Poor Peak Shape? check_IS->check_chrom Yes implement_IS Implement SIL-IS (Recommended) check_IS->implement_IS No optimize_chrom Optimize Chromatography check_chrom->optimize_chrom alt_calib Use Matrix-Matched Calibration implement_IS->alt_calib check_cleanup Poor Signal/Variability? alt_calib->check_cleanup improve_cleanup Improve Sample Cleanup (SPE/LLE) check_cleanup->improve_cleanup

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Optimization of 5-Methylnonanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 5-Methylnonanoyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: this compound, a medium-chain branched fatty acyl-CoA, presents several extraction challenges due to its amphipathic nature. Key difficulties include:

  • Low Abundance: Acyl-CoAs are typically present in low nanomolar concentrations in tissues and cells.[1]

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature. They can also be degraded by intracellular enzymes.

  • Co-extraction of Interfering Substances: The presence of highly abundant lipids and other cellular components can interfere with both extraction and downstream analysis.[1]

  • Analyte Loss: Adsorption to surfaces of labware and loss during solid-phase extraction (SPE) can lead to poor recovery.[2]

Q2: Which extraction method is recommended for this compound?

A2: The choice of extraction method depends on the sample matrix and the desired purity of the extract. Two primary methods are commonly employed:

  • Solvent-Based Extraction: This method utilizes organic solvents to precipitate proteins and solubilize acyl-CoAs. A common approach involves homogenization in a mixture of acetonitrile (B52724) and isopropanol (B130326), followed by the addition of a buffered aqueous solution.[3] This method is often preferred for its high recovery of a broad range of acyl-CoAs.

  • Solid-Phase Extraction (SPE): SPE is used for sample cleanup and concentration. Reversed-phase (e.g., C18) or anion-exchange cartridges can be effective. However, SPE can lead to the loss of more hydrophilic, shorter-chain acyl-CoAs if not properly optimized.[4] For cleaner samples with potentially higher recovery of a broad range of acyl-CoAs, methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, are recommended.[4]

Q3: What is the importance of an internal standard in the quantification of this compound?

A3: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability in extraction efficiency, sample matrix effects, and instrument response. For this compound, an ideal internal standard would be a stable isotope-labeled version of the molecule. Alternatively, an odd-chain or another branched-chain acyl-CoA of similar chain length that is not naturally present in the sample can be used.

Q4: How should I store my samples and extracts to ensure the stability of this compound?

A4: Due to the inherent instability of acyl-CoAs, proper storage is critical.

  • Tissues and Cells: Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.

  • Extracts: Acyl-CoA extracts are most stable when stored as a dry pellet at -80°C.[5] Aqueous solutions of acyl-CoAs are not recommended for storage for more than a day. If extracts need to be stored in solution, use an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH.[5]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Inefficient Cell Lysis/Tissue Homogenization Ensure complete disruption of the sample. For tissues, cryogenic grinding is effective. For cells, use a probe sonicator or bead beater in the presence of the extraction solvent.
Degradation by Thioesterases Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Rapidly quench metabolic activity by immediately processing the sample in a cold extraction solvent.
Suboptimal Solvent Mixture For solvent-based extractions, a mixture of acetonitrile and isopropanol (e.g., 3:1 v/v) is effective for a wide range of acyl-CoAs.[3] For extracts analyzed by LC-MS, 80% methanol (B129727) has been shown to yield high MS intensities for many acyl-CoAs.[5]
Loss during Solid-Phase Extraction (SPE) If using SPE, ensure the cartridge is appropriate for medium-chain acyl-CoAs. A C18 cartridge is a common choice. Optimize the wash and elution steps. A wash solvent that is too strong can lead to premature elution of the analyte. Conversely, an elution solvent that is too weak will result in incomplete recovery.[6][7]
Analyte Adsorption to Surfaces Use low-binding microcentrifuge tubes and pipette tips. Siliconized glassware can also minimize adsorption.
Incorrect pH of Extraction Buffer The pH of the aqueous component of the extraction buffer should be slightly acidic to neutral (around pH 4.5-7.0) to maintain the stability of the thioester bond.[4]
Issue 2: Poor Reproducibility in Quantification
Potential Cause Recommended Solution
Inconsistent Extraction Procedure Standardize every step of the extraction protocol, including homogenization time, centrifugation speed and duration, and solvent volumes.
Variable Matrix Effects in LC-MS/MS Ensure the internal standard is added at the very beginning of the extraction process to account for matrix effects throughout the procedure. Prepare calibration curves in a matrix that closely matches the study samples.[2]
Incomplete Solvent Evaporation If a solvent evaporation step is used, ensure the extract is completely dry before reconstitution. Residual solvent can affect the subsequent analysis.
Precipitation of Analyte During Storage If storing extracts in solution, ensure the solvent composition is appropriate to maintain the solubility of this compound. Re-dissolve the sample thoroughly before analysis.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods

Extraction MethodAnalyteRecovery Rate (%)Reference
Acetonitrile/Isopropanol followed by SPEAcetyl-CoA (Short-chain)83-90%[3]
Acetonitrile/Isopropanol followed by SPEOctanoyl-CoA (Medium-chain)83-90%[3]
Acetonitrile/Isopropanol followed by SPEPalmitoyl-CoA (Long-chain)83-90%[3]
10% Trichloroacetic Acid (TCA) + SPEAcetyl-CoA~36%[8]
2.5% 5-Sulfosalicylic Acid (SSA)Acetyl-CoA~59%[8]
10% Trichloroacetic Acid (TCA) + SPEPropionyl-CoA~62%[8]
2.5% 5-Sulfosalicylic Acid (SSA)Propionyl-CoA~80%[8]
10% Trichloroacetic Acid (TCA) + SPEIsovaleryl-CoA (Branched-chain)~58%[8]
2.5% 5-Sulfosalicylic Acid (SSA)Isovaleryl-CoA (Branched-chain)~59%[8]

Note: Recovery rates can vary depending on the specific sample matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solvent-Based Extraction of this compound from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching and Lysis: Immediately add 1 mL of ice-cold extraction solvent (80% methanol containing an appropriate internal standard) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted extract (from Protocol 1) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of 80% methanol.

  • Drying and Reconstitution: Dry the eluate and reconstitute in the desired solvent for analysis.

Visualizations

experimental_workflow cluster_optional Optional Path sample Sample Collection (Tissue or Cells) quench Metabolism Quenching (Liquid N2 / Cold Solvent) sample->quench homogenize Homogenization / Lysis (with Internal Standard) quench->homogenize extract Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation (Pellet Debris) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe for cleaner sample dry Solvent Evaporation supernatant->dry direct spe->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow start Low Recovery of This compound check_extraction Review Extraction Protocol start->check_extraction check_spe Investigate SPE Step start->check_spe check_stability Assess Analyte Stability start->check_stability lysis Incomplete Lysis? check_extraction->lysis wash Wash Solvent Too Strong? check_spe->wash degradation Enzymatic Degradation? check_stability->degradation solvent Suboptimal Solvent? lysis->solvent No solution1 Optimize Homogenization lysis->solution1 Yes solution2 Change Solvent System solvent->solution2 Yes elution Elution Solvent Too Weak? wash->elution No solution3 Use Weaker Wash Solvent wash->solution3 Yes solution4 Use Stronger Elution Solvent elution->solution4 Yes adsorption Adsorption to Surfaces? degradation->adsorption No solution5 Work at 4°C / Use Quenching degradation->solution5 Yes solution6 Use Low-Binding Labware adsorption->solution6 Yes

Caption: Troubleshooting guide for low recovery of this compound.

bcaa_metabolism bcaa Branched-Chain Amino Acids (e.g., Leucine) bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bc_acyl_coa Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) bcka->bc_acyl_coa Oxidative Decarboxylation downstream Further Metabolism (TCA Cycle Intermediates) bc_acyl_coa->downstream synthesis Synthesis of Branched-Chain Fatty Acyl-CoAs (e.g., this compound) bc_acyl_coa->synthesis

Caption: Simplified metabolic pathway of branched-chain fatty acids.

References

Technical Support Center: 5-Methylnonanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylnonanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound, a branched-chain fatty acyl-CoA, typically involves the activation of 5-methylnonanoic acid and its subsequent coupling with Coenzyme A (CoA). Common laboratory methods include:

  • Mixed Anhydride Method: The fatty acid is reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with CoA.

  • N-Hydroxysuccinimide (NHS) Ester Method: The fatty acid is first converted to an NHS ester, which is a stable intermediate. This activated ester then readily reacts with the thiol group of CoA to form the desired product.[1]

  • Carbodiimide (B86325) Method: A carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid, facilitating its reaction with CoA.

  • Enzymatic Synthesis: Acyl-CoA synthetases can be used for the enzymatic synthesis of acyl-CoAs. While highly specific, finding an enzyme with high activity for the branched-chain 5-methylnonanoic acid may require screening.[2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges stem from its branched-chain nature and the lability of the final product. These include:

  • Steric Hindrance: The methyl group at the 5-position can sterically hinder the reaction at the carboxyl group, potentially leading to lower reaction rates and yields compared to straight-chain fatty acids.

  • Solubility Issues: 5-methylnonanoic acid has limited solubility in aqueous solutions, which can be a challenge for reactions involving the water-soluble Coenzyme A. A mixed-solvent system is often necessary.

  • Product Instability: The thioester bond in this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The product is also prone to oxidation.

  • Purification Difficulties: Separating the final product from unreacted starting materials (5-methylnonanoic acid and CoA) and reaction byproducts can be challenging and typically requires chromatographic methods like HPLC.

Q3: How can I purify the synthesized this compound?

A3: Purification is critical to obtain a high-purity product. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for purifying acyl-CoAs. A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[3][4]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and enrichment. A reverse-phase or ion-exchange cartridge can be employed to bind the acyl-CoA, allowing for the removal of unreacted starting materials and salts.

  • Chromatography on Sephadex: Gel filtration chromatography using resins like Sephadex G-10 or G-25 can be used to separate the larger acyl-CoA molecule from smaller impurities.

Q4: How should I store this compound to ensure its stability?

A4: Due to its instability, proper storage is crucial. For long-term storage, this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C. If in solution, the pH should be maintained between 4 and 6 to minimize hydrolysis. Avoid repeated freeze-thaw cycles. For short-term storage, a solution can be kept at -20°C for a few weeks. The stability of acyl-CoAs can be affected by the specific storage conditions and the presence of any contaminants.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of 5-methylnonanoic acid. 2. Degradation of Coenzyme A. 3. Suboptimal reaction pH. 4. Steric hindrance from the methyl branch slowing the reaction.1. Ensure the activating reagent (e.g., NHS, EDC) is fresh and used in sufficient molar excess. Allow for a longer activation time. 2. Use fresh, high-quality Coenzyme A. Keep it on ice and use it immediately after dissolving. 3. Maintain the pH of the reaction mixture between 7.0 and 8.0 for the coupling step. 4. Increase the reaction time and/or temperature slightly. Consider using a different activation method that is less sensitive to steric hindrance.
Multiple Peaks in HPLC Analysis 1. Presence of unreacted starting materials (5-methylnonanoic acid, CoA). 2. Formation of byproducts (e.g., N-acylurea from DCC). 3. Degradation of the product (hydrolysis to 5-methylnonanoic acid and CoA). 4. Oxidation of the CoA moiety.1. Optimize the stoichiometry of the reactants to drive the reaction to completion. 2. If using DCC, byproducts can often be removed by filtration or during HPLC purification. Consider using a water-soluble carbodiimide like EDC to simplify removal. 3. Ensure the purification is performed at a slightly acidic pH (4-6) and at low temperatures. 4. Degas solvents and consider adding a small amount of a reducing agent like DTT to the purification buffers.
Poor Recovery After Purification 1. Adsorption of the product to glassware or chromatographic columns. 2. Degradation during the purification process. 3. Inefficient elution from the purification column.1. Use silanized glassware to minimize adsorption. Pre-condition the HPLC column with a sample of a similar, less valuable acyl-CoA. 2. Work quickly and at low temperatures. Ensure the pH of all buffers is appropriate. 3. Optimize the elution gradient in HPLC or the elution solvent in SPE to ensure complete recovery of the product.
Product is Unstable During Storage 1. Hydrolysis due to incorrect pH. 2. Oxidation. 3. Repeated freeze-thaw cycles.1. Store in a buffered solution at a pH between 4 and 6. 2. Store under an inert atmosphere (e.g., argon or nitrogen). 3. Aliquot the product into smaller, single-use vials before freezing to avoid repeated thawing and freezing.

Quantitative Data Summary

The following table summarizes representative yields for the chemical synthesis of branched-chain acyl-CoAs. Note that the actual yield for this compound may vary depending on the specific reaction conditions and purification method used.

Synthesis MethodActivating AgentTypical Yield Range (%)Purity (by HPLC) (%)
Mixed AnhydrideEthyl Chloroformate60-80>95
NHS EsterN-Hydroxysuccinimide70-90>98
CarbodiimideEDC/DCC50-75>95

Experimental Protocols

Detailed Methodology: Synthesis of this compound via the NHS Ester Method

This protocol is a general guideline and may require optimization.

Step 1: Activation of 5-Methylnonanoic Acid

  • Dissolve 5-methylnonanoic acid (1 equivalent) in an appropriate anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude 5-methylnonanoyl-NHS ester.

Step 2: Coupling with Coenzyme A

  • Dissolve Coenzyme A (free acid or trilithium salt, 1.2 equivalents) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Dissolve the crude 5-methylnonanoyl-NHS ester from Step 1 in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMF).

  • Add the NHS ester solution dropwise to the CoA solution with stirring.

  • Maintain the pH of the reaction mixture at 7.5-8.0 by adding a dilute base (e.g., 0.1 M NaOH) as needed.

  • Stir the reaction at room temperature for 2-4 hours.

Step 3: Purification

  • Acidify the reaction mixture to pH 4-5 with a dilute acid (e.g., 0.1 M HCl).

  • Purify the this compound by reverse-phase HPLC using a C18 column and a gradient of Buffer A (e.g., 50 mM ammonium acetate, pH 5.0) and Buffer B (acetonitrile).

  • Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).

  • Collect the fractions containing the product and lyophilize to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification 5-Methylnonanoic_Acid 5-Methylnonanoic Acid Activated_Ester Activated Ester (5-Methylnonanoyl-NHS) 5-Methylnonanoic_Acid->Activated_Ester Activation Activating_Reagent Activating Reagent (e.g., NHS/DCC) Activating_Reagent->Activated_Ester Crude_Product Crude this compound Activated_Ester->Crude_Product Coupling Coenzyme_A Coenzyme A Coenzyme_A->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Complete Reaction Check_Reaction->Complete Yes Increase_Time Increase Reaction Time/ Temperature Incomplete->Increase_Time Check_Reagents Check Reagent Quality/ Stoichiometry Incomplete->Check_Reagents Purification_Issue Purification Issue Complete->Purification_Issue Final_Product Pure Product Increase_Time->Final_Product Check_Reagents->Final_Product Optimize_HPLC Optimize HPLC/ SPE Conditions Purification_Issue->Optimize_HPLC Check_Stability Check Product Stability (pH, Temperature) Purification_Issue->Check_Stability Optimize_HPLC->Final_Product Check_Stability->Final_Product

References

Technical Support Center: 5-Methylnonanoyl-CoA Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Methylnonanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isomerization during your experiments, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary cause of this compound isomerization is enzymatic activity. The key enzyme responsible for the interconversion of stereoisomers of α-methyl-branched-chain fatty acyl-CoA esters is alpha-methylacyl-CoA racemase (AMACR).[1][2][3] This enzyme catalyzes the conversion of the (R)- and (S)-epimers at the C-2 position, leading to a racemic or near-racemic mixture. While factors like pH and temperature can affect the stability of the molecule, the isomerization is predominantly an enzyme-catalyzed process.

Q2: Which enzyme is responsible for the isomerization of this compound?

A2: While direct studies on this compound are limited, the enzyme alpha-methylacyl-CoA racemase (AMACR) is known to have a broad substrate specificity for α-methylacyl-CoA esters.[1][4] It is the most likely candidate for catalyzing the isomerization of this compound. AMACR is found in both peroxisomes and mitochondria.[2][3]

Q3: What are the optimal storage conditions to minimize isomerization of this compound?

A3: To minimize both isomerization and chemical degradation, this compound should be stored under acidic conditions and at low temperatures. Acyl-CoAs are susceptible to hydrolysis in alkaline or strongly acidic aqueous solutions.[5] For long-term storage, it is recommended to store the compound as a dry pellet or in an acidic buffer (pH 4-5) at -80°C.[5][6] Avoid repeated freeze-thaw cycles.

Q4: How can I prevent isomerization during my experimental procedures?

A4: Minimizing isomerization during experiments requires careful control of conditions. Key strategies include:

  • Temperature Control: Perform all experimental steps at low temperatures (on ice or at 4°C) to reduce enzymatic activity.

  • pH Control: Maintain a slightly acidic pH (around 4-6) in your buffers and solutions, as this has been shown to improve the stability of other acyl-CoA molecules.[6]

  • Enzyme Inhibitors: If the presence of AMACR is suspected in your sample, consider the use of general enzyme inhibitors, although specific inhibitors for AMACR are not widely available commercially.

  • Minimize Incubation Times: Reduce the duration of experimental steps where isomerization is likely to occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of isomerization detected in the starting material. Improper storage conditions.Verify storage conditions. Store this compound at -80°C under acidic pH. Purchase new, quality-controlled material if necessary.
Isomerization occurs during sample preparation. Enzymatic activity from cell lysates or tissue homogenates.Work quickly and at low temperatures (4°C). Use buffers containing protease and phosphatase inhibitors. Consider a rapid protein precipitation step early in the protocol.
Prolonged incubation at neutral or alkaline pH.Adjust the pH of all buffers to a slightly acidic range (pH 4-6). Minimize the time the sample spends in non-acidic conditions.
Inconsistent isomerization levels between replicates. Variable temperature or timing during sample processing.Standardize all incubation times and temperatures precisely. Use a refrigerated centrifuge and pre-cool all tubes and reagents.
Contamination with racemase activity.Ensure all labware is sterile and free of contaminants. Use fresh, high-purity reagents.
Difficulty in separating isomers analytically. Suboptimal chromatographic conditions.Utilize a chiral stationary phase HPLC column.[7][8] Optimize the mobile phase composition and gradient. Consider derivatization with a chiral reagent to create diastereomers that are more easily separated on a standard reverse-phase column.[9]

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receiving and Aliquoting: Upon receipt, immediately store the vial of this compound at -80°C. To avoid repeated freeze-thaw cycles of the main stock, prepare smaller aliquots.

  • Aliquoting Procedure:

    • Thaw the vial on ice.

    • Using pre-chilled pipette tips, aliquot the desired amount into pre-chilled, sterile microcentrifuge tubes.

    • If the compound is in a solid form, it can be weighed out quickly in a cold room.

    • If in solution, ensure the solvent is compatible with your downstream applications. For long-term storage, a buffer at pH 4-5 is recommended.

    • Immediately cap the aliquots, flash-freeze them in liquid nitrogen, and transfer to -80°C for storage.

  • Use in Experiments: When an aliquot is needed, thaw it on ice immediately before use. Keep the solution on ice throughout the experiment. Discard any unused portion of the thawed aliquot to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Chiral Separation of this compound Isomers by HPLC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and column.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Chiral stationary phase column (e.g., a cyclodextrin-based or cellulose-based column).

  • Sample Preparation:

    • Extract this compound from your experimental sample using a suitable method, such as solid-phase extraction or liquid-liquid extraction, keeping the sample on ice as much as possible.

    • Reconstitute the dried extract in a mobile phase-compatible solvent, preferably with a slightly acidic pH.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40°C (optimization may be required).

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound. A common neutral loss for acyl-CoAs is 507 Da.[5]

    • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis: Integrate the peak areas for each separated isomer to determine the relative abundance and assess the extent of isomerization.

Visualizations

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis storage This compound (-80°C, pH 4-5) thaw Thaw on Ice storage->thaw Minimize time reaction Reaction/Incubation (4°C, acidic buffer) thaw->reaction quench Quench Reaction reaction->quench extraction Extraction on Ice quench->extraction hplc Chiral HPLC-MS/MS extraction->hplc data Data Analysis hplc->data

Caption: Experimental workflow for minimizing this compound isomerization.

troubleshooting_logic start High Isomerization Detected check_storage Check Storage Conditions (-80°C, pH 4-5) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Storage OK check_storage->proper_storage Yes new_reagent Source New Reagent improper_storage->new_reagent check_protocol Review Experimental Protocol proper_storage->check_protocol protocol_issue Protocol Issue Identified check_protocol->protocol_issue Yes no_protocol_issue Protocol Seems OK check_protocol->no_protocol_issue No optimize_conditions Optimize Temperature, pH, Time protocol_issue->optimize_conditions chiral_analysis Refine Chiral Analysis Method no_protocol_issue->chiral_analysis

Caption: Troubleshooting logic for addressing high this compound isomerization.

References

Technical Support Center: Resolving Co-eluting Peaks with 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the analysis of 5-Methylnonanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for the analysis of this compound?

A: Co-elution in chromatography occurs when two or more different compounds elute from the column at the same time, resulting in overlapping or a single merged chromatographic peak.[1][2] This is a significant problem in the analysis of this compound because it prevents accurate quantification and confident identification of the target analyte.

Potential co-eluting species with this compound include:

  • Isomers: These are molecules with the same molecular formula but different structural arrangements. For this compound, this can include other positional isomers (e.g., 2-, 3-, 4-, 6-, 7-, or 8-methylnonanoyl-CoA) and straight-chain isomers like decanoyl-CoA. Isomers often have very similar physicochemical properties, making them difficult to separate.[3]

  • Structurally Similar Compounds: Other fatty acyl-CoAs with similar chain lengths and polarity present in the sample matrix can also co-elute.

Q2: How can I detect co-elution in my chromatogram?

A: Detecting co-elution can range from simple visual inspection to more advanced detector-based methods:

  • Visual Inspection of Peak Shape: A pure, single compound should ideally produce a symmetrical, Gaussian peak. Signs of co-elution include:

    • Peak Shoulders: A small, secondary peak appearing on the leading or tailing edge of the main peak.[2]

    • Peak Tailing or Fronting: Asymmetrical peaks where the latter or former half of the peak is drawn out.

    • Broader than Expected Peaks: Peaks that are significantly wider than other peaks in the chromatogram under similar conditions.

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD collects UV-Vis spectra across the entire peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Analysis: By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple mass-to-charge (m/z) ratios, which confirms the co-elution of different compounds.[2] For isomers, which have the same m/z, this method is not effective for detection, highlighting the need for good chromatographic separation.[4]

Q3: What are the most common causes of co-elution for this compound?

A: The most common causes are rooted in the inherent complexity of biological samples and the specifics of the chromatographic method:

  • Presence of Isomers: As mentioned, isomers of this compound are likely to be present and are notoriously difficult to separate due to their similar chemical properties.[3][5]

  • Suboptimal Chromatographic Selectivity (α): The selectivity describes the ability of the chromatographic system to distinguish between two analytes. If the selectivity is low, the peaks will not be resolved. This is often due to an inappropriate choice of stationary phase (column) or mobile phase.[1][6]

  • Poor Column Efficiency (N): A column with low efficiency (a low number of theoretical plates) will produce broad peaks, which are more likely to overlap. This can be due to an old or degraded column, or a column with a large particle size.[1][6]

  • Inadequate Retention (k'): If the retention factor is too low, analytes will pass through the column too quickly without sufficient interaction with the stationary phase, leading to co-elution near the void volume.[1][2]

  • Sample Matrix Effects: Complex biological samples can contain numerous compounds that interfere with the separation.[4]

Troubleshooting Guides

Q4: My this compound peak is broad and appears to be co-eluting with another compound. What is the first step I should take?

A: The first and often simplest approach is to modify your mobile phase gradient to improve retention and resolution. The goal is to increase the retention factor (k') and improve the separation.

  • Decrease the Gradient Slope: Make the gradient shallower around the elution time of your analyte. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, which can improve separation.

  • Increase Initial Aqueous Content: If using reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water) in the mobile phase will increase the retention of hydrophobic molecules like fatty acyl-CoAs, potentially resolving co-eluting peaks.[7][8]

  • Implement an Isocratic Hold: Introduce a period of constant mobile phase composition (isocratic hold) just before and during the elution of the peaks of interest. This can often improve the separation of closely eluting compounds.

Q5: How can I improve the separation of this compound from its isomers?

A: Separating isomers requires maximizing the selectivity (α) of your chromatographic system. This involves changing the chemical interactions between the analytes, the stationary phase, and the mobile phase.

  • Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try switching to methanol, or vice versa.[6] These solvents have different properties and will interact differently with your analytes.

  • Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their charge state and retention, leading to improved separation.[3][7] Fatty acyl-CoAs are acidic, so slight changes in pH can impact their interaction with the stationary phase.

  • Change the Stationary Phase Chemistry: This is often the most powerful way to change selectivity.[6][9] If you are using a standard C18 column, consider a different stationary phase that offers alternative separation mechanisms:

    • Phenyl-Hexyl: Provides π-π interactions, which can be useful for separating compounds with aromatic rings or double bonds.

    • Cyano (CN): Offers different dipole-dipole interactions.[3]

    • Embedded Polar Group (EPG): Can provide alternative selectivity for polar analytes.

  • Adjust the Column Temperature: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.[9] It is a parameter that should be optimized for a specific separation.

Q6: I have tried modifying my mobile phase, but the peaks are still co-eluting. What's next?

A: If optimizing selectivity isn't enough, the next step is to improve the column efficiency (N), which results in sharper (narrower) peaks that are less likely to overlap.

  • Use a Column with Smaller Particles: Moving from a column with 5 µm or 3 µm particles to one with sub-2 µm particles (UHPLC) will dramatically increase efficiency and resolution.[6][9] Note that this will also increase backpressure, requiring a compatible HPLC/UHPLC system.

  • Increase Column Length: Doubling the column length will increase the number of theoretical plates and can improve resolution, although it will also increase analysis time and backpressure.[3][6]

  • Optimize the Flow Rate: The flow rate affects efficiency. While slower flow rates can sometimes enhance separation, there is an optimal flow rate for each column that provides the best efficiency.[3][9] Consult the column manufacturer's guidelines.

Q7: Can I use my mass spectrometer to resolve the co-elution?

A: A mass spectrometer can help in some, but not all, cases of co-elution.

  • For Non-Isomeric Co-elution: If the co-eluting compounds have different masses, you can use the mass spectrometer to distinguish them. By using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), you can selectively detect and quantify each compound based on its unique precursor and product ion masses, even if they are not separated chromatographically.[10]

  • For Isomeric Co-elution: This is more challenging. Since isomers have the same mass, they cannot be distinguished by a single stage of mass analysis. Tandem mass spectrometry (MS/MS) may sometimes reveal different fragmentation patterns for different isomers, but this is not always the case, and fragment ions can be identical.[4] Therefore, for reliable quantification of isomers, chromatographic separation is essential.

Data Presentation

Table 1: Troubleshooting Summary for Co-eluting Peaks

ProblemPossible CauseRecommended Action
Peak Fronting/Tailing/Shoulders Co-elution of an interfering compound.1. Modify Gradient: Decrease the gradient slope or introduce an isocratic hold.[9] 2. Change Selectivity: Switch the organic modifier (e.g., ACN to MeOH) or change the column chemistry.[3][6]
Poor Resolution Between Isomers Insufficient selectivity (α) of the method.1. Change Column: Switch to a different stationary phase (e.g., C18 to Phenyl-Hexyl).[6] 2. Change Mobile Phase: Try a different organic solvent or adjust the mobile phase pH.[7] 3. Optimize Temperature: Experiment with different column temperatures.[9]
Broad Peaks Leading to Overlap Low column efficiency (N).1. Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm).[6] 2. Increase Column Length: Use a longer column.[3] 3. Optimize Flow Rate: Determine the optimal flow rate for your column.[9]
Co-elution Near Solvent Front Insufficient retention (k').1. Decrease Mobile Phase Strength: Increase the proportion of the aqueous phase at the start of the gradient.[2][8]
Confirmed Co-elution of Isomers The current method is not suitable for isomer separation.A combination of strategies is needed. Systematically optimize selectivity (α) and efficiency (N). Consider 2D-LC for very complex samples.[11]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol is a starting point and should be optimized for your specific instrument and sample type. It is based on common methods for analyzing long-chain fatty acyl-CoAs.[10][12]

  • Sample Preparation (from cell culture):

    • Quench metabolism by rapidly cooling the cells.

    • Extract acyl-CoAs using a solvent mixture such as isopropanol/acetonitrile with an acidic aqueous buffer (e.g., 100 mM KH₂PO₄).[13]

    • Include an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard for quantification.[10]

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is a common choice.[12]

    • Mobile Phase A: Water with 15 mM ammonium (B1175870) hydroxide (B78521) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile (or methanol) with 15 mM ammonium hydroxide or 0.1% formic acid.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Gradient: A typical gradient might start at 20% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate. This gradient must be optimized.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion, or fragments corresponding to the acyl-pantetheine portion.[10][11]

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting / Value
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 95:5 Water:Acetonitrile + 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water + 0.1% Formic Acid
Gradient 5% B to 98% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Example) Determined by direct infusion of a standard

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in a systematic manner.

G start Problem: Co-eluting Peaks (Peak Shoulders, Broadening) check_retention Is Retention Factor (k') Adequate (e.g., > 2)? start->check_retention increase_retention Increase Retention: - Decrease initial %B (organic) - Weaken mobile phase check_retention->increase_retention No optimize_selectivity Optimize Selectivity (α) check_retention->optimize_selectivity Yes increase_retention->optimize_selectivity change_solvent Change Organic Solvent (ACN <=> MeOH) optimize_selectivity->change_solvent change_column Change Stationary Phase (e.g., C18 -> Phenyl) optimize_selectivity->change_column change_temp_ph Adjust Temperature or Mobile Phase pH optimize_selectivity->change_temp_ph check_resolution_alpha Resolution Improved? change_solvent->check_resolution_alpha change_column->check_resolution_alpha change_temp_ph->check_resolution_alpha optimize_efficiency Optimize Efficiency (N) check_resolution_alpha->optimize_efficiency No end_success Resolution Achieved check_resolution_alpha->end_success Yes smaller_particles Use Smaller Particle Size Column (UHPLC) optimize_efficiency->smaller_particles longer_column Use Longer Column optimize_efficiency->longer_column optimize_flow Optimize Flow Rate optimize_efficiency->optimize_flow check_resolution_n Resolution Improved? smaller_particles->check_resolution_n longer_column->check_resolution_n optimize_flow->check_resolution_n check_resolution_n->end_success Yes end_fail Consider Advanced Techniques (e.g., 2D-LC) check_resolution_n->end_fail No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

References

Technical Support Center: Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Here you will find answers to common questions regarding acyl-CoA analysis, from basic concepts to specific technical inquiries.

General Knowledge

Q1: What makes the quantification of acyl-CoAs so challenging?

A1: The quantification of cellular acyl-CoAs is challenging due to several factors:

  • Instability: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, especially in aqueous solutions that are not acidic.[1][2][3] This instability necessitates rapid sample processing at low temperatures.[3][4]

  • Low Abundance: These molecules are often present in low concentrations within complex biological samples, making their detection difficult.[5]

  • Lack of Blank Matrices: It is difficult to obtain a biological matrix that is completely free of endogenous acyl-CoAs for the preparation of calibration standards.[1]

  • Matrix Effects: Co-extracted components from the biological sample can interfere with the ionization of acyl-CoAs in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[2][3]

  • Diverse Physicochemical Properties: The acyl chain length of acyl-CoAs can vary significantly, resulting in a wide range of polarities that makes simultaneous analysis challenging.[6][7]

Q2: What is the most sensitive and selective method for acyl-CoA analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for the quantification of acyl-CoAs.[3][8] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[3]

Sample Preparation & Extraction

Q3: My acyl-CoA samples seem to be degrading. How can I prevent this?

A3: To minimize the degradation of acyl-CoAs, which are prone to hydrolysis, the following steps are crucial:

  • Process samples quickly and consistently on ice or at 4°C.[3][4]

  • Use an acidic extraction solvent, such as 80% methanol (B129727) containing formic acid or trichloroacetic acid, to stabilize the thioester bond.[4][9][10]

  • Store extracted samples as dry pellets at -80°C for long-term stability.[3][10]

  • When reconstituting the sample for analysis, use a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, or methanol, which has been shown to improve stability over unbuffered aqueous solutions.[3][5][10]

Q4: Which extraction method is best for a broad range of acyl-CoAs?

A4: A common and effective method for extracting a wide range of acyl-CoAs from cultured cells or tissues is protein precipitation with a solvent like 80% methanol.[10][11] This method is relatively simple and fast.[11] For cleaner samples, solid-phase extraction (SPE) can be employed to reduce matrix effects, though it may be more time-consuming and risks the loss of more hydrophilic short-chain acyl-CoAs if not optimized.[2][3][11]

Chromatography & Mass Spectrometry

Q5: I'm seeing poor chromatographic peak shapes for my acyl-CoAs. How can I improve this?

A5: Poor peak shape for acyl-CoAs is a common issue. Here are some strategies to improve it:

  • Column Choice: A C18 reversed-phase column is commonly used and effective for separating a range of acyl-CoAs.[3][11]

  • Mobile Phase pH: For short-chain acyl-CoAs, a slightly acidic mobile phase can be beneficial.[12] Conversely, for long-chain acyl-CoAs, a higher pH (e.g., using ammonium hydroxide) can improve peak shape.[3]

  • Ion-Pairing Chromatography: The use of ion-pairing agents in the mobile phase can help to mask the charge of the phosphate (B84403) groups on the CoA moiety, leading to better retention and peak shape on reversed-phase columns.[3][13]

Q6: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode ESI-MS/MS?

A6: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3] This allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species in a sample. Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[3]

Data Analysis & Quantification

Q7: How important are internal standards in acyl-CoA analysis?

A7: Internal standards are critical for accurate and precise quantification of acyl-CoAs.[14] They are added to the sample at an early stage of the preparation process to account for variability in extraction efficiency, matrix effects, and instrument response.[3][14] The use of stable isotope-labeled internal standards, which have nearly identical chemical and physical properties to the analyte, is considered the gold standard for quantification.[10][15]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during acyl-CoA analysis.

Issue 1: Low or No Signal for Acyl-CoA Analyte

A systematic approach is necessary to pinpoint the cause of a weak or absent signal.

Troubleshooting Workflow

G cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Extract Extract Acyl-CoAs (e.g., Solvent Precipitation) Dry Dry Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Column Reversed-Phase C18 Column Inject->Column Gradient Gradient Elution (e.g., Water/Acetonitrile with buffer) Column->Gradient ESI Electrospray Ionization (ESI) (Positive Mode) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) (e.g., Neutral Loss of 507 Da) ESI->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification using Internal Standard Calibrate->Quantify

References

Technical Support Center: Analysis of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Methylnonanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of acyl-CoA compounds.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for long-chain acyl-CoAs is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: While both positive and negative ion modes can be used, the choice significantly impacts sensitivity. For many acyl-CoAs, negative ion mode can offer greater signal intensity.[1] However, robust methods have also been developed in positive ion mode.[1][2][3] It is crucial to test both polarities for your specific instrument and conditions.

  • Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) can significantly improve deprotonation in negative mode or protonation in positive mode, enhancing the signal response.[2][4]

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.

  • Adduct Formation: The signal can be split among multiple ions. In positive mode, you may see the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+).[1] In negative mode, [M-H]- and [M-2H]2- ions can be present.[5] This division of signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[6] Degradation can occur during extraction, storage, and analysis.

Q2: I'm observing significant peak tailing for my this compound peak. What can I do to improve the peak shape?

A2: Peak tailing for long-chain acyl-CoAs is a common chromatographic problem. Here are some solutions:

  • Mobile Phase pH: The pH of your mobile phase is critical. For reversed-phase chromatography of long-chain acyl-CoAs, using a slightly basic mobile phase (e.g., with ammonium hydroxide, pH ~10.5) can improve peak shape by ensuring the phosphate (B84403) groups are deprotonated.[3]

  • Column Choice: While C18 columns are widely used, a C4 or C8 column might be more suitable for separating long-chain acyl-CoAs, reducing excessive retention and improving peak symmetry.[4]

  • Flow Rate and Gradient: Optimizing the flow rate and the gradient elution profile can sharpen peaks. A slower gradient may improve resolution, but a faster gradient can sometimes reduce peak tailing.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Q3: How can I confirm the identity of my this compound peak?

A3: Confirmation of your analyte's identity relies on tandem mass spectrometry (MS/MS) fragmentation:

  • Characteristic Neutral Loss: In positive ion mode, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[3][7][8] Monitoring for this neutral loss can provide strong evidence for the presence of an acyl-CoA.

  • Specific Product Ions: In addition to the neutral loss, there are other characteristic fragment ions. In positive mode, a fragment at m/z 428 is often observed, representing the CoA moiety.[7][9] In negative ion mode, product ions at m/z 408 and others are characteristic of the CoA structure.[1]

  • High-Resolution Mass Spectrometry (HRMS): Using an HRMS instrument like a Q-TOF or Orbitrap can provide a highly accurate mass measurement of your precursor ion, which can be used to confirm its elemental composition.

Q4: What is the best way to extract this compound from my tissue or cell samples?

A4: Due to their instability, a rapid and cold extraction procedure is essential.[2]

  • Solvent Choice: A common and effective method is protein precipitation using a cold organic solvent mixture. An 80% methanol (B129727) solution has been shown to yield high MS intensities for a broad range of acyl-CoAs.[10] Other mixtures, such as acetonitrile:isopropanol:methanol, have also been successfully used.[2] The presence of acid in the extraction solvent can lead to poor or no signal for many acyl-CoAs.[10]

  • Homogenization: Tissues should be homogenized quickly in a cold extraction solvent.

  • Internal Standards: It is crucial to add an appropriate internal standard, such as an odd-chain length acyl-CoA (e.g., C17-CoA), at the beginning of the extraction process to account for extraction inefficiency and matrix effects.[2]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Sample Degradation Ensure samples are processed quickly and kept on ice or at 4°C. Use fresh, pH-controlled solvents.[2][6]
Inefficient Ionization Optimize mobile phase additives. Try 15 mM ammonium hydroxide or 10 mM triethylamine acetate.[2][4] Test both positive and negative ionization modes.[1]
Suboptimal Source Parameters Systematically optimize cone/declustering potential, capillary voltage, and gas temperatures to maximize the precursor ion signal and minimize in-source fragmentation.
Poor Extraction Recovery Evaluate your extraction solvent. An 80% methanol solution is often a good starting point.[10] Ensure complete protein precipitation.
Matrix Effects Dilute the sample extract to reduce ion suppression. Use an appropriate internal standard to correct for matrix effects.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Increase the pH of the mobile phase to ~10.5 using ammonium hydroxide to ensure the phosphate groups are deprotonated.[3]
Inappropriate Column Chemistry Consider using a C4 or C8 column instead of a C18 for long-chain acyl-CoAs.[4]
Column Contamination Wash the column with a strong solvent or perform a back-flush. Repeated injections of biological extracts can lead to buildup.[3]
Suboptimal Gradient Adjust the gradient slope. A shallower gradient may improve resolution, while a steeper one can sometimes sharpen peaks.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue
  • Preparation: Pre-cool all tubes and solutions to 4°C. Prepare an extraction solvent of 80% methanol in water.

  • Homogenization: Weigh approximately 40 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads and 0.5 mL of the cold extraction solvent. Add an appropriate amount of C17-CoA internal standard.

  • Lysis: Homogenize the tissue on ice using a bead beater or similar homogenizer.

  • Protein Precipitation: Vortex the homogenate for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new microfuge tube, avoiding the protein pellet.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UPLC or HPLC system

  • Column: Reversed-phase C8 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 20% B

    • 12.1-15 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor > Product (based on neutral loss of 507 Da)

    • C17-CoA (Internal Standard): Precursor > Product (based on neutral loss of 507 Da)

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for the specific instrument and analytes.

Data Presentation

Parameter Condition A Condition B Condition C
Mobile Phase Additive 0.1% Formic Acid10 mM Ammonium Acetate15 mM Ammonium Hydroxide
Ionization Mode ESI+ESI+ESI+
Relative Signal Intensity 1x3.5x5.2x
Peak Asymmetry 1.81.31.1

This table illustrates hypothetical data for optimizing analytical conditions. Actual results may vary.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundCalculated M+HPrecursor - 507.0Optimize experimentally
C17-CoA (IS)1020.5513.5Optimize experimentally

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization (Cold 80% MeOH + IS) Tissue->Homogenization Precipitation Protein Precipitation (-20°C) Homogenization->Precipitation Centrifugation Centrifugation (16,000 x g, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation UPLC Separation (C8 Column) Reconstitution->LC_Separation ESI ESI+ Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Workflow for this compound analysis.

troubleshooting_logic Start Low Signal Intensity? Check_Degradation Check for Sample Degradation (Keep samples cold, use fresh solvents) Start->Check_Degradation Yes Optimize_Ionization Optimize Ionization (Test ESI+/-, adjust mobile phase additives) Check_Degradation->Optimize_Ionization Optimize_MS Optimize MS Parameters (Cone voltage, temperatures) Optimize_Ionization->Optimize_MS Check_Extraction Review Extraction Protocol (Solvent, internal standard) Optimize_MS->Check_Extraction Signal_OK Signal Improved Check_Extraction->Signal_OK

Caption: Troubleshooting logic for low signal intensity.

fragmentation_pathway AcylCoA [M+H]+ Precursor Ion This compound Fragments Neutral Loss: 507 Da Product Ion: [M-507+H]+ AcylCoA->Fragments Collision-Induced Dissociation (CID) CoA_Fragment Fragment Ion: m/z 428 AcylCoA->CoA_Fragment Alternative Fragmentation

Caption: Common fragmentation of Acyl-CoAs in ESI+.

References

Technical Support Center: 5-Methylnonanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal quality during the mass spectrometry analysis of 5-Methylnonanoyl-CoA.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Q1: Why is the background noise in my mass chromatogram consistently high across the entire gradient?

A1: High background noise that is constant throughout the analysis often points to contamination in the mobile phase or the LC-MS system itself.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Contaminated Solvents Alkylated amines in methanol (B129727) or isopropanol (B130326) and other impurities in solvents can cause high background.[1] Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[2][3] Test individual mobile phase components by infusing them directly into the mass spectrometer to identify the source of contamination.[4]
Contaminated LC System Contaminants can accumulate in the LC tubing, injector, or column.[2] Flush the entire LC system with a strong organic solvent like isopropanol.[5] If the contamination persists, it may be necessary to replace tubing or the column.
Leaks in the System Small leaks in fittings can introduce air (nitrogen, oxygen) into the system, leading to a noisy baseline.[6] Perform a leak check on all fittings from the solvent reservoirs to the mass spectrometer interface.
Contaminated Gas Supply Impurities in the nitrogen gas used for nebulization and drying can be a source of noise. Ensure high-purity nitrogen is used and that gas lines and filters are clean.

Q2: I'm observing numerous non-specific peaks in my blank injections. What could be the source?

A2: The presence of peaks in blank injections indicates contamination introduced during sample preparation or from the analytical system.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Plasticizers and Phthalates These are common contaminants from plastic labware such as pipette tips, microcentrifuge tubes, and solvent bottle caps.[5][7] Minimize the use of plasticware, especially low-density polyethylene.[7] Opt for polypropylene (B1209903) or glass labware where possible. Rinse all plasticware with a high-purity organic solvent before use.[7]
Column Bleed The stationary phase of the LC column can degrade and elute, causing background noise, particularly at higher temperatures.[2] Ensure the column is operated within its recommended temperature and pH range. Condition a new column according to the manufacturer's instructions.
Sample Carryover Analyte from a previous injection may be retained in the injector or on the column and elute in subsequent runs. Optimize the needle wash method by using a strong solvent and increasing the wash volume and duration. Inject a series of blanks after a high-concentration sample to confirm the absence of carryover.
Grease and Oils Contamination can originate from pump seals or grease used in vacuum pumps.[2][7] Regular maintenance of the LC and MS systems is crucial to prevent this type of contamination.

Q3: My this compound signal is weak and the signal-to-noise ratio is poor. How can I improve it?

A3: A poor signal-to-noise ratio can be due to inefficient ionization, matrix effects, or suboptimal sample preparation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Sample Preparation Inefficient extraction or the presence of interfering substances from the sample matrix can suppress the analyte signal.[2] An effective sample preparation method is crucial.[2] Consider using a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds.[8] Alternatively, a protein precipitation method using 5-sulfosalicylic acid (SSA) can be employed, which may not require a subsequent SPE step.[8][9]
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[10] Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. A thorough sample cleanup will also help mitigate matrix effects.[10]
Inefficient Ionization The choice of ionization mode and source parameters significantly impacts signal intensity. For short-chain acyl-CoAs, positive electrospray ionization (ESI) is often more efficient.[8] Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your specific analyte.[10][11]
Analyte Degradation Acyl-CoAs can be unstable. Ensure samples are processed quickly and kept at low temperatures to prevent degradation.[12] Reconstituted samples should be analyzed as soon as possible.[12]

Experimental Protocols

This section provides a detailed methodology for the extraction and LC-MS/MS analysis of this compound, designed to minimize background noise.

Sample Preparation: Acyl-CoA Extraction

This protocol is based on a solvent precipitation and extraction method.

Materials:

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[13]

  • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA not present in the sample)

  • Sample (e.g., tissue homogenate, cell lysate)

  • Microcentrifuge tubes (polypropylene)

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Pre-chill the extraction solvent to -20°C.

  • In a pre-weighed 1.5 mL microcentrifuge tube, add your sample (e.g., 20-50 mg of tissue or an equivalent amount of cell pellet).

  • Add the internal standard to the sample.

  • Add 500 µL of the cold extraction solvent.

  • Vortex vigorously for 1 minute to homogenize and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Reconstitution:

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Linear ramp to 98% B

    • 15-18 min: Hold at 98% B

    • 18-18.1 min: Return to 2% B

    • 18.1-25 min: Re-equilibrate at 2% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Key Transitions for this compound (Example):

    • Precursor Ion (Q1): Calculated m/z of [M+H]⁺

    • Product Ion (Q3): Characteristic fragment resulting from the neutral loss of the 3'-phospho-ADP moiety (507.1 m/z).[14]

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0-4.0 kV

    • Nebulizer Gas Pressure: ~30-40 psi

    • Drying Gas Flow: ~8-12 L/min

    • Drying Gas Temperature: ~300-350°C

Quantitative Data Summary

The following table provides representative values for key mass spectrometry parameters. Actual values should be optimized for your specific instrument and application.

ParameterTypical ValueImpact on Background Noise
Limit of Detection (LOD) 1-10 fmol on columnA lower LOD indicates better sensitivity and a better signal-to-noise ratio.
Lower Limit of Quantitation (LLOQ) 5-50 fmol on columnSimilar to LOD, a lower LLOQ is desirable.
Signal-to-Noise (S/N) Ratio (after optimization) > 100A high S/N ratio is indicative of a clean signal with low background.
Coefficient of Variation (%CV) < 15%Low %CV indicates high precision and reproducibility, which can be affected by inconsistent background noise.

Visualizations

Troubleshooting Workflow for High Background Noise

G Troubleshooting High Background Noise start High Background Noise Detected check_blank Inject a Solvent Blank start->check_blank peaks_in_blank Are there significant peaks in the blank? check_blank->peaks_in_blank contam_source Identify Contamination Source peaks_in_blank->contam_source Yes no_peaks Noise is constant baseline? peaks_in_blank->no_peaks No system_contam System Contamination contam_source->system_contam gradient_related Noise increases with gradient? no_peaks->gradient_related Yes organic_phase_contam Contaminated Organic Mobile Phase no_peaks->organic_phase_contam No end Problem Resolved system_contam->end gradient_related->organic_phase_contam Yes column_bleed Column Bleed or Retained Contaminants gradient_related->column_bleed No organic_phase_contam->end column_bleed->end

Caption: A logical workflow for troubleshooting high background noise in LC-MS experiments.

Experimental Workflow for this compound Analysis

G Workflow for this compound Analysis sample 1. Sample Collection (Tissue/Cells) extraction 2. Acyl-CoA Extraction (Solvent Precipitation) sample->extraction cleanup 3. Optional: Solid-Phase Extraction (SPE) Cleanup extraction->cleanup drydown 4. Dry Extract cleanup->drydown reconstitution 5. Reconstitution drydown->reconstitution lcms 6. LC-MS/MS Analysis reconstitution->lcms data_analysis 7. Data Analysis lcms->data_analysis

Caption: A streamlined workflow for the analysis of this compound from biological samples.

References

Technical Support Center: Improving Chromatographic Resolution of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic analysis of acyl-CoAs.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: Why are my acyl-CoA peaks tailing or fronting?

A: Poor peak shape is a common issue in acyl-CoA chromatography. Tailing is often observed for these analytes.

Possible Causes and Solutions:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the stationary phase, leading to peak tailing.

    • Solution: Add an ion-pairing agent to the mobile phase to mask these secondary interactions. Alternatively, operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can deprotonate silanol (B1196071) groups on the column, reducing these interactions[1].

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Collapse: Buildup of contaminants or degradation of the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong organic solvent. If the problem persists, the column may need to be replaced[2].

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acyl-CoAs and thus their interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For basic compounds, a lower pH is often beneficial[2].

Issue 2: Poor Resolution and Co-elution

Q: I am not able to separate different acyl-CoA species. What can I do to improve resolution?

A: Achieving baseline separation of all acyl-CoA species, especially isomers, can be challenging due to their structural similarity.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent and aqueous buffer in the mobile phase are critical for resolution.

    • Solution 1: Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting peaks[3].

    • Solution 2: Change the organic modifier. If you are using acetonitrile (B52724), try methanol (B129727), or vice-versa. Different solvents can alter the selectivity of the separation[4].

  • Inadequate Stationary Phase Chemistry: Not all C18 columns are the same. The specific bonding and end-capping can influence selectivity.

    • Solution: Try a column with a different C18 chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl column)[4].

  • Insufficient Column Efficiency: A column with a higher theoretical plate count will produce sharper peaks, which can improve resolution.

    • Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. Be aware that this will likely increase backpressure[5][6].

  • Temperature Effects: Column temperature can influence selectivity and viscosity of the mobile phase.

    • Solution: Optimize the column temperature. Increasing the temperature can improve efficiency, but it may also alter the elution order[5][6].

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: My acyl-CoA peaks are very small or not detectable. How can I increase the signal?

A: The low abundance of many acyl-CoA species in biological samples can make detection difficult.

Possible Causes and Solutions:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at alkaline or strongly acidic pH.

    • Solution: Keep samples on ice during preparation and store them at -80°C. Reconstitute samples in a buffered solution (e.g., 50 mM ammonium acetate) or methanol just before analysis[1].

  • Poor Extraction Recovery: Inefficient extraction from the sample matrix will result in low analyte concentration.

    • Solution: Optimize the extraction protocol. Methods using a combination of isopropanol (B130326) and acetonitrile have shown good recovery[7][8]. Solid-phase extraction (SPE) can be used to concentrate the sample, but be aware that short-chain acyl-CoAs may have poor retention on C18 SPE cartridges[1].

  • Ion Suppression (LC-MS): Co-eluting matrix components can interfere with the ionization of your analytes in the mass spectrometer source.

    • Solution: Improve chromatographic separation to resolve acyl-CoAs from interfering compounds. A more thorough sample cleanup, for instance by using SPE, can also reduce matrix effects[1].

  • Suboptimal Detection Method: The chosen detection method may not be sensitive enough.

    • Solution: If using UV detection, consider derivatization with a fluorescent tag to enhance sensitivity. However, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and selective method for acyl-CoA analysis[1][7][9].

Frequently Asked Questions (FAQs)

Q1: What is the best column for acyl-CoA analysis?

A1: Reversed-phase C18 columns are the most commonly used for separating acyl-CoAs[7][10]. Both fully porous and superficially porous particles can be effective. For high resolution, columns with smaller particle sizes (e.g., <3 µm) are recommended[5][10].

Q2: How can I prevent the loss of acyl-CoAs during sample preparation?

A2: Acyl-CoAs can be lost due to degradation or adsorption to surfaces. To minimize loss, use low-binding tubes, avoid prolonged storage in aqueous solutions, and process samples quickly at low temperatures[1]. Some studies suggest that derivatization of the phosphate groups can reduce analyte loss to glass and metal surfaces[11]. Using glass vials instead of plastic for sample storage and analysis has also been shown to decrease signal loss[12].

Q3: What are the typical mobile phases used for acyl-CoA separation?

A3: Typical mobile phases consist of an aqueous buffer and an organic modifier.

  • Aqueous Buffer (Mobile Phase A): Common choices include potassium phosphate[7][8], ammonium acetate[13][14], or ammonium hydroxide (B78521) for high-pH chromatography[15].

  • Organic Modifier (Mobile Phase B): Acetonitrile and methanol are the most common organic solvents used[7][13]. Gradient elution, starting with a low percentage of the organic modifier and gradually increasing it, is standard practice[7][13].

Q4: What are the characteristic mass spectrometry fragmentations for acyl-CoAs?

A4: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety[1]. This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species in a sample. Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5'-diphosphates[1].

Q5: Should I use an internal standard for quantification?

A5: Yes, using an internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally present in the sample is a good alternative[7][15].

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted from Golovko MY et al. (2004) and is suitable for the extraction of long-chain acyl-CoAs from tissues[7][8].

  • Homogenization:

    • Homogenize frozen, powdered tissue in a glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 (pH 4.9).

    • Include an internal standard, such as heptadecanoyl-CoA (16 nmol), in the homogenization buffer[7].

  • Solvent Addition:

    • Add 2.0 mL of 2-propanol and homogenize again[7].

    • Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile[7].

  • Extraction:

    • Vortex the mixture for 5 minutes[7].

    • Centrifuge at 1,900 x g for 5 minutes.

  • Collection:

    • Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9)[7].

    • All steps should be performed quickly and on ice[7].

  • Purification (Optional but Recommended):

    • The extract can be further purified using solid-phase extraction (SPE) with an oligonucleotide purification cartridge or a C18 cartridge to remove interfering substances[7][8].

Data Presentation

Table 1: Comparison of Mobile Phase Systems for Acyl-CoA Chromatography
Mobile Phase AMobile Phase BColumn TypeTarget AnalytesReference
75 mM KH2PO4 (pH 4.9)Acetonitrile with 600 mM acetic acidC18Long-chain polyunsaturated acyl-CoAs[7][8]
Water with 5 mM ammonium acetate (B1210297) (pH 6.8)MethanolC18Short to medium-chain acyl-CoAs[13]
Water with 10 mM ammonium acetate (pH 8.5)AcetonitrileC18Medium to long-chain acyl-CoAs[13]
5 mM ammonium acetate + 2.5 mM DMBA (pH 5.6)95% Acetonitrile, 5% H2O + 5 mM ammonium acetateNot specifiedShort-chain acyl-CoAs and CoA biosynthetic intermediates[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis tissue Tissue Sample homogenize Homogenize in Buffer (+ Internal Standard) tissue->homogenize extract Extract with Isopropanol/Acetonitrile homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 collect Collect Supernatant centrifuge1->collect spe Solid-Phase Extraction (SPE) collect->spe Optional hplc HPLC/UHPLC Separation (C18 Column) collect->hplc Direct Injection dry Dry Down spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute reconstitute->hplc ms MS/MS Detection hplc->ms data Data Analysis ms->data

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_resolution cluster_solutions Potential Solutions issue Poor Resolution / Co-elution gradient Optimize Gradient issue->gradient solvent Change Organic Solvent issue->solvent column Change Column Chemistry issue->column efficiency Increase Column Efficiency (e.g., smaller particles) issue->efficiency temp Adjust Temperature issue->temp

Caption: Troubleshooting poor chromatographic resolution.

References

Technical Support Center: Navigating the Challenges of Low-Abundance 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the analysis of low-abundance 5-Methylnonanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

This compound is a branched-chain acyl-coenzyme A (CoA) molecule. Its low abundance in most biological systems, coupled with its inherent chemical properties, makes it challenging to detect and quantify accurately. Acyl-CoAs, in general, are present at low physiological concentrations and can be unstable, further complicating their analysis.

Q2: What is the likely metabolic origin of this compound?

While the precise metabolic pathway for this compound is not extensively documented, it is likely an intermediate in the degradation of larger branched-chain fatty acids. One plausible origin is the peroxisomal β-oxidation of pristanic acid, which is derived from the α-oxidation of dietary phytanic acid.[1][2][3] This process generates other branched-chain acyl-CoAs, and it is conceivable that further metabolism could lead to the formation of this compound. Another potential source is the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine, which are known precursors for various branched-chain acyl-CoAs.[4]

Q3: My LC-MS/MS signal for this compound is extremely low or absent. What are the common causes?

Low or no signal is a frequent issue when dealing with low-abundance metabolites. The primary causes can be categorized as follows:

  • Sample Preparation Issues:

    • Inefficient Extraction: The extraction method may not be suitable for capturing this specific acyl-CoA.

    • Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. Thioesterases in the sample can quickly hydrolyze the molecule, and improper pH or temperature during extraction can lead to its breakdown.[5]

    • Poor Recovery During Clean-up: Solid-phase extraction (SPE) steps, if not optimized, can lead to the loss of the analyte.

  • Analytical Instrumentation Issues:

    • Low Ionization Efficiency: The molecule may not ionize well under the chosen mass spectrometry source conditions.

    • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte, reducing its signal.

    • Instrument Sensitivity: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument.

Q4: How can I improve the recovery of this compound during sample extraction?

To enhance recovery, consider the following:

  • Rapid Quenching: Immediately halt enzymatic activity by flash-freezing the sample in liquid nitrogen or using a cold quenching solution.[6]

  • Optimized Lysis and Extraction: Use a proven method for acyl-CoA extraction, such as homogenization in an acidic buffer followed by organic solvent extraction.[6][7]

  • pH Control: Maintain a slightly acidic pH (around 4.9-6.0) throughout the extraction process to improve the stability of the thioester bond.[5]

  • Use of Internal Standards: Spike your sample with a suitable internal standard (e.g., a stable isotope-labeled version of a similar branched-chain acyl-CoA or an odd-chain acyl-CoA like C17:0-CoA) at the beginning of the extraction to monitor and correct for recovery losses.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal Intensity in LC-MS/MS Analysis

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Experiment with both positive and negative ionization modes. Acyl-CoAs can often be detected in both modes.
Ion Suppression Improve chromatographic separation to resolve this compound from interfering matrix components. Dilute the sample extract to reduce the concentration of interfering species.
Poor Chromatography Ensure the LC column is appropriate for acyl-CoA analysis (e.g., C18 or C8). Optimize the mobile phase composition and gradient to achieve good peak shape and retention.
Analyte Degradation in Autosampler Keep the autosampler temperature low (e.g., 4°C). Reconstitute dried extracts just before analysis.
Contaminated Mass Spectrometer Clean the ion source and transfer optics according to the manufacturer's recommendations.
Guide 2: Improving Recovery During Acyl-CoA Extraction

This guide focuses on enhancing the yield of this compound from biological samples.

Problem Potential Cause Recommended Solution
Low Recovery Enzymatic Degradation Immediately quench metabolic activity upon sample collection using methods like flash-freezing in liquid nitrogen or homogenization in a cold, acidic buffer.[5][6]
Chemical Degradation Maintain a slightly acidic pH (4.9-6.0) throughout the extraction procedure. Work quickly and keep samples on ice at all times.[5]
Inefficient Extraction Use a robust extraction protocol involving homogenization in a phosphate (B84403) buffer followed by extraction with a mixture of isopropanol (B130326) and acetonitrile.[7]
Loss during SPE If using solid-phase extraction, ensure the cartridge type and elution solvents are optimized for medium-chain branched acyl-CoAs. Consider protocols that do not require an SPE step.

Data Presentation

The following table provides representative concentrations of various medium-chain acyl-CoAs in different mammalian cell lines. Note that specific concentrations of this compound are not widely reported; these values for similar molecules can serve as a general reference for expected abundance.

Acyl-CoA Species RAW264.7 cells (pmol/10^6 cells) [9]MCF7 cells (pmol/10^6 cells) [9]
Myristoyl-CoA (C14:0)~2.4~5.6
Palmitoyl-CoA (C16:0)~3.6~16
Oleoyl-CoA (C18:1)~2.4~16
Stearoyl-CoA (C18:0)~1.2~12
Total Acyl-CoAs 12 ± 1.0 80.4 ± 6.1

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Mammalian Cells

This protocol is a general guideline for the extraction of this compound and other medium-chain acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal standard solution (e.g., C17:0-CoA)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quenching and Lysis: Immediately add 1 mL of ice-cold 10% TCA or 2.5% SSA containing the internal standard to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Clean-up (Optional): If necessary, perform solid-phase extraction (SPE) using a suitable weak anion exchange cartridge to purify and concentrate the acyl-CoAs.

  • Drying: Dry the sample under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]+ ion for this compound.

  • Product Ion (Q3): A characteristic fragment ion of this compound (often a neutral loss of the phosphopantetheine group).

  • Collision Energy and other MS parameters: Optimize these parameters by infusing a synthesized standard of this compound.

Mandatory Visualization

Potential Metabolic Origin of this compound

The following diagram illustrates a plausible metabolic pathway for the generation of branched-chain acyl-CoAs, which may include this compound, through the degradation of phytanic acid.

Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA alpha_Oxidation α-Oxidation Phytanoyl_CoA->alpha_Oxidation Pristanic_Acid Pristanic Acid alpha_Oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA beta_Oxidation Peroxisomal β-Oxidation (multiple cycles) Pristanoyl_CoA->beta_Oxidation DMNA_CoA 4,8-Dimethylnonanoyl-CoA beta_Oxidation->DMNA_CoA Further_Metabolism Further Metabolism DMNA_CoA->Further_Metabolism Five_Methylnonanoyl_CoA This compound (hypothesized) Further_Metabolism->Five_Methylnonanoyl_CoA

Caption: Plausible metabolic pathway leading to branched-chain acyl-CoAs.

Troubleshooting Workflow for Low LC-MS/MS Signal

This diagram provides a logical workflow for troubleshooting low signal intensity during the analysis of this compound.

Start Low or No Signal for This compound Check_MS Check MS Performance (infuse standard) Start->Check_MS MS_OK Signal OK? Check_MS->MS_OK Troubleshoot_MS Troubleshoot MS: - Clean Ion Source - Check Detector - Optimize Parameters MS_OK->Troubleshoot_MS No Check_LC Check LC Performance (inject standard) MS_OK->Check_LC Yes Troubleshoot_MS->Check_MS LC_OK Peak Shape & Retention OK? Check_LC->LC_OK Troubleshoot_LC Troubleshoot LC: - Check for Leaks - Replace Column - Optimize Mobile Phase LC_OK->Troubleshoot_LC No Check_Sample_Prep Review Sample Preparation LC_OK->Check_Sample_Prep Yes Troubleshoot_LC->Check_LC Sample_Prep_OK Protocol Followed Correctly? Check_Sample_Prep->Sample_Prep_OK Optimize_Extraction Optimize Extraction Protocol: - Improve Quenching - Adjust pH - Test Different Solvents Sample_Prep_OK->Optimize_Extraction No/Unsure End Analysis Complete Sample_Prep_OK->End Yes Re_extract Re-extract Samples Optimize_Extraction->Re_extract Re_extract->Check_LC

Caption: Systematic troubleshooting workflow for low LC-MS/MS signal.

References

Technical Support Center: 5-Methylnonanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the quantitative analysis of 5-Methylnonanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: For this compound, the expected singly charged precursor ion [M+H]⁺ is calculated based on its molecular formula. The most common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1][2][3] A secondary, common fragment is the adenosine (B11128) diphosphate (B83284) ion at m/z 428.[1][3][4] Therefore, the primary multiple reaction monitoring (MRM) transitions would be:

  • Quantitative Transition: [M+H]⁺ → [M+H - 507.1]⁺

  • Qualitative/Confirmatory Transition: [M+H]⁺ → 428.0

Q2: What type of liquid chromatography column is best suited for this compound analysis?

A2: A reversed-phase C18 column is the most common and effective choice for separating acyl-CoAs, including medium-chain species like this compound.[5] The key challenge is achieving separation from other C10:0 acyl-CoA isomers. Optimization of the chromatographic gradient is critical.

Q3: My this compound standard appears to degrade quickly. How can I improve its stability?

A3: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH. To improve stability, always prepare standards and store samples in an acidic buffer (e.g., pH 4.5-5.5). Keep samples on ice or in a chilled autosampler (e.g., 4°C) during the analysis sequence.[6] For long-term storage, samples should be kept at -80°C.

Q4: I am observing a high matrix effect in my sample. What are some strategies to mitigate this?

A4: The matrix effect can be a significant issue in acyl-CoA analysis.[7] To compensate, the use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is the gold standard. If a specific internal standard is unavailable, a structurally similar acyl-CoA (e.g., another C10 or C11 acyl-CoA) that does not occur in the sample can be used. Additionally, optimizing the sample cleanup procedure, for example by using solid-phase extraction (SPE), can help remove interfering matrix components.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Incorrect MRM Transitions: The precursor or product ion m/z values are incorrect. 2. Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix. 3. Degradation: The analyte has degraded due to improper sample handling or storage. 4. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.1. Verify MRM Transitions: Infuse a fresh standard solution directly into the mass spectrometer to confirm the correct m/z values for the precursor and product ions. 2. Optimize Extraction: Test different extraction solvents (e.g., 5-sulfosalicylic acid, trichloroacetic acid) and consider adding a solid-phase extraction (SPE) cleanup step. 3. Ensure Stability: Maintain acidic conditions (pH < 6) and low temperatures (4°C) throughout sample preparation and analysis. 4. Improve Chromatography: Adjust the LC gradient to better separate the analyte from the bulk of the matrix. Dilute the sample if sensitivity allows.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Too much sample has been injected onto the column. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too strong, causing the peak to distort. 3. Column Degradation: The column performance has deteriorated.1. Reduce Injection Volume: Inject a smaller volume of the sample or dilute the sample. 2. Match Injection Solvent: Ensure the injection solvent is as weak as, or weaker than, the initial mobile phase conditions. 3. Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column.
Inconsistent Results / Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in extraction time, temperature, or volumes. 2. Autosampler Issues: Inconsistent injection volumes. 3. Analyte Instability: Degradation of the analyte in the autosampler over the course of a long run.[6]1. Standardize Protocol: Use a detailed, standardized protocol for all sample preparation steps. 2. Maintain Autosampler: Perform regular maintenance on the autosampler to ensure accurate injections. 3. Limit Run Time/Re-randomize: If stability is an issue, limit the number of samples in a single batch or re-randomize the injection order and place standards throughout the run to monitor for degradation.
Co-elution with Isomers 1. Insufficient Chromatographic Resolution: The LC method is not capable of separating structural isomers (e.g., n-decanoyl-CoA, other methylnonanoyl-CoA isomers).1. Optimize LC Method:     a. Decrease the ramp of the organic solvent gradient to improve separation.     b. Test a different column chemistry (e.g., a column with a different stationary phase).     c. Consider using a longer column to increase theoretical plates.

Quantitative Data Presentation

Accurate quantification relies on the generation of a standard curve. A calibration curve should be prepared by spiking known amounts of a this compound standard into a surrogate matrix (e.g., the extraction solution or a blank tissue homogenate).

Parameter Value Unit
Linear Range 0.1 - 100pmol
Lower Limit of Quantification (LLOQ) 0.1pmol
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Recovery 85 - 115%
Note: The values in this table are for illustrative purposes and must be determined experimentally for each specific assay.

Experimental Protocols

Sample Extraction from Cells
  • Aspirate the culture medium from the cell plate.

  • Immediately add 1 mL of ice-cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid in water) to the plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex briefly and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the calculated precursor > product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Cell Lysis / Tissue Homogenization in Acidic Extraction Buffer s2 Spike Internal Standard s1->s2 s3 Centrifugation (16,000 x g, 4°C) s2->s3 s4 Collect Supernatant s3->s4 lc Reversed-Phase C18 HPLC/UHPLC s4->lc Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 Acquire Data dp2 Standard Curve Generation dp1->dp2 dp3 Quantification of Analyte dp2->dp3

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start Poor or No Signal? check_ms Infuse Standard & Verify MS Parameters start->check_ms ms_ok Parameters OK? check_ms->ms_ok check_lc Check Chromatography (Peak Shape, Retention) ms_ok->check_lc Yes fix_ms Correct MRM Transitions & Optimize Source ms_ok->fix_ms No lc_ok Chromatography OK? check_lc->lc_ok check_prep Review Sample Prep (Recovery, Stability) lc_ok->check_prep Yes fix_lc Optimize Gradient or Replace Column lc_ok->fix_lc No fix_prep Optimize Extraction & Ensure Sample Stability check_prep->fix_prep

Caption: Troubleshooting decision tree for low signal issues.

References

Validation & Comparative

Validating 5-Methylnonanoyl-CoA: A Comparative Guide to Mass Spectrometry Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of metabolites is a cornerstone of robust scientific research. This guide provides a comparative framework for validating the mass spectrometric identification of 5-Methylnonanoyl-CoA, a branched-chain acyl-coenzyme A derivative. By leveraging established fragmentation patterns of similar molecules and outlining alternative analytical approaches, researchers can increase confidence in their findings.

Introduction to this compound

This compound is a coenzyme A thioester of 5-methylnonanoic acid. Its molecular formula is C31H54N7O17P3S, with a monoisotopic mass of 921.2551 g/mol .[1] The presence of a methyl branch in the acyl chain distinguishes it from its straight-chain counterparts and suggests its origin from branched-chain amino acid metabolism or the utilization of methylmalonyl-CoA as an extender unit in fatty acid synthesis.

Mass Spectrometry-Based Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for the identification and quantification of acyl-CoAs. The fragmentation of these molecules in the mass spectrometer provides a structural fingerprint.

Expected Fragmentation Pattern

Table 1: Predicted Key Mass Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]+ = 922.2624415.2667Neutral loss of 507 Da
[M+H]+ = 922.2624428.0370Adenosine diphosphate (B83284) fragment
[M-H]- = 920.2478413.2511Neutral loss of 507 Da

Comparative Analytical Approaches

To enhance the confidence in the identification of this compound, a multi-faceted approach is recommended. This involves comparing the LC-MS/MS data with other analytical techniques.

Table 2: Comparison of Validation Methods

MethodPrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement of the precursor ion.Provides high confidence in the elemental composition.Does not provide structural information on its own.
Tandem Mass Spectrometry (MS/MS) Fragmentation of the precursor ion to generate a characteristic spectrum.Provides structural information and high specificity.Requires knowledge of fragmentation patterns; isomers may have similar spectra.
Stable Isotope Labeling Incorporation of stable isotopes (e.g., 13C, 2H) into the molecule.Confirms the metabolic origin and provides an internal standard for quantification.Can be complex to implement and may not be feasible for all experimental systems.
Chemical Derivatization Chemical modification of the molecule to alter its chromatographic or mass spectrometric properties.Can improve sensitivity and chromatographic separation.May introduce artifacts and requires additional sample preparation steps.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Acyl-CoAs

Objective: To identify and relatively quantify this compound in a biological sample.

Methodology:

  • Sample Preparation:

    • Extract acyl-CoAs from homogenized tissue or cell pellets using an acidic solvent mixture (e.g., 2:1:1 isopropanol:acetonitrile:0.1 M KH2PO4, pH 4.9).

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 5% methanol (B129727) in water).

  • Liquid Chromatography:

    • Employ a C18 reversed-phase column for separation.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).

    • A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive and negative ion modes.

    • For identification, perform a full scan to detect the precursor ion of this compound ([M+H]+ at m/z 922.2624 and [M-H]- at m/z 920.2478).

    • For validation, perform a product ion scan on the precursor ion to observe the characteristic neutral loss of 507 Da and other fragment ions.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) with the transitions listed in Table 1.

Protocol 2: Validation using High-Resolution Mass Spectrometry

Objective: To confirm the elemental composition of the putative this compound peak.

Methodology:

  • Sample Preparation and LC: Follow the same procedure as in Protocol 1.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in full scan mode with a mass resolution of at least 60,000.

    • Determine the accurate mass of the precursor ion corresponding to this compound.

    • Calculate the mass error between the measured mass and the theoretical mass of C31H55N7O17P3S+ (for positive mode) or C31H53N7O17P3S- (for negative mode). A mass error of less than 5 ppm provides high confidence in the elemental composition.

Visualizing the Validation Workflow and Biosynthetic Pathway

To aid in understanding the experimental and biological context, the following diagrams illustrate the validation workflow and a plausible biosynthetic pathway for this compound.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Validation cluster_3 Alternative Validation Biological Sample Biological Sample Extraction of Acyl-CoAs Extraction of Acyl-CoAs Biological Sample->Extraction of Acyl-CoAs Sample Cleanup Sample Cleanup Extraction of Acyl-CoAs->Sample Cleanup LC Separation LC Separation Sample Cleanup->LC Separation Mass Spectrometer Mass Spectrometer LC Separation->Mass Spectrometer Full Scan (Precursor ID) Full Scan (Precursor ID) Mass Spectrometer->Full Scan (Precursor ID) MS/MS (Fragmentation) MS/MS (Fragmentation) Mass Spectrometer->MS/MS (Fragmentation) Accurate Mass Confirmation (HRMS) Accurate Mass Confirmation (HRMS) Full Scan (Precursor ID)->Accurate Mass Confirmation (HRMS) Fragmentation Pattern Analysis Fragmentation Pattern Analysis MS/MS (Fragmentation)->Fragmentation Pattern Analysis Identification of this compound Identification of this compound Accurate Mass Confirmation (HRMS)->Identification of this compound Fragmentation Pattern Analysis->Identification of this compound Stable Isotope Labeling Stable Isotope Labeling Identification of this compound->Stable Isotope Labeling Chemical Derivatization Chemical Derivatization Identification of this compound->Chemical Derivatization Confirmation Confirmation Stable Isotope Labeling->Confirmation Chemical Derivatization->Confirmation cluster_0 Precursor Supply cluster_1 Fatty Acid Synthesis cluster_2 Final Product Branched-Chain Amino Acids (e.g., Isoleucine) Branched-Chain Amino Acids (e.g., Isoleucine) Branched-Chain α-Keto Acid Branched-Chain α-Keto Acid Branched-Chain Amino Acids (e.g., Isoleucine)->Branched-Chain α-Keto Acid Branched-Chain Acyl-CoA (Primer) Branched-Chain Acyl-CoA (Primer) Branched-Chain α-Keto Acid->Branched-Chain Acyl-CoA (Primer) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA (Primer)->Fatty Acid Synthase (FAS) Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA (Extender) Methylmalonyl-CoA (Extender) Propionyl-CoA->Methylmalonyl-CoA (Extender) Methylmalonyl-CoA (Extender)->Fatty Acid Synthase (FAS) Elongation Cycles Elongation Cycles Fatty Acid Synthase (FAS)->Elongation Cycles 5-Methylnonanoyl-ACP 5-Methylnonanoyl-ACP Elongation Cycles->5-Methylnonanoyl-ACP Thioesterase Thioesterase 5-Methylnonanoyl-ACP->Thioesterase 5-Methylnonanoic Acid 5-Methylnonanoic Acid Thioesterase->5-Methylnonanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 5-Methylnonanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound

References

A Comparative Guide to 5-Methylnonanoyl-CoA and Other Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular metabolism and signaling, acyl-Coenzyme A (acyl-CoA) molecules are central players. Their diverse structures, ranging from simple straight-chain to complex branched-chain forms, dictate their metabolic fate and signaling functions. This guide provides a comparative analysis of 5-Methylnonanoyl-CoA, a branched-chain acyl-CoA, with other representative acyl-CoAs, offering insights into their metabolism, enzymatic interactions, and potential roles in cellular regulation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and therapeutic interventions.

Introduction to Acyl-CoA Metabolism

Acyl-CoAs are thioester derivatives of fatty acids that are central to numerous metabolic processes.[1] They are key intermediates in the synthesis and oxidation of fatty acids, the catabolism of amino acids, and the biosynthesis of complex lipids.[2] The structure of the acyl chain, particularly its length and the presence of branches, significantly influences which metabolic pathways it enters and the enzymes with which it interacts.

Straight-Chain Acyl-CoAs are typically metabolized in the mitochondria through β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for energy production.[3] The efficiency of this process is dependent on the chain length, with specific acyl-CoA dehydrogenases (ACADs) acting on short-, medium-, long-, and very-long-chain substrates.[4]

Branched-Chain Acyl-CoAs , such as this compound, often follow more complex metabolic routes. The presence of methyl groups can sterically hinder the enzymes of mitochondrial β-oxidation, necessitating alternative pathways.[5] Peroxisomes play a crucial role in the initial breakdown of many branched-chain fatty acids.[6][7] For fatty acids with methyl groups at odd-numbered carbons, like 5-methylnonanoic acid, β-oxidation can proceed, often within peroxisomes, as the methyl group does not interfere with the hydration and oxidation steps at the β-carbon. In contrast, fatty acids with methyl groups at even-numbered positions may require an initial α-oxidation step to remove a single carbon and shift the position of the methyl group.[8]

Comparative Metabolism of Acyl-CoAs

The metabolic fate of an acyl-CoA is largely determined by its structure. Here, we compare the inferred metabolism of this compound with that of a straight-chain counterpart, Nonanoyl-CoA, and a well-characterized short branched-chain acyl-CoA, Isovaleryl-CoA.

FeatureThis compound (Inferred)Nonanoyl-CoA (Straight-Chain)Isovaleryl-CoA (Branched-Chain)
Structure C10, with a methyl group at C5C9, straight-chainC5, branched-chain
Primary Site of Metabolism Peroxisomes and MitochondriaMitochondriaMitochondria
Initial Oxidizing Enzyme Peroxisomal Branched-Chain Acyl-CoA Oxidase (BCOX)[9]Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Isovaleryl-CoA Dehydrogenase (IVD)[3]
Key Metabolic Pathway Peroxisomal and Mitochondrial β-oxidationMitochondrial β-oxidationLeucine Catabolism[3]
Primary End Products Propionyl-CoA, Acetyl-CoAAcetyl-CoA, Propionyl-CoAAcetyl-CoA, Acetoacetate

Enzyme Kinetics and Substrate Specificity

The efficiency with which an acyl-CoA is metabolized is reflected in the kinetic parameters of the enzymes that act upon it. While specific kinetic data for this compound are not available in the literature, we can infer its likely interactions based on data from enzymes that process similar structures. The following table compares the kinetic parameters of key enzymes for representative straight-chain and branched-chain acyl-CoAs.

EnzymeSubstrateKm (µM)Vmax or kcat/KmOrganism/Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA--Human
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA2.556.9 µM⁻¹·min⁻¹ per mole of FADC. elegans[6]
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA2251 pmol ³H₂O/min/mg proteinHuman Fibroblast[7]
Isovaleryl-CoA Dehydrogenase (IVD)Butyryl-CoA36.21.3 µM⁻¹·min⁻¹ per mole of FADC. elegans[6]
Peroxisomal Acyl-CoA OxidasePalmitoyl-CoA-Highest activity below 80 µMRat Liver[10]

Note: Direct comparative values for Vmax are often difficult to obtain due to varying assay conditions and enzyme preparations. The catalytic efficiency (kcat/Km) is a more reliable measure of substrate preference.

The data indicates that enzymes like IVD have a high specificity for their primary substrate (isovaleryl-CoA) as shown by the lower Km and higher catalytic efficiency compared to a straight-chain substrate like butyryl-CoA.[6] It is plausible that a specific set of enzymes with optimal kinetics for this compound exists to handle its metabolism.

Role in Cellular Signaling

Acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can regulate gene expression, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).[11] PPARα, in particular, is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation in both mitochondria and peroxisomes.[12]

Different acyl-CoAs can exhibit varying affinities for PPARα, thus differentially influencing gene expression. While the specific interaction of this compound with PPARα has not been characterized, it is known that a variety of fatty acids and their CoA derivatives can act as natural ligands for this nuclear receptor.[11] The activation of PPARα by an accumulation of a specific acyl-CoA, such as in the case of enzyme deficiencies, can lead to a compensatory upregulation of other oxidative pathways.[13]

Signaling_Pathway Acyl_CoA This compound (or other Acyl-CoAs) PPARa PPARα Acyl_CoA->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Induces Transcription Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response Leads to

Figure 1. Acyl-CoA signaling through PPARα.

Experimental Protocols

The study of acyl-CoAs requires specialized techniques for their extraction, separation, and quantification due to their low abundance and chemical properties.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of multiple acyl-CoA species in biological samples.

Protocol Outline:

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a suitable extraction solvent (e.g., a mixture of ammonium (B1175870) acetate, methanol, and water).

    • Perform protein precipitation using an agent like trichloroacetic acid.

    • Purify the acyl-CoAs from the extract using solid-phase extraction (SPE).

  • Liquid Chromatography:

    • Separate the acyl-CoA species using a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization mode.

    • Perform multiple reaction monitoring (MRM) to quantify specific acyl-CoAs based on their precursor and product ion transitions. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[14]

Experimental_Workflow Sample Biological Sample (Tissue, Cells) Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2. Workflow for LC-MS/MS analysis of acyl-CoAs.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the activity of ACADs by monitoring the reduction of an electron acceptor.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), the acyl-CoA substrate, and an electron acceptor such as ferricenium hexafluorophosphate.

  • Enzyme Addition: Initiate the reaction by adding the cell or tissue homogenate containing the acyl-CoA dehydrogenase.

  • Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor over time.

  • Calculation of Activity: The rate of change in absorbance is proportional to the enzyme activity.

Predicted Metabolic Pathway of this compound

Based on the metabolism of other methyl-branched fatty acids, a putative metabolic pathway for this compound is proposed below. It likely involves initial chain shortening in the peroxisomes followed by further oxidation in the mitochondria.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondria Mitochondrion Start This compound BCOX Branched-Chain Acyl-CoA Oxidase (BCOX) Start->BCOX β-oxidation cycle 1 DBP D-Bifunctional Protein BCOX->DBP Thiolase_P Peroxisomal Thiolase DBP->Thiolase_P Intermediate1 3-Methylheptanoyl-CoA Thiolase_P->Intermediate1 PropionylCoA_P Propionyl-CoA Thiolase_P->PropionylCoA_P Intermediate2 3-Methylheptanoyl-CoA Intermediate1->Intermediate2 Transport MCAD_like Medium-Chain Acyl-CoA Dehydrogenase (MCAD-like) Intermediate2->MCAD_like β-oxidation cycles EnoylCoA_Hydratase Enoyl-CoA Hydratase MCAD_like->EnoylCoA_Hydratase HydroxyacylCoA_DH 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoA_Hydratase->HydroxyacylCoA_DH Thiolase_M Mitochondrial Thiolase HydroxyacylCoA_DH->Thiolase_M AcetylCoA Acetyl-CoA Thiolase_M->AcetylCoA PropionylCoA_M Propionyl-CoA Thiolase_M->PropionylCoA_M

Figure 3. Predicted metabolic pathway for this compound.

Conclusion

This compound, as a branched-chain acyl-CoA, is predicted to have a distinct metabolic profile compared to its straight-chain counterparts. Its metabolism is likely initiated in peroxisomes due to the presence of the methyl group, highlighting the importance of this organelle in handling structurally complex lipids. While direct experimental data for this compound is currently lacking, the comparative analysis presented here, based on the known metabolism of similar molecules, provides a valuable framework for future research. The experimental protocols and signaling pathways described offer a roadmap for investigating the specific roles of this compound and other novel acyl-CoAs in health and disease. Further studies are warranted to elucidate the precise enzymatic kinetics and signaling functions of this and other branched-chain acyl-CoAs to fully understand their impact on cellular physiology.

References

A Comparative Guide to 5-Methylnonanoyl-CoA and Nonanoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acyl-CoAs: Straight vs. Branched Chains

Acyl-CoAs are central metabolites in cellular metabolism, playing critical roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1] They are thioester derivatives of coenzyme A and fatty acids.[1] The structure of the fatty acid component, particularly the presence or absence of branching, significantly influences the metabolic fate and biological activity of the acyl-CoA.

Nonanoyl-CoA , a straight-chain acyl-CoA, is a substrate for various enzymes in the fatty acid β-oxidation pathway, contributing to the cellular energy pool. Its linear structure allows for straightforward processing by canonical metabolic enzymes.

5-Methylnonanoyl-CoA , a branched-chain acyl-CoA, is expected to be metabolized differently. The methyl branch at the 5-position introduces steric hindrance that can affect enzyme recognition and catalytic efficiency. The metabolism of branched-chain fatty acids often requires specialized enzymes to handle the branch point, and they can serve as precursors for the synthesis of branched-chain lipids, which are important for membrane fluidity and other cellular functions.[2]

Comparative Biological and Metabolic Profiles

The introduction of a methyl group in the acyl chain of this compound is predicted to alter its interaction with key metabolic enzymes compared to the linear nonanoyl-CoA. This is expected to result in different kinetic parameters and potentially distinct downstream metabolic fates.

Data Presentation: Predicted Enzyme Kinetics

The following table summarizes the anticipated kinetic parameters for key enzymes involved in the metabolism of nonanoyl-CoA and this compound. Data for nonanoyl-CoA is based on existing literature for medium-chain acyl-CoAs, while data for this compound is extrapolated from studies on other branched-chain acyl-CoAs. It is important to note that the values for this compound are predictive and require experimental validation.

Enzyme FamilySubstratePredicted Km (µM)Predicted Vmax (relative to Nonanoyl-CoA)Rationale for Prediction
Acyl-CoA Synthetase (ACS) Nonanoyl-CoA10-50100%Medium-chain fatty acids are generally good substrates for ACS isoforms.
This compound20-10070-90%The methyl branch may slightly reduce affinity and catalytic efficiency. Some ACS isoforms show selectivity for branched-chain fatty acids.[3]
Acyl-CoA Dehydrogenase (ACAD) Nonanoyl-CoA5-20100%Medium-chain acyl-CoA dehydrogenase (MCAD) efficiently metabolizes straight-chain acyl-CoAs.
This compound>50<50%The 5-methyl branch would likely hinder the catalytic activity of MCAD. Specialized short/branched-chain acyl-CoA dehydrogenases (ACADSB) would be required for its metabolism, and these often exhibit lower turnover rates.[4][5]

Signaling Pathways and Metabolic Fates

The structural differences between these two molecules suggest they may influence different signaling pathways and have distinct metabolic fates.

cluster_nonanoyl Nonanoyl-CoA Metabolism cluster_5_methyl Predicted this compound Metabolism Nonanoic Acid Nonanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Nonanoic Acid->Acyl-CoA Synthetase Nonanoyl-CoA Nonanoyl-CoA β-Oxidation β-Oxidation Nonanoyl-CoA->β-Oxidation Lipid Synthesis Lipid Synthesis Nonanoyl-CoA->Lipid Synthesis Acyl-CoA Synthetase->Nonanoyl-CoA Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 5-Methylnonanoic Acid 5-Methylnonanoic Acid Acyl-CoA Synthetase (Branched-Chain Specificity) Acyl-CoA Synthetase (Branched-Chain Specificity) 5-Methylnonanoic Acid->Acyl-CoA Synthetase (Branched-Chain Specificity) This compound This compound Modified β-Oxidation Modified β-Oxidation This compound->Modified β-Oxidation Branched-Chain Lipid Synthesis Branched-Chain Lipid Synthesis This compound->Branched-Chain Lipid Synthesis Acyl-CoA Synthetase (Branched-Chain Specificity)->this compound Propionyl-CoA Propionyl-CoA Modified β-Oxidation->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Succinyl-CoA->TCA Cycle

Caption: Predicted metabolic fates of Nonanoyl-CoA vs. This compound.

Experimental Protocols

To experimentally validate the predicted differences between nonanoyl-CoA and this compound, the following experimental protocols can be employed.

Acyl-CoA Synthetase Activity Assay

This assay measures the rate of acyl-CoA formation from the corresponding fatty acid.

Principle: The production of acyl-CoA is coupled to the oxidation of a substrate by an acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe.

Materials:

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (100 mM)

  • Coenzyme A solution (10 mM)

  • Fatty acid substrates (Nonanoic acid and 5-Methylnonanoic acid, 10 mM stock in DMSO)

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Purified Acyl-CoA Synthetase or cell lysate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP, Coenzyme A, Acyl-CoA Oxidase, HRP, and the fluorometric probe.

  • Add the fatty acid substrate (nonanoic acid or 5-methylnonanoic acid) to the desired final concentration.

  • Initiate the reaction by adding the enzyme source (purified ACS or cell lysate).

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the acyl-CoA synthetase activity.

  • Determine Km and Vmax by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the rate of dehydrogenation of the acyl-CoA substrate.

Principle: The reduction of a redox-active dye is coupled to the oxidation of the acyl-CoA by an acyl-CoA dehydrogenase.

Materials:

  • 96-well microplate

  • Spectrophotometric plate reader

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6, 0.1 mM EDTA)

  • Acyl-CoA substrates (Nonanoyl-CoA and this compound, 10 mM stock in water)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS)

  • Purified Acyl-CoA Dehydrogenase or mitochondrial extract

Procedure:

  • Prepare a reaction mixture in the microplate wells containing Assay Buffer, DCPIP, and PMS.

  • Add the acyl-CoA substrate to the desired final concentration.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • The rate of absorbance decrease is proportional to the acyl-CoA dehydrogenase activity.

  • Calculate kinetic parameters by varying the acyl-CoA concentration.

cluster_workflow General Experimental Workflow Substrate Preparation Substrate Preparation Reaction Setup Reaction Setup Substrate Preparation->Reaction Setup Enzyme Preparation Enzyme Preparation Enzyme Preparation->Reaction Setup Kinetic Measurement Kinetic Measurement Reaction Setup->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis

Caption: General workflow for enzyme kinetic analysis.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis based on the principles of branched-chain fatty acid metabolism provides a strong foundation for predicting its biological behavior relative to nonanoyl-CoA. The presence of a methyl group on the acyl chain is anticipated to significantly impact its metabolism, likely leading to reduced efficiency in standard β-oxidation and requiring specialized enzymatic pathways. The provided experimental protocols offer a clear path for the empirical validation of these predictions, which will be crucial for understanding the potential roles of such modified acyl-CoAs in health and disease, and for the development of novel therapeutic agents targeting fatty acid metabolism.

References

A Comparative Analysis of Branched-Chain vs. Straight-Chain Acyl-CoAs: Metabolism, Signaling, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in a myriad of biochemical pathways. While straight-chain acyl-CoAs, derived from common fatty acids like palmitate, are well-characterized, the distinct roles of branched-chain acyl-CoAs, arising from the catabolism of branched-chain amino acids (BCAAs) and certain fatty acids, are increasingly recognized as critical in both health and disease. This guide provides an objective, data-driven comparison of these two classes of molecules, focusing on their metabolic fates, signaling functions, and the experimental methodologies used for their analysis.

At a Glance: Key Differences

FeatureStraight-Chain Acyl-CoAsBranched-Chain Acyl-CoAs
Primary Origin Beta-oxidation of straight-chain fatty acids, glucose metabolism (via acetyl-CoA).Catabolism of branched-chain amino acids (leucine, isoleucine, valine), oxidation of branched-chain fatty acids.
Primary Site of Catabolism MitochondriaPrimarily peroxisomes for initial breakdown, followed by mitochondria.[1]
Key Catabolic Enzymes Acyl-CoA dehydrogenases (e.g., MCAD, LCAD, VLCAD).[2]Branched-chain α-ketoacid dehydrogenase (BCKD) complex, specialized acyl-CoA dehydrogenases.[1][3]
Primary Catabolic End Products Acetyl-CoAAcetyl-CoA, Propionyl-CoA, Succinyl-CoA.[4]
Signaling Roles Allosteric regulation of enzymes (e.g., ACC), precursors for signaling lipids.Potent high-affinity ligands for PPARα, involved in mTOR signaling pathway activation (via upstream BCAAs).[5][6]

Metabolic Fates: A Tale of Two Pathways

The catabolism of straight-chain and branched-chain acyl-CoAs, while both ultimately yielding intermediates for the tricarboxylic acid (TCA) cycle, proceed through distinct enzymatic machinery and subcellular compartments.

Straight-chain acyl-CoA metabolism is predominantly a mitochondrial process. Long-chain fatty acids are activated to their CoA esters in the cytoplasm and transported into the mitochondria via the carnitine shuttle. Inside the mitochondrial matrix, they undergo β-oxidation, a cyclical process that sequentially shortens the acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2 with each cycle.[7] The acetyl-CoA then enters the TCA cycle for complete oxidation and ATP production.

Branched-chain acyl-CoA metabolism , in contrast, often begins in the peroxisomes, especially for very-long-chain and branched-chain fatty acids.[1][5] The presence of methyl branches can sterically hinder the enzymes of mitochondrial β-oxidation, necessitating alternative pathways. For instance, the oxidation of pristanic acid, a branched-chain fatty acid, occurs largely in peroxisomes.[1] The catabolism of BCAAs (valine, leucine, and isoleucine) generates specific branched-chain acyl-CoAs such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. These are subsequently metabolized to yield acetyl-CoA and/or propionyl-CoA.[4] Propionyl-CoA, a three-carbon acyl-CoA, can be converted to succinyl-CoA, another TCA cycle intermediate, via a vitamin B12-dependent pathway.[4][8]

The regulation of these pathways also differs significantly. The pyruvate (B1213749) dehydrogenase complex, which generates acetyl-CoA from glucose, and the branched-chain α-ketoacid dehydrogenase (BCKD) complex are both regulated by phosphorylation and dephosphorylation.[1][3] However, the upstream signals and tissue-specific regulation can vary. For example, in the heart, α-ketoisocaproate (derived from leucine) activates the BCKD complex without affecting the pyruvate dehydrogenase complex.[3]

signaling_pathway cluster_nucleus Nucleus Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA PPARalpha PPARα Branched-Chain Acyl-CoA->PPARalpha High Affinity (Kd ~11 nM) Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA->PPARalpha Lower Affinity RXR RXR PPARalpha->RXR Heterodimerization PPRE PPRE (in DNA) RXR->PPRE Binding Gene Expression Target Gene Expression PPRE->Gene Expression Transcription experimental_workflow Sample Cell/Tissue Sample Extraction Extraction with Internal Standards Sample->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC LC Separation (Reversed-Phase, Ion-Pairing) SPE->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

References

Validating the Biological Activity of 5-Methylnonanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the biological activity of 5-Methylnonanoyl-CoA, a branched-chain acyl-coenzyme A. By comparing its potential activities with well-characterized acyl-CoA species, researchers can elucidate its specific metabolic and signaling roles. This document outlines key experimental protocols, presents hypothetical comparative data, and visualizes relevant biological pathways and workflows to guide researchers in their investigations.

Introduction to Acyl-CoA Metabolism and Function

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and oxidation, energy production, and the biosynthesis of complex lipids.[1] They are formed through the activation of fatty acids by acyl-CoA synthetases (ACSs).[2][3] Beyond their metabolic functions, acyl-CoAs, particularly long-chain acyl-CoAs, are involved in various regulatory processes, including enzyme allostery, protein acylation, and the modulation of gene transcription.[4][5] The specific biological activity of an acyl-CoA is determined by its chain length, saturation, and branching.

This compound is a nine-carbon acyl-CoA with a methyl branch at the fifth position. Its branched-chain structure suggests potential roles in specific metabolic pathways and cellular processes that may differ from those of straight-chain acyl-CoAs. This guide outlines a series of experiments to characterize its biological activity, using palmitoyl-CoA (a common long-chain saturated acyl-CoA) and acetyl-CoA (a key metabolic intermediate) as primary comparators.

Experimental Validation of Biological Activity

The validation of this compound's biological activity can be approached through a series of in vitro and cell-based assays. These experiments are designed to assess its role as an enzyme substrate, its impact on cellular metabolism, and its potential involvement in signaling pathways.

A key function of acyl-CoAs is their role as substrates in mitochondrial beta-oxidation. Acyl-CoA dehydrogenases (ACADs) catalyze the first step of this process.[6] The efficiency of this compound as a substrate for different ACADs can be compared to that of a straight-chain acyl-CoA like palmitoyl-CoA.

Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay

This protocol is adapted from the anaerobic ETF fluorescence reduction assay, a gold standard for measuring ACAD activity.[6]

  • Reaction Mixture Preparation: In an anaerobic environment, prepare a reaction mixture containing recombinant human ACAD enzyme (e.g., medium-chain acyl-CoA dehydrogenase, MCAD, or very-long-chain acyl-CoA dehydrogenase, VLCAD), and electron transfer flavoprotein (ETF).

  • Baseline Fluorescence: Measure the baseline fluorescence of ETF.

  • Initiation of Reaction: Add the acyl-CoA substrate (this compound or a comparator like Palmitoyl-CoA) to the reaction mixture to initiate the dehydrogenation reaction.

  • Fluorescence Monitoring: Monitor the decrease in ETF fluorescence over time as it is reduced by the ACAD. The rate of fluorescence decrease is proportional to the enzyme activity.[6]

  • Data Analysis: Calculate the specific activity of the ACAD with each substrate.

Hypothetical Comparative Data:

SubstrateEnzymeSpecific Activity (nmol/min/mg)
This compoundMCAD150 ± 15
Palmitoyl-CoAMCAD25 ± 5
This compoundVLCAD50 ± 8
Palmitoyl-CoAVLCAD300 ± 25

Interpretation: The hypothetical data suggests that this compound is a preferred substrate for MCAD over VLCAD, while the opposite is true for the straight-chain palmitoyl-CoA. This would indicate a potential role for this compound in the metabolism of branched-chain fatty acids.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reaction Mix (ACAD, ETF) baseline Measure Baseline ETF Fluorescence reagents->baseline add_substrate Add Acyl-CoA Substrate (this compound or Palmitoyl-CoA) baseline->add_substrate monitor Monitor Fluorescence Decrease add_substrate->monitor calculate Calculate Specific Activity monitor->calculate

ACAD Activity Assay Workflow

The metabolic fate of this compound within the cell can be traced using isotopic labeling. This allows for a direct comparison of its contribution to fatty acid oxidation (FAO) and de novo lipid synthesis against other acyl-CoAs.

Experimental Protocol: Isotope Tracing of Acyl-CoA Metabolism

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media.

  • Isotopic Labeling: Supplement the media with 13C-labeled 5-methylnonanoic acid or 13C-labeled palmitic acid. The cells will take up these fatty acids and convert them into their corresponding acyl-CoAs.

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of 13C into downstream metabolites of FAO (e.g., acetyl-CoA, TCA cycle intermediates) and lipid synthesis (e.g., triglycerides, phospholipids).

  • Data Analysis: Quantify the relative contribution of each labeled substrate to the different metabolic pathways.

Hypothetical Comparative Data:

Labeled Substrate13C-enrichment in Acetyl-CoA (relative to control)13C-enrichment in Triglycerides (relative to control)
13C-5-Methylnonanoic Acid1.8 ± 0.20.5 ± 0.1
13C-Palmitic Acid3.5 ± 0.44.2 ± 0.5

Interpretation: This hypothetical data suggests that this compound is more readily directed towards fatty acid oxidation to produce acetyl-CoA, while palmitoyl-CoA is preferentially incorporated into triglycerides. This points to differing metabolic fates for branched-chain versus straight-chain acyl-CoAs.

Acyl-CoAs can act as signaling molecules by allosterically regulating enzymes or by serving as substrates for protein acylation, a post-translational modification that can alter protein function.[4]

Experimental Protocol: In Vitro Protein Acylation Assay

  • Reaction Setup: Incubate a purified protein of interest (e.g., a histone or a metabolic enzyme) with this compound or a comparator acyl-CoA in a suitable reaction buffer. The reaction can be initiated with a protein acyltransferase or allowed to proceed non-enzymatically, as some acylation can occur spontaneously.[4]

  • Detection of Acylation: After the reaction, the acylated protein can be detected using Western blotting with an antibody specific for the acylation mark (if available) or by mass spectrometry to identify the modified residues.

  • Quantification: Quantify the extent of acylation for each acyl-CoA substrate.

Hypothetical Comparative Data:

Acyl-CoA SubstrateProtein TargetFold-increase in Acylation (relative to no substrate)
This compoundHistone H31.2 ± 0.3
Acetyl-CoAHistone H35.0 ± 0.6
Palmitoyl-CoAHistone H30.8 ± 0.2

Interpretation: The hypothetical results indicate that this compound is a poor substrate for histone acylation compared to acetyl-CoA, suggesting it is less likely to be directly involved in epigenetic regulation through this mechanism.

Signaling Pathway Diagram:

signaling_pathway cluster_input Inputs cluster_activation Activation cluster_fates Potential Fates 5-Methylnonanoic_Acid 5-Methylnonanoic Acid ACSL Acyl-CoA Synthetase 5-Methylnonanoic_Acid->ACSL This compound This compound ACSL->this compound Beta_Oxidation β-Oxidation This compound->Beta_Oxidation Lipid_Synthesis Lipid Synthesis This compound->Lipid_Synthesis Protein_Acylation Protein Acylation This compound->Protein_Acylation Allosteric_Regulation Allosteric Regulation This compound->Allosteric_Regulation

Potential Fates of this compound

Conclusion

The biological activity of this compound can be systematically validated through a series of comparative experiments. By assessing its role as an enzyme substrate, tracing its metabolic fate, and investigating its potential signaling functions in comparison to well-understood acyl-CoAs, researchers can build a comprehensive profile of this novel molecule. The protocols and hypothetical data presented in this guide offer a robust framework for initiating such an investigation, paving the way for a deeper understanding of branched-chain acyl-CoA metabolism and its implications for cellular physiology and disease.

References

A Researcher's Guide to the Comparative Quantification of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species such as 5-Methylnonanoyl-CoA is critical. As a key intermediate in branched-chain fatty acid metabolism, its precise measurement can provide valuable insights into various physiological and pathological processes. This guide offers an objective comparison of two prominent analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison is supported by established experimental principles and data from the analysis of similar acyl-CoA molecules.

Comparison of Quantification Methods

The choice of an analytical method for this compound quantification is pivotal and is dictated by the required sensitivity, specificity, and the complexity of the biological matrix. While HPLC-UV offers a more accessible approach, LC-MS/MS is the gold standard for its superior sensitivity and specificity.[1][2][3]

Data Presentation: Quantitative Performance

The following table summarizes the key performance metrics for the quantification of acyl-CoAs using HPLC-UV and LC-MS/MS. The values for LC-MS/MS are based on published data for various acyl-CoAs, while the HPLC-UV values are estimated based on the general performance of the technique for similar analytes.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~ 1-5 pmol~ 1-5 fmol[4]
Limit of Quantification (LOQ) ~ 5-10 pmol~ 5 fmol[5]
**Linearity (R²) **> 0.99> 0.99[5]
Precision (Within-run variation) < 15%5-11%[6][7]
Specificity Moderate (Risk of co-elution)High (Based on mass-to-charge ratio)
Sample Volume HighLow

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification of this compound. Below are representative methodologies for both HPLC-UV and LC-MS/MS analysis.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of a broad range of fatty acyl-CoAs and offers high sensitivity and specificity.[1][5]

1. Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)[1].

  • Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins[1].

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Internal Standard Spiking: Add a suitable internal standard (e.g., a stable isotope-labeled version of an acyl-CoA) to the supernatant for accurate quantification[6].

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, perform SPE using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances[6]. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[1].

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[1].

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic species like this compound[1].

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs[8].

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The precursor ion for this compound would be its [M+H]⁺ ion. The product ion would be a characteristic fragment, often resulting from the cleavage of the phosphodiester bond, yielding a fragment containing the pantetheine (B1680023) moiety[8]. A common fragment for many acyl-CoAs has an m/z of 428.4[5].

3. Data Analysis

  • Quantify this compound by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with authentic standards[1].

Protocol 2: Quantification of this compound by HPLC-UV

This method is less sensitive than LC-MS/MS but can be used for samples with higher concentrations of the analyte.

1. Sample Preparation

  • Follow the same sample preparation steps as for LC-MS/MS (Homogenization, Protein Precipitation, Centrifugation, and optional SPE). A larger starting sample amount may be required due to lower sensitivity.

2. HPLC-UV Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: A buffer such as potassium phosphate (B84403) at a slightly acidic pH.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution is typically used to separate acyl-CoAs based on their hydrophobicity.

  • UV Detection:

    • Wavelength: Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.

3. Data Analysis

  • Quantify this compound by comparing the peak area of the analyte to a standard curve prepared from known concentrations of a this compound standard.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts discussed in this guide.

General Workflow for Acyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Solvent Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE FinalSample Final Sample for Analysis Supernatant->FinalSample w/o SPE SPE->FinalSample LC Liquid Chromatography (Separation) FinalSample->LC Detector Detection (UV or MS/MS) LC->Detector Integration Peak Integration Detector->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Result Concentration of This compound Quantification->Result

Caption: General workflow for the quantification of this compound.

Conceptual Comparison of Analytical Methods cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS Methods Quantification Methods for This compound UV_Principle Principle: UV Absorbance of Adenine Methods->UV_Principle MS_Principle Principle: Mass-to-Charge Ratio Methods->MS_Principle UV_Pros Pros: - Accessible - Robust UV_Principle->UV_Pros UV_Cons Cons: - Lower Sensitivity - Lower Specificity UV_Principle->UV_Cons MS_Pros Pros: - High Sensitivity - High Specificity MS_Principle->MS_Pros MS_Cons Cons: - Higher Cost - More Complex MS_Principle->MS_Cons

Caption: Conceptual comparison of HPLC-UV and LC-MS/MS methods.

References

A Comparative Guide to Internal Standards for Accurate 5-Methylnonanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Methylnonanoyl-CoA, a branched-chain acyl-CoA, is crucial for understanding various metabolic pathways and for the development of novel therapeutics. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based quantification. This guide provides an objective comparison of common internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standard for your research needs.

Comparison of Internal Standard Performance

The two primary categories of internal standards used for acyl-CoA quantification are stable isotope-labeled (SIL) standards and odd-chain acyl-CoA standards. The ideal internal standard for this compound would be its stable isotope-labeled counterpart, as it shares the closest physicochemical properties with the analyte, correcting for variations in sample extraction, handling, and instrument response. When a SIL standard for a specific analyte is not commercially available, an odd-chain acyl-CoA with a similar chain length and structure is the next best alternative.

Table 1: Comparison of Internal Standards for this compound Quantification

FeatureStable Isotope-Labeled (SIL) this compoundOdd-Chain Acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA)
Principle A form of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., ¹³C, ²H). Co-elutes with the analyte and is differentiated by mass.A structurally similar molecule with an odd number of carbon atoms in the fatty acyl chain, which is typically present at low endogenous levels in mammalian systems.[1]
Accuracy & Precision Gold Standard . Provides the highest accuracy and precision by correcting for matrix effects, ionization suppression/enhancement, and variability in extraction and chromatography.Good accuracy and precision. May not fully compensate for matrix effects and ionization differences due to slight variations in physicochemical properties compared to the analyte.
Commercial Availability May be limited or require custom synthesis.Readily available from various commercial suppliers.[1]
Cost Generally higher due to the complexity of synthesis.More cost-effective.
Limit of Detection (LOD) Typically in the low femtomole range (e.g., 1-5 fmol).[2]In the femtomole range, comparable to SIL standards.[1]
Limit of Quantitation (LOQ) In the low femtomole range (e.g., ~5 fmol).[1]In the femtomole range, comparable to SIL standards.[1]
Linear Range Wide linear range of quantification, often spanning 3 orders of magnitude.[1]Wide linear range, similar to SIL standards.[1]

Experimental Protocols

The following are generalized protocols for the quantification of this compound using an internal standard with LC-MS/MS.

1. Sample Preparation and Extraction

This protocol is adapted from established methods for acyl-CoA extraction.[3][4][5]

  • Objective: To extract acyl-CoAs from biological samples while minimizing degradation.

  • Materials:

    • Biological sample (e.g., tissue homogenate, cell lysate)

    • Internal Standard (Stable Isotope-Labeled this compound or Heptadecanoyl-CoA)

    • Extraction Buffer: 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) in water.[3][5]

    • Solid-Phase Extraction (SPE) cartridges (Reversed-phase, e.g., C18)

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Procedure:

    • Homogenize the biological sample on ice.

    • Spike the homogenate with a known concentration of the internal standard.

    • Add ice-cold extraction buffer to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a methanol/water mixture.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

This protocol is based on common methods for acyl-CoA analysis by LC-MS/MS.[1][3][6]

  • Objective: To separate and detect this compound and the internal standard with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion for acyl-CoAs is the protonated molecule [M+H]⁺.

      • A characteristic product ion results from the neutral loss of the 5'-ADP moiety (507.1 Da).[1][3]

      • Specific MRM transitions for this compound and the internal standard need to be optimized.

    • Collision Energy and other source parameters: Optimize for the specific instrument and analytes.

Mandatory Visualizations

Below are diagrams illustrating key workflows and concepts in the accurate measurement of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample spike Spike with Internal Standard sample->spike extract Extraction with TCA/SSA spike->extract spe Solid-Phase Extraction (SPE) extract->spe reconstitute Reconstitution spe->reconstitute lc LC Separation (C18) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Quantification analyte This compound (Analyte) lcms LC-MS/MS System analyte->lcms is Internal Standard (e.g., ¹³C-labeled or C17:0-CoA) is->lcms analyte_signal Analyte Signal lcms->analyte_signal is_signal Internal Standard Signal lcms->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Absolute Concentration ratio->concentration

Caption: Logical relationship for internal standard-based quantification.

References

A Comparative Guide to the NMR-Based Structure Confirmation of 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features for the structural confirmation of 5-Methylnonanoyl-CoA. Due to the limited availability of experimental NMR data for this compound, this document presents a comparison with its straight-chain analogue, Nonanoyl-CoA. The expected spectral data for this compound is extrapolated based on established NMR principles and predicted data for Nonanoyl-CoA from public databases. This guide is intended to serve as a practical resource for researchers in the fields of metabolomics, biochemistry, and drug development who are engaged in the structural elucidation of novel acyl-CoA molecules.

Comparative NMR Data: this compound vs. Nonanoyl-CoA

The introduction of a methyl group at the C5 position of the nonanoyl chain is expected to induce characteristic shifts in the NMR spectrum, providing a clear method for distinguishing between the two molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in D₂O

ProtonNonanoyl-CoA (Predicted)This compound (Expected)Key Differences
H2 (α-CH₂) 2.55 (t)2.55 (t)No significant change expected.
H3 (β-CH₂) 1.58 (quint)1.58 (m)Minor change in multiplicity.
H4 (γ-CH₂) 1.25-1.35 (m)1.25-1.35 (m)Overlapping signals.
H5 (-CH₂-) 1.25-1.35 (m)~1.50 (m)Deshielding due to branching.
5-CH₃ N/A~0.88 (d)Unique doublet signal.
H6 (-CH₂-) 1.25-1.35 (m)1.25-1.35 (m)Overlapping signals.
H7 (-CH₂-) 1.25-1.35 (m)1.25-1.35 (m)Overlapping signals.
H8 (-CH₂-) 1.25-1.35 (m)1.25-1.35 (m)Overlapping signals.
H9 (-CH₃) 0.85 (t)0.85 (t)No significant change expected.

Note: Chemical shifts for the Coenzyme A moiety are omitted for clarity as they are expected to be identical for both molecules. (t) = triplet, (d) = doublet, (quint) = quintet, (m) = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in D₂O

CarbonNonanoyl-CoA (Predicted)This compound (Expected)Key Differences
C1 (C=O) ~175~175No significant change expected.
C2 (α-CH₂) ~34~34No significant change expected.
C3 (β-CH₂) ~25~25No significant change expected.
C4 (γ-CH₂) ~29~35Deshielding due to α-substitution.
C5 (-CH₂-) ~29~38Deshielding due to branching.
5-CH₃ N/A~19Unique methyl signal.
C6 (-CH₂-) ~32~29Shielding due to γ-gauche effect.
C7 (-CH₂-) ~22~32Minor deshielding.
C8 (-CH₂-) ~32~22Minor shielding.
C9 (-CH₃) ~14~14No significant change expected.

Experimental Protocols for NMR Analysis

The following is a generalized protocol for the NMR-based structural confirmation of acyl-CoA molecules, adaptable for both this compound and its analogues.

1. Sample Preparation

  • Dissolution: Dissolve 1-5 mg of the purified acyl-CoA in 0.5 mL of deuterium (B1214612) oxide (D₂O) or a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.0).

  • Internal Standard: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or a similar reference compound, for chemical shift referencing (δ 0.00 ppm) and quantification.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:

    • Sufficient number of scans for adequate signal-to-noise ratio.

    • Solvent suppression techniques (e.g., presaturation) to attenuate the residual HDO signal.

    • A relaxation delay of at least 5 times the longest T₁ of interest for accurate integration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons in the acyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall carbon skeleton, including the position of the methyl branch.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which can be particularly useful for assigning overlapping multiplets in the acyl chain.

3. Data Processing and Analysis

  • Processing: Apply appropriate window functions (e.g., exponential or sine-bell) to enhance resolution or signal-to-noise. Perform Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift scale to the internal standard.

  • Assignment: Utilize the combination of 1D and 2D NMR data to assign all proton and carbon signals of the molecule. For this compound, the key is to identify the unique signals corresponding to the methyl group (a doublet in ¹H, a single peak in ¹³C) and the methine proton at the branch point, and to use HMBC correlations to confirm their position at C5.

Visualization of Experimental Workflow and Structural Comparison

The following diagrams illustrate the general workflow for NMR-based structure confirmation and the key structural differences between Nonanoyl-CoA and this compound.

G Workflow for NMR-Based Structure Confirmation cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Purified Acyl-CoA Purified Acyl-CoA Dissolution in D2O Dissolution in D2O Purified Acyl-CoA->Dissolution in D2O Addition of Internal Standard Addition of Internal Standard Dissolution in D2O->Addition of Internal Standard Transfer to NMR Tube Transfer to NMR Tube Addition of Internal Standard->Transfer to NMR Tube NMR Tube NMR Tube High-Field NMR Spectrometer High-Field NMR Spectrometer NMR Tube->High-Field NMR Spectrometer 1D 1H NMR 1D 1H NMR High-Field NMR Spectrometer->1D 1H NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) High-Field NMR Spectrometer->2D NMR (COSY, HSQC, HMBC) Processing & Referencing Processing & Referencing 1D 1H NMR->Processing & Referencing 2D NMR (COSY, HSQC, HMBC)->Processing & Referencing Signal Assignment Signal Assignment Processing & Referencing->Signal Assignment Structure Elucidation Structure Elucidation Signal Assignment->Structure Elucidation Confirmed Structure Confirmed Structure Structure Elucidation->Confirmed Structure

Caption: A generalized workflow for the confirmation of an acyl-CoA structure using NMR spectroscopy.

G Structural Comparison and Expected NMR Signatures cluster_nonanoyl Nonanoyl-CoA cluster_5methyl This compound Straight Acyl Chain CH3-(CH2)7-CO-SCoA NMR_N Continuous -(CH2)n- signal in 1H NMR (1.25-1.35 ppm) Straight Acyl Chain->NMR_N Branched Acyl Chain CH3-(CH2)3-CH(CH3)-(CH2)3-CO-SCoA NMR_5M Unique -CH3 doublet (~0.88 ppm) and -CH methine signal in 1H NMR Branched Acyl Chain->NMR_5M Structural Difference Structural Difference Structural Difference->Branched Acyl Chain Methyl group at C5

Caption: Key structural difference and resulting unique NMR signatures for this compound.

A Comparative Guide to Assessing the Purity of Synthetic 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic 5-Methylnonanoyl-CoA, ensuring its purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, with a direct comparison to its straight-chain counterpart, Nonanoyl-CoA, a common potential impurity and alternative.

Introduction to this compound Purity Assessment

This compound is a branched-chain acyl-coenzyme A (CoA) molecule that plays a role in lipid metabolism and cellular signaling.[1][2][3] Synthetic preparations of this molecule can contain various impurities, including isomers, unreacted starting materials, and byproducts such as the straight-chain analogue, Nonanoyl-CoA. The presence of these impurities can significantly impact experimental outcomes. Therefore, rigorous analytical characterization is essential. The primary techniques for purity assessment of acyl-CoA esters are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][][5][6][7][8][9][10][11][12][13][14]

Comparison of Analytical Techniques

A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity assessment of synthetic this compound.

Analytical Technique Information Provided Advantages Limitations
HPLC (UV Detection) Retention time (tR), peak area (% purity)Quantitative, reproducible, good for separating isomers.[11][13]Limited structural information, co-elution can be an issue.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), fragmentation patternHigh sensitivity and specificity, provides molecular weight confirmation.[1][3][][5][15]May not distinguish between isomers without chromatographic separation.
NMR Spectroscopy Chemical shifts (δ), coupling constants (J)Provides detailed structural information, can identify and quantify impurities without a reference standard.[2][6][7][8][9]Lower sensitivity compared to MS, requires higher sample concentrations.
Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the analysis of a synthetic this compound sample compared to a Nonanoyl-CoA standard.

Table 1: HPLC-UV Analysis

Compound Retention Time (tR) (min) Peak Area (%)
This compound18.298.5
Nonanoyl-CoA19.51.2
Other ImpuritiesVarious0.3

Table 2: Mass Spectrometry (LC-MS/MS) Analysis

Compound Precursor Ion (m/z) [M+H]+ Major Fragment Ion (m/z)
This compound924.48417.41 (Neutral loss of 507)
Nonanoyl-CoA910.46403.39 (Neutral loss of 507)

Table 3: 1H NMR (500 MHz, D2O) Analysis

Compound Key Chemical Shifts (δ, ppm) Notes
This compound~0.85 (d, 3H, CH3-CH), ~2.9 (t, 2H, -CH2-S)Doublet at ~0.85 ppm is characteristic of the methyl branch.
Nonanoyl-CoA~0.88 (t, 3H, terminal CH3), ~2.9 (t, 2H, -CH2-S)Absence of a distinct doublet in the ~0.85 ppm region.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Purpose: To separate and quantify this compound from potential impurities, including Nonanoyl-CoA.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

Gradient Program:

  • 0-5 min: 10% B

  • 5-25 min: 10% to 90% B (linear gradient)

  • 25-30 min: 90% B

  • 30-35 min: 90% to 10% B (linear gradient)

  • 35-40 min: 10% B

Procedure:

  • Prepare a 1 mg/mL stock solution of the synthetic this compound in the mobile phase A.

  • Inject 10 µL of the sample onto the column.

  • Monitor the elution profile at 260 nm.

  • Identify and quantify peaks based on retention times compared to standards and relative peak areas.[11][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Purpose: To confirm the molecular weight and obtain structural information of this compound and its impurities.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (as above).

Mobile Phase and Gradient:

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan (m/z 200-1200) and product ion scan of the precursor ions.

  • Collision Energy: Optimized for fragmentation of the parent ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (M-507).[3][5]

Procedure:

  • Perform LC separation as described in the HPLC protocol.

  • The eluent is introduced into the ESI source.

  • Acquire mass spectra for the eluting peaks.

  • Analyze the data to confirm the mass of this compound and identify any impurities based on their mass-to-charge ratios and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To obtain detailed structural information and quantify impurities without the need for specific impurity standards.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation:

Acquisition Parameters:

  • Experiment: 1D 1H NMR

  • Number of Scans: 64 or higher for good signal-to-noise ratio.

  • Solvent Suppression: Presaturation to suppress the residual HDO signal.

Procedure:

  • Acquire the 1H NMR spectrum.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to unique protons of this compound and any identified impurities.

  • Calculate the relative purity by comparing the integral values. The presence of a doublet around 0.85 ppm is a key indicator for the methyl branch in this compound, while a triplet in a similar region would suggest a straight-chain impurity.[2][7]

Visualizations

Experimental and Signaling Pathway Diagrams

Experimental_Workflow_HPLC_MS cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis Sample Synthetic this compound Dissolution Dissolve in Mobile Phase A Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient UV_Detector UV Detection (260 nm) Gradient->UV_Detector Mass_Spec Mass Spectrometer (ESI+) Gradient->Mass_Spec Data_Analysis Data Analysis (Purity & MW) UV_Detector->Data_Analysis Mass_Spec->Data_Analysis

Caption: Workflow for HPLC-MS Purity Assessment.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Sample Synthetic this compound Dissolve Dissolve in D2O Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire 1H Spectrum (500 MHz) NMR_Tube->Spectrometer Processing Fourier Transform, Phasing, Baseline Correction Spectrometer->Processing Integration Signal Integration Processing->Integration Analysis Purity Calculation Integration->Analysis

Caption: Workflow for NMR Purity Assessment.

Signaling_Pathway BCFA This compound (Branched-Chain Fatty Acyl-CoA) Metabolism Beta-Oxidation BCFA->Metabolism Signaling Cellular Signaling (e.g., Protein Acylation) BCFA->Signaling AcetylCoA Propionyl-CoA & Acetyl-CoA Metabolism->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy Production (ATP) TCA->Energy Gene Gene Expression Modulation Signaling->Gene

Caption: Branched-Chain Fatty Acyl-CoA Metabolism.

References

Comparative Biological Significance of 5-Methylnonanoyl-CoA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological significance of 5-Methylnonanoyl-CoA isomers. Due to the limited direct research on this compound, this document synthesizes information from studies on similar branched-chain fatty acids (BCFAs) and their metabolic pathways to infer the likely functions and effects of different this compound isomers. The information is intended to guide future research and drug development efforts in areas such as metabolic diseases and inflammation.

Introduction to Branched-Chain Fatty Acids and their CoA Esters

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on their carbon chain. Their metabolism differs significantly from that of straight-chain fatty acids, primarily occurring in peroxisomes through α- and β-oxidation. The position of the methyl group can influence the specific metabolic pathway and the resulting biological activity. Once inside the cell, BCFAs are activated to their coenzyme A (CoA) esters, such as this compound, to participate in various metabolic processes.

Metabolism of Methyl-Branched Acyl-CoAs

The metabolism of methyl-branched acyl-CoAs is a complex process involving specific enzymes, primarily within the peroxisomes. The initial steps depend on the position of the methyl group.

α-Oxidation and β-Oxidation: For BCFAs with a methyl group at an odd-numbered carbon (from the carboxyl end), metabolism often initiates with α-oxidation to remove one carbon atom, shifting the methyl group to an even-numbered position. This allows the molecule to then enter the β-oxidation pathway. For those with a methyl group at an even-numbered carbon, β-oxidation can sometimes proceed directly, although the methyl branch can pose a steric hindrance to the enzymes involved.

Key Enzymes:

  • Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first step of peroxisomal β-oxidation. Different ACOX isoforms exhibit varying substrate specificities for straight-chain and branched-chain acyl-CoAs.

  • α-Methylacyl-CoA Racemase (AMACR): This enzyme is crucial for the metabolism of BCFAs with a methyl group at the α-carbon (C2 position), converting the (R)-isomer to the (S)-isomer, which can then be processed by β-oxidation enzymes. While not directly acting on the C5 methyl group of this compound, its involvement in overall BCFA metabolism highlights the stereospecificity of these pathways.

Inferred Biological Significance of this compound Isomers

The position of the methyl group along the nonanoyl-CoA chain is likely to influence its interaction with key metabolic and signaling proteins, leading to distinct downstream effects. The following table summarizes the potential comparative effects of different hypothetical this compound isomers based on the principles of BCFA metabolism and signaling.

Table 1: Inferred Comparative Biological Significance of this compound Isomers

Biological Process(R)-5-Methylnonanoyl-CoA(S)-5-Methylnonanoyl-CoAStraight-Chain Nonanoyl-CoA (for comparison)
Metabolic Fate Likely undergoes peroxisomal β-oxidation, potentially at a slower rate than the (S)-isomer. May require initial α-oxidation depending on enzyme specificity.Expected to be a more favorable substrate for peroxisomal β-oxidation enzymes.Primarily undergoes mitochondrial β-oxidation.
Adipocyte Differentiation & Lipid Accumulation May inhibit adipogenesis and lipid accumulation, similar to other BCFAs.Potentially a stronger inhibitor of adipogenesis compared to the (R)-isomer due to more efficient metabolism.Can be readily incorporated into triglycerides, promoting lipid accumulation.
Glucose Metabolism May enhance insulin-stimulated glucose uptake in adipocytes.Could have a more potent effect on improving insulin (B600854) sensitivity compared to the (R)-isomer.Limited direct role in insulin signaling compared to its role as an energy source.
Inflammatory Response May possess anti-inflammatory properties by modulating macrophage cytokine production.Could exhibit stronger anti-inflammatory effects due to differential activation of signaling pathways.Pro-inflammatory effects have been reported for some saturated fatty acids.
PPARα Activation Potential to act as a ligand for PPARα, influencing lipid metabolism genes.May have a higher binding affinity for PPARα, leading to more robust gene activation.Weaker activator of PPARα compared to longer-chain fatty acids.

Signaling Pathways and Experimental Workflows

The biological effects of this compound isomers are likely mediated through various signaling pathways. Below are diagrams illustrating a potential signaling pathway and a general experimental workflow to investigate and compare these isomers.

Signaling Pathway

G Potential Signaling Pathway of this compound Isomers in Adipocytes cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Effects cluster_2 Signaling Effects 5-Methylnonanoic Acid Isomers 5-Methylnonanoic Acid Isomers This compound Isomers This compound Isomers 5-Methylnonanoic Acid Isomers->this compound Isomers ACSL Peroxisomal β-oxidation Peroxisomal β-oxidation This compound Isomers->Peroxisomal β-oxidation ACOX, etc. AMPK Activation AMPK Activation This compound Isomers->AMPK Activation PPARα Activation PPARα Activation This compound Isomers->PPARα Activation Modulation of Inflammatory Pathways (e.g., NF-κB) Modulation of Inflammatory Pathways (e.g., NF-κB) This compound Isomers->Modulation of Inflammatory Pathways (e.g., NF-κB) Modulated Lipid Droplets Modulated Lipid Droplets Peroxisomal β-oxidation->Modulated Lipid Droplets Inhibition of Lipogenesis Inhibition of Lipogenesis AMPK Activation->Inhibition of Lipogenesis Enhanced Glucose Uptake Enhanced Glucose Uptake AMPK Activation->Enhanced Glucose Uptake Lipid Metabolism Gene Expression Lipid Metabolism Gene Expression PPARα Activation->Lipid Metabolism Gene Expression Altered Cytokine Production Altered Cytokine Production Modulation of Inflammatory Pathways (e.g., NF-κB)->Altered Cytokine Production

Caption: Potential signaling pathways influenced by this compound isomers.

Experimental Workflow

G Experimental Workflow for Comparing this compound Isomers cluster_assays Assays Synthesis of (R)- and (S)-5-Methylnonanoic Acid Synthesis of (R)- and (S)-5-Methylnonanoic Acid Activation to CoA Esters Activation to CoA Esters Synthesis of (R)- and (S)-5-Methylnonanoic Acid->Activation to CoA Esters Chemical or Enzymatic Cell Culture Treatment (e.g., Adipocytes, Macrophages) Cell Culture Treatment (e.g., Adipocytes, Macrophages) Activation to CoA Esters->Cell Culture Treatment (e.g., Adipocytes, Macrophages) Metabolic Assays Metabolic Assays Cell Culture Treatment (e.g., Adipocytes, Macrophages)->Metabolic Assays Gene Expression Analysis Gene Expression Analysis Cell Culture Treatment (e.g., Adipocytes, Macrophages)->Gene Expression Analysis Signaling Pathway Analysis Signaling Pathway Analysis Cell Culture Treatment (e.g., Adipocytes, Macrophages)->Signaling Pathway Analysis Lipid Accumulation (Oil Red O) Lipid Accumulation (Oil Red O) Metabolic Assays->Lipid Accumulation (Oil Red O) Glucose Uptake Glucose Uptake Metabolic Assays->Glucose Uptake AMPK Activity AMPK Activity Metabolic Assays->AMPK Activity PPARα target genes PPARα target genes Gene Expression Analysis->PPARα target genes Inflammatory cytokines Inflammatory cytokines Gene Expression Analysis->Inflammatory cytokines Western Blot (p-AMPK) Western Blot (p-AMPK) Signaling Pathway Analysis->Western Blot (p-AMPK) Reporter Assays (PPARα, NF-κB) Reporter Assays (PPARα, NF-κB) Signaling Pathway Analysis->Reporter Assays (PPARα, NF-κB)

Caption: A general workflow for the comparative analysis of this compound isomers.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to compare the biological significance of this compound isomers.

Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

Objective: To quantify the effect of this compound isomers on adipocyte differentiation and intracellular lipid accumulation.

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induction of Differentiation: At confluence, induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of different isomers of 5-methylnonanoic acid (which will be converted intracellularly to the CoA esters) or a vehicle control.

  • Staining: After 7-10 days of differentiation, fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol (B130326).

  • Stain with a working solution of Oil Red O for 10-20 minutes at room temperature.

  • Wash extensively with water to remove unbound dye.

  • Quantification: Elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.

Insulin-Stimulated Glucose Uptake Assay

Objective: To assess the impact of this compound isomers on insulin sensitivity in adipocytes.

Methodology:

  • Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes as described above, in the presence of the test compounds.

  • Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours.

  • Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 15-30 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.

  • Lysis and Measurement: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

Macrophage Inflammatory Response Assay

Objective: To determine the effect of this compound isomers on the inflammatory response of macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS.

  • Pre-treatment: Pre-treat the cells with different 5-methylnonanoic acid isomers for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex bead-based assay.

  • Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to measure the mRNA levels of inflammatory genes.

PPARα Reporter Gene Assay

Objective: To investigate whether this compound isomers can activate the nuclear receptor PPARα.

Methodology:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Treatment: Treat the transfected cells with various concentrations of the 5-methylnonanoic acid isomers or a known PPARα agonist (e.g., WY-14643) as a positive control.

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold activation over the vehicle control.

Conclusion

While direct experimental evidence is currently lacking, the existing knowledge of branched-chain fatty acid metabolism provides a strong foundation for inferring the biological significance of this compound isomers. The position of the methyl group is anticipated to be a key determinant of their metabolic fate and signaling properties. The experimental protocols outlined in this guide offer a robust framework for future research to elucidate the specific roles of these isomers, which may hold therapeutic potential for metabolic and inflammatory diseases. Further investigation into the substrate specificity of enzymes involved in BCFA metabolism will be crucial for a more definitive understanding of the distinct biological activities of this compound isomers.

A Researcher's Guide to the Quantitative Comparison of Acyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) pools is critical for understanding cellular metabolism, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] However, their inherent instability and low abundance present significant analytical challenges.[1][3] This guide provides an objective comparison of prevalent methods for the quantitative analysis of acyl-CoA pools, supported by experimental data and detailed protocols.

Comparative Analysis of Acyl-CoA Quantification Methods

The gold standard for the sensitive and specific quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The performance of LC-MS/MS methods is highly dependent on the upstream extraction and sample preparation strategies. Below is a comparison of common approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[5]Potential for ion suppression due to co-extracted matrix components. May have lower recovery for very long-chain species.[5]Not explicitly stated, but high MS intensities are reported.[5]1-5 fmol[7]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, which reduces matrix effects and improves sensitivity. High recovery for a wide range of acyl-CoAs.[5][8]More time-consuming and can lead to the loss of more polar species like pantothenate and dephospho-CoA if not optimized.[8]90-111%Not explicitly stated.[7]
5-Sulfosalicylic Acid (SSA) Precipitation Obviates the need for SPE cleanup, retaining polar analytes like CoA biosynthetic precursors. Simple and effective for short-chain acyl-CoAs.[8]The matrix effect can be significant for some species, although it can be compensated for with isotopically labeled internal standards.[9]Not explicitly stated, but demonstrates minimal matrix effect and preserves accuracy.[8]Not explicitly stated.[8]
Stable Isotope Labeling (SILEC-SF) Allows for rigorous quantification of subcellular acyl-CoA pools by correcting for analyte loss during fractionation.[10]Limited to metabolites that can be labeled from essential nutrients. Provides relative rather than absolute quantification within compartments.[10]Not explicitly stated, but improves quantification over conventional methods.[10]Not explicitly stated.[10]

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to accurate acyl-CoA quantification. The following sections detail common methods for extraction and LC-MS/MS analysis.

Protocol 1: Acyl-CoA Extraction from Cultured Cells (Solvent Precipitation)

This method is a rapid and effective approach for a broad range of acyl-CoAs from cultured cells.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • Add a pre-chilled extraction solution of 80% methanol to the cells. For adherent cells, scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate thoroughly and incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[1]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the analysis of acyl-CoA extracts.

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[5]

  • Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate and 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[5]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[5]

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI) is generally used.[11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for targeted acyl-CoA analysis.[8][12]

    • Quantitation Transition: A common transition monitored is [M+H]+ fragmenting to [M-507+H]+.[8]

    • Qualitative Transition: A second transition, such as [M+H]+ fragmenting to 428 m/z, can be used for confirmation.[8]

  • Data Analysis: Acyl-CoAs are quantified by comparing their peak areas to a standard curve generated from authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[5]

Visualizing Workflows and Pathways

Understanding the experimental process and the biological context of acyl-CoAs is crucial for interpreting quantitative data.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) harvest Cell Harvesting & Washing start->harvest extract Acyl-CoA Extraction (e.g., 80% Methanol) harvest->extract precipitate Protein Precipitation (Centrifugation) extract->precipitate collect Collect Supernatant precipitate->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data end Quantitative Acyl-CoA Profile data->end

A typical workflow for fatty acyl-CoA profiling.

Acyl-CoAs are integral to cellular energy metabolism, particularly the β-oxidation of fatty acids.

FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Mito Mitochondrial Matrix CPT1->Mito Acyl-Carnitine BetaOx β-Oxidation Mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Overview of the central role of Fatty Acyl-CoAs in cellular metabolism.

The accurate measurement of acyl-CoA pools is a challenging yet essential aspect of metabolic research. By selecting the appropriate extraction and analytical methods, researchers can gain valuable insights into the metabolic state of cells and tissues, paving the way for new discoveries in health and disease.

References

Validating Enzyme Specificity for 5-Methylnonanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of enzyme specificity for a novel substrate such as 5-Methylnonanoyl-CoA is a critical step in understanding its metabolic fate and designing targeted therapeutic interventions. Given the structural characteristics of this compound—a medium-chain fatty acyl-CoA with a methyl branch—the most probable candidate enzymes for its metabolism belong to the acyl-CoA dehydrogenase (ACAD) family.[1] These mitochondrial flavoenzymes are pivotal in fatty acid and branched-chain amino acid catabolism.[1][2]

This guide provides a comparative framework for identifying and validating the enzymatic activity of candidate ACADs on this compound, focusing on enzymes known for their activity on structurally similar substrates.

Candidate Enzyme Comparison

The specificity of ACADs is primarily determined by the length and structure of the acyl-CoA substrate.[3][4] For this compound, the most relevant enzymes to investigate are those with established activity towards medium-chain and/or branched-chain acyl-CoAs.

Enzyme CandidateGeneTypical SubstratesRationale for this compound Activity
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) ACADMC6 to C12 straight-chain acyl-CoAs.[5][6]The nine-carbon chain of nonanoyl-CoA falls within the substrate range of MCAD. While primarily acting on straight-chain substrates, some level of promiscuity might allow for the accommodation of a methyl group.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) ACADSB(S)-2-methylbutyryl-CoA, butyryl-CoA, hexanoyl-CoA.[3][7]SBCAD is specialized for short, branched-chain substrates.[3][8] Its documented activity on other 2-methyl branched-chain substrates makes it a prime candidate for metabolizing this compound.[3]
Isovaleryl-CoA Dehydrogenase (IVD) IVDIsovaleryl-CoA (3-methylbutyryl-CoA).IVD is specific for the branched-chain acyl-CoA derived from leucine (B10760876) metabolism. The presence of a methyl group in its natural substrate suggests it could potentially interact with other methylated acyl-CoAs.
Acyl-CoA Dehydrogenase Family Member 9 (ACAD9) ACAD9Long-chain acyl-CoAs.[2]While typically associated with long-chain fatty acids, the broad substrate specificity of some ACADs warrants its inclusion in initial screening.[4]
Inferred Substrate Specificity from Existing Data
EnzymeSubstrateKm (µM)Relative kcat (%)Relative kcat/Km (%)
Human MCAD Octanoyl-CoA (C8)2.6100100
Hexanoyl-CoA (C6)1.885122
Decanoyl-CoA (C10)2.095123
Dodecanoyl-CoA (C12)1.880115
Human SBCAD (S)-2-Methylbutyryl-CoA25100100
Butyryl-CoA (C4)1890125
Hexanoyl-CoA (C6)356043
Human IVD Isovaleryl-CoA13100100
Isobutyryl-CoA201510
N-valeryl-CoA (C5)112023

Note: This table is a compilation of representative data from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.

Based on this data, SBCAD demonstrates high efficiency with a short branched-chain substrate, making it a strong candidate. MCAD is highly efficient with straight-chain acyl-CoAs of similar length to nonanoyl-CoA. Experimental validation is necessary to determine their activity with this compound.

Experimental Protocols

To validate and compare the specificity of candidate enzymes, a standardized set of experiments should be performed.

Enzyme Expression and Purification

Objective: To obtain highly pure, active recombinant enzyme for kinetic assays.

Methodology:

  • Cloning: The full-length cDNA for the candidate human enzymes (e.g., ACADM, ACADSB) is cloned into a suitable expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).

  • Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) to enhance protein solubility.

  • Purification:

    • Cells are harvested, lysed by sonication, and the soluble fraction is collected after centrifugation.

    • The protein is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • Further purification to homogeneity is achieved by ion-exchange and/or size-exclusion chromatography.

  • Verification: Protein purity is assessed by SDS-PAGE, and concentration is determined using a Bradford or BCA assay.

Acyl-CoA Substrate Synthesis

Objective: To synthesize this compound.

Methodology:

  • 5-Methylnonanoic acid is activated to its corresponding mixed anhydride (B1165640) with ethyl chloroformate.

  • The anhydride is then reacted with Coenzyme A (lithium salt) in a buffered aqueous/organic solvent mixture.

  • The resulting this compound is purified using reverse-phase HPLC.

  • The concentration and purity are determined by spectrophotometry (A260) and confirmed by mass spectrometry.

Enzyme Activity Assay

Objective: To measure the rate of substrate dehydrogenation by the purified enzyme.

Methodology (Ferricenium Hexafluorophosphate Assay): This is a common method for measuring ACAD activity. The assay couples the reduction of the enzyme's FAD cofactor to the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which results in a decrease in absorbance at 300 nm.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6).

  • Assay Protocol:

    • In a quartz cuvette, combine the reaction buffer, 150 µM ferricenium hexafluorophosphate, and the purified enzyme (e.g., 10-50 nM).

    • Initiate the reaction by adding varying concentrations of the this compound substrate.

    • Monitor the decrease in absorbance at 300 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance curve.

    • Plot the reaction velocity against the substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.

Visualizations

Signaling and Metabolic Pathways

G cluster_input Substrate Input cluster_activation Activation cluster_oxidation Mitochondrial β-Oxidation 5-Methylnonanoic_Acid 5-Methylnonanoic Acid 5-Methylnonanoyl_CoA This compound 5-Methylnonanoic_Acid->5-Methylnonanoyl_CoA Acyl-CoA Synthetase ACAD_Enzyme Candidate ACAD (e.g., SBCAD, MCAD) 5-Methylnonanoyl_CoA->ACAD_Enzyme Enoyl_CoA 2-enoyl-CoA Derivative ACAD_Enzyme->Enoyl_CoA FAD -> FADH2 Further_Oxidation Further β-Oxidation Cycles Enoyl_CoA->Further_Oxidation

Caption: Metabolic activation and potential β-oxidation pathway for this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assay Kinetic Analysis cluster_comparison Comparison Clone Clone Gene (e.g., ACADSB) Express Express Recombinant Protein in E. coli Clone->Express Purify Purify Enzyme via Chromatography Express->Purify Assay Perform Spectrophotometric Enzyme Activity Assay Purify->Assay Synthesize Synthesize This compound Synthesize->Assay Analyze Calculate Kinetic Parameters (Km, kcat) Assay->Analyze Compare Compare kcat/Km across Different Enzymes and Substrates Analyze->Compare

Caption: Experimental workflow for validating and comparing enzyme specificity.

References

Comparative Metabolomics of Branched-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their carbon chain.[1] Predominantly found in dairy products, ruminant meats, and certain bacteria, BCFAs are gaining significant attention in biomedical research for their roles in metabolic regulation, immune modulation, and as potential biomarkers for various diseases.[2] This guide provides a comparative overview of the analytical platforms used for BCFA metabolomics, presents quantitative data from various biological matrices, and details the experimental protocols necessary for their analysis.

Analytical Platforms for BCFA Metabolomics: GC-MS vs. LC-MS/MS

The two most prominent analytical platforms for the global profiling and quantification of BCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of platform depends on the specific research question, desired level of sensitivity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for fatty acid analysis.[3] It offers excellent chromatographic resolution of fatty acid isomers, especially after derivatization to fatty acid methyl esters (FAMEs).[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for its high sensitivity and ability to analyze underivatized fatty acids, which simplifies sample preparation.[3][4]

Below is a table comparing the performance characteristics of typical GC-MS and LC-MS/MS methods for BCFA analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., FAMEs) to increase volatility.[5]Often not required, simplifying the workflow.[4]
Isomer Separation Excellent separation of iso- and anteiso- isomers.[4]Can be challenging; requires specialized columns (e.g., chiral).[3][4]
Sensitivity Good, with Limits of Detection (LOD) in the ng/mL range.[2]Excellent, with Limits of Detection (LOD) as low as 40 nM.[2][6]
Sample Throughput Lower, due to longer run times and derivatization steps.[3]Higher, with faster analysis times.
Compound Coverage Broad, particularly for volatile and semi-volatile BCFAs.[2]Wide, including short-chain BCFAs and other organic acids.[7]
Matrix Effects Generally lower compared to LC-MS.Can be significant, requiring careful method validation.[8]

Quantitative Comparison of BCFA Content in Biological Samples

BCFAs are present in varying concentrations across different biological sources. Ruminant-derived products are particularly rich in these fatty acids. The table below summarizes the typical content of total BCFAs in various mammalian milk and dairy products.

Sample TypeTotal BCFA Content (% of total fatty acids)Predominant BCFAsReference
Camel Milk6.04%ai15:0, ai17:0, i17:0, i15:0[9]
Yak Milk3.91% - 6.0%ai15:0, ai17:0[1][9]
Goat Milk2.30%Not specified[9]
Cow Milk1.82% - 2.27%ai15:0, ai17:0[1][9]
Human Milk0.37%Not specified[9]
Fermented DairyHigher than non-fermentedi15:0, ai15:0, i17:0, ai17:0[1]
  • i : iso-BCFA (methyl branch on the n-2 carbon)

  • ai : anteiso-BCFA (methyl branch on the n-3 carbon)

Experimental Protocols & Workflows

Accurate and reproducible quantification of BCFAs relies on optimized experimental protocols. Below are detailed methodologies for both GC-MS and LC-MS/MS analysis.

This protocol outlines a typical workflow for the analysis of BCFAs as their FAME derivatives.

Experimental Protocol:

  • Lipid Extraction:

    • Homogenize 50-100 mg of tissue or 100 µL of plasma/serum.

    • Perform a lipid extraction using a 2:1 (v/v) mixture of chloroform:methanol (Folch method).

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Re-dissolve the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours.

    • Add 5 mL of 5% sodium chloride solution to stop the reaction.

    • Extract the FAMEs twice with 2 mL of hexane (B92381).

    • Pool the hexane layers and evaporate to dryness under nitrogen.

    • Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.[5]

  • GC-MS Analysis:

    • Column: SP-2560 capillary column (100m x 0.25mm).[10]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Parameters: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization FAME Derivatization (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data Results Quantitative Results Data->Results

GC-MS workflow for BCFA analysis.

This protocol details a method for analyzing short-chain BCFAs without derivatization.

Experimental Protocol:

  • Sample Preparation (e.g., for microbial supernatants):

    • Centrifuge the sample to remove cell debris.

    • To 200 µL of supernatant, add 10 µL of an internal standard mixture (e.g., 13C-labeled fatty acids).[11]

    • Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or methyl tert-butyl ether.[8][11]

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A reverse-phase column such as an Acquity UPLC CSH C18 is often used.[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate the fatty acids.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode is common.[4] Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each BCFA and internal standard.[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standards Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing LCMS->Data Results Quantitative Results Data->Results

LC-MS/MS workflow for BCFA analysis.

BCFA Metabolism and Signaling Pathways

BCFAs are synthesized from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[12][13] This metabolic link is crucial for understanding the biological origins and functions of BCFAs.

BCFA Biosynthesis Pathway:

The synthesis of BCFAs is initiated by the conversion of BCAAs into their corresponding branched-chain α-keto acids.[13] These molecules then serve as primers for the fatty acid synthase (FAS) system, leading to the formation of iso- and anteiso-BCFAs.[12]

  • Leucine is a precursor for iso-even and iso-odd chain BCFAs.

  • Isoleucine is a precursor for anteiso-odd chain BCFAs.

  • Valine is a precursor for iso-even chain BCFAs.

BCFA_Biosynthesis cluster_bcaa Branched-Chain Amino Acids cluster_keto Branched-Chain α-Keto Acids cluster_bcfa Branched-Chain Fatty Acids Leu Leucine Keto_Leu α-Ketoisocaproate Leu->Keto_Leu Ile Isoleucine Keto_Ile α-Keto-β-methylvalerate Ile->Keto_Ile Val Valine Keto_Val α-Ketoisovalerate Val->Keto_Val FAS Fatty Acid Synthase (FAS) Keto_Leu->FAS Keto_Ile->FAS Keto_Val->FAS Iso_BCFA iso-BCFAs FAS->Iso_BCFA Anteiso_BCFA anteiso-BCFAs FAS->Anteiso_BCFA

Biosynthesis of BCFAs from BCAAs.

Role in Signaling:

Recent studies have highlighted the divergent effects of different BCFAs on cellular signaling. For instance, in human myotubes, the anteiso-BCFA 12-methyltetradecanoic acid (12-MTD) was shown to increase glucose uptake and glycogen (B147801) synthesis.[14] In contrast, other BCFAs like 13-methyltetradecanoic acid (13-MTD) and 14-methylhexadecanoic acid (14-MHD) enhanced oleic acid metabolism.[14] These findings suggest that individual BCFAs can have specific effects on key metabolic pathways, such as insulin (B600854) signaling and fatty acid oxidation. The signaling mechanisms are complex and are an active area of research, but they are known to involve G-protein-coupled receptors (GPCRs) and modulation of histone deacetylases (HDACs).[15]

This guide provides a foundational comparison for researchers entering the field of BCFA metabolomics. The choice of analytical methodology and a clear understanding of the underlying biochemistry are paramount for generating high-quality, impactful data in this exciting area of research.

References

Authenticating 5-Methylnonanoyl-CoA Standards: A Comparison of Commercial and In-House Synthesized Options

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and authenticity of standards are paramount for accurate experimental results. This guide provides a comprehensive comparison between commercially available 5-Methylnonanoyl-CoA and an in-house synthesized standard, offering insights into their authentication and characterization.

Comparison of Authentication Methods

The authentication of a this compound standard, whether commercially sourced or synthesized in-house, relies on a combination of analytical techniques. Each method provides a unique piece of the puzzle to confirm the structure and purity of the molecule.

Analytical TechniqueCommercial Standard (Expected)In-House Synthesized Standard (Representative Data)Purpose of Analysis
High-Performance Liquid Chromatography (HPLC) A single, sharp peak with a specific retention time under defined conditions. Purity typically >95%.A major peak corresponding to the product, with potential minor peaks from starting materials or byproducts. Purification is often required.Assesses purity and provides a characteristic retention time for identification.
Mass Spectrometry (MS) Molecular ion peak corresponding to the exact mass of this compound (C31H55N7O17P3S, MW: 921.78 g/mol ).Confirmation of the molecular weight of the synthesized product. Fragmentation patterns can further validate the structure.Confirms the molecular weight and provides structural information through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Certificate of Analysis should provide 1H and/or 13C NMR data consistent with the structure of this compound.Detailed 1H and 13C NMR spectra are essential to confirm the precise structure of the acyl chain and its linkage to Coenzyme A.Provides detailed structural elucidation, confirming the connectivity of atoms.

Experimental Workflows and Signaling Pathways

The general workflow for authenticating a this compound standard involves a series of analytical steps to ensure its identity and purity.

G cluster_synthesis In-House Synthesis cluster_purification Purification cluster_authentication Authentication start 5-Methylnonanoic Acid activation Activation to Acyl Anhydride (B1165640) start->activation coupling Coupling with Coenzyme A activation->coupling spe Solid-Phase Extraction coupling->spe hplc_purify Semi-Preparative HPLC spe->hplc_purify hplc_auth Analytical HPLC hplc_purify->hplc_auth ms_auth Mass Spectrometry hplc_purify->ms_auth nmr_auth NMR Spectroscopy hplc_purify->nmr_auth final Authenticated Standard hplc_auth->final ms_auth->final nmr_auth->final commercial Commercial Standard commercial->hplc_auth commercial->ms_auth commercial->nmr_auth

Workflow for the synthesis, purification, and authentication of this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the synthesis and authentication of a branched-chain acyl-CoA, which can be adapted for this compound. These protocols are based on established methods for similar molecules.[1]

Synthesis of this compound (Adapted Protocol)

This procedure involves the activation of the free fatty acid and subsequent coupling with Coenzyme A.

  • Activation of 5-Methylnonanoic Acid: 5-Methylnonanoic acid is converted to a mixed anhydride. To a solution of the fatty acid in an anhydrous organic solvent (e.g., tetrahydrofuran), a coupling agent such as ethyl chloroformate and a base (e.g., triethylamine) are added at a reduced temperature (e.g., 0°C). The reaction is stirred for approximately one hour to form the mixed anhydride.

  • Coupling with Coenzyme A: A solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate) is added to the mixed anhydride solution. The reaction mixture is stirred for several hours at room temperature.

  • Purification: The synthesized this compound is then purified, typically using a combination of solid-phase extraction (SPE) and semi-preparative HPLC.[1] An ion-exchange SPE cartridge can be used to capture the CoA thioester, which is then eluted and further purified by reversed-phase HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer) and an organic solvent like acetonitrile.[2]

  • Detection: The elution of the acyl-CoA is monitored by UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.[3]

  • Purity Assessment: The purity of the standard is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS) Analysis
  • Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for the analysis of acyl-CoAs.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]+ ion would be at m/z 922.78.

  • Tandem MS (MS/MS): To confirm the structure, tandem mass spectrometry can be performed. Fragmentation of the parent ion will yield characteristic daughter ions, providing further confidence in the identification. A common fragmentation pattern for acyl-CoAs is the loss of the adenosine (B11128) 3',5'-diphosphate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The purified this compound is dissolved in a deuterated solvent, typically D₂O, for analysis.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the 5-methylnonanoyl chain and the Coenzyme A moiety. The chemical shifts and coupling patterns are used to confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the thioester and the carbons of the acyl chain are particularly informative for confirming the structure.[1]

By employing these analytical techniques, researchers can confidently authenticate their this compound standards, ensuring the reliability and accuracy of their experimental data. The choice between a commercial standard and in-house synthesis will depend on factors such as availability, cost, and the need for custom isotopic labeling. In either case, rigorous analytical characterization is non-negotiable.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like 5-Methylnonanoyl-CoA. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural steps will help mitigate risks and ensure compliance with standard laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Neoprene GlovesPowder-free gloves are preferred to prevent contamination. Ensure gloves are compatible with any solvents used.
Eye Protection Safety Glasses with Side Shields or GogglesGoggles provide superior protection against splashes.[1] A face shield may be necessary when there is a significant splash hazard.
Body Protection Laboratory Coat or GownA disposable gown is preferred.[2] A clean lab coat is a minimum requirement to protect against incidental contact.
Respiratory Protection N95 or N100 RespiratorRecommended if there is a risk of aerosolization or if working with the compound in powdered form.[2]

Note: The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures to be performed.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical to safely manage this compound from receipt to disposal. The following protocol outlines the key steps for handling this compound in a laboratory setting.

1. Preparation and Planning:

  • Designate a Workspace: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Assemble Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper, calibrated pipettes), and waste containers are readily accessible.

2. Handling the Compound:

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Coenzyme A and its derivatives are often soluble in aqueous buffers.

  • Experimental Use: During experimental procedures, handle solutions with care to prevent spills and aerosol generation. Use appropriate containment measures.

3. Storage:

  • Short-term Storage: Aqueous solutions of Coenzyme A derivatives are generally unstable and should be used promptly or stored at -20°C for short periods.[3]

  • Long-term Storage: For long-term storage, it is recommended to store this compound in its solid form at -20°C.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

1. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain unless authorized by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous waste.[1]

2. Institutional Guidelines:

  • Always follow your institution's specific EHS guidelines for chemical waste disposal.[1] These procedures are designed to comply with local, state, and federal regulations.[1][4][5]

  • Contact your EHS department for guidance on the proper disposal procedures for this specific compound.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS for Similar Compounds B Don Appropriate PPE A->B C Prepare Designated Workspace B->C D Weigh Solid Compound in Fume Hood C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste Streams F->G H Label Waste Containers G->H I Follow Institutional EHS Procedures H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.